Acetophenone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1-phenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRZXQVBKRYKN-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060627, DTXSID701299588 | |
| Record name | Ethanone, 1-phenyl-, oxime | |
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| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
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Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-75-0, 613-91-2 | |
| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 1-phenyl-, oxime | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone oxime | |
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| Record name | Acetophenone oxime | |
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| Record name | Ethanone, 1-phenyl-, oxime | |
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| Record name | Ethanone, 1-phenyl-, oxime | |
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| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
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| Record name | Acetophenone oxime | |
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| Record name | ACETOPHENONE OXIME | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of acetophenone oxime, a key intermediate in organic synthesis. The document details established experimental protocols, presents key analytical data in a structured format, and illustrates the core chemical processes through workflow diagrams.
Synthesis of this compound
This compound is commonly synthesized via the condensation reaction of acetophenone with hydroxylamine. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetophenone, followed by dehydration to form the oxime.[1] The most prevalent method utilizes hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine for the reaction.[1][2]
Reaction Pathway
The synthesis proceeds as follows: Acetophenone reacts with hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride and a base like sodium acetate or potassium hydroxide, to form an intermediate which then dehydrates to yield this compound.[1][2][3]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a consolidated method based on established procedures.[1][3][4]
Materials:
-
Acetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)[4]
-
Sodium acetate (anhydrous or trihydrate) or Potassium hydroxide (1.0 - 2.3 eq)[1][3][4]
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2][4]
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and the base (e.g., sodium acetate) in a mixture of an alcohol (e.g., methanol or ethanol) and water.[1][4]
-
Add acetophenone to the flask.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 80°C) for a duration ranging from 20 minutes to 3 hours.[1][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][5]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Add water to the reaction mixture to precipitate the crude product or to prepare for extraction.[4]
-
If a solid precipitates, it can be collected by vacuum filtration.[1] Alternatively, transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (e.g., 3 x 30 mL).[4]
-
Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).[4]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a white solid.[4]
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as petroleum ether or an ethanol/water mixture.[1][3]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a solid using a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, paying close attention to the disappearance of the acetophenone C=O stretch and the appearance of the oxime -OH and C=N stretches.[5]
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or by direct infusion using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak [M]⁺ or [M-H]⁻.[4][6]
-
Analyze the fragmentation pattern to further confirm the structure.
Characterization Data
This compound exists as a mixture of two geometric isomers, (E) and (Z), with the (E)-isomer typically being the major product.[2][6][7] This isomerism results in two sets of peaks in the NMR spectra, with one set being significantly more intense.[6][8]
Summary of Quantitative Data
| Parameter | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₈H₉NO | [9] |
| Molecular Weight | 135.16 g/mol | [10] |
| Melting Point | 53 - 60 °C | [4][9][11][12] |
| Appearance | White crystalline solid | [4][11] |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| Major Isomer (E) | δ 7.64-7.62 (m, 2H), 7.39-7.37 (m, 3H), 2.30 (s, 3H) | [4] |
| Minor Isomer (Z) | δ 7.94 (d, 2H), 7.52-7.49 (m, 3H), 2.56 (s, 3H) | [8] |
| Oxime OH (DMSO-d₆) | δ ~11.24 (s, 1H) | [6][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| Major Isomer (E) | δ 156.0 (C=N), 136.4, 129.3, 128.5, 126.0 (Aromatic C), 12.4 (CH₃) | [4] |
| IR Spectroscopy (KBr) | ||
| -OH stretch (oxime) | ~3212 cm⁻¹ | [5][6] |
| C=N stretch (imine) | ~1497-1665 cm⁻¹ | [5][6] |
| Aromatic C=C stretch | ~1444-1600 cm⁻¹ | [4] |
| Mass Spectrometry | ||
| Molecular Ion [M-H]⁻ | m/z 134 | [4] |
| Molecular Ion [M]⁺ | m/z 135 | [6] |
Experimental and Analytical Workflow
The overall process from synthesis to structural confirmation follows a logical progression.
Caption: A generalized workflow for the synthesis and characterization.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. arpgweb.com [arpgweb.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. africacommons.net [africacommons.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. 613-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
acetophenone oxime chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C8H9NO) is a significant organic compound with diverse applications in synthetic chemistry, serving as a crucial intermediate in the production of various nitrogen-containing molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular structure and reaction pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
This compound, systematically named (NE)-N-(1-phenylethylidene)hydroxylamine, is a ketoxime derived from acetophenone.[1][2] Its structure, featuring a C=N-OH functional group, allows for geometric isomerism and a range of chemical transformations, making it a versatile building block in organic synthesis.[1][3] This document aims to be a thorough resource for professionals requiring detailed information on this compound for research and development purposes.
Chemical Properties
This compound is a solid, slightly soluble substance that appears as a white to light yellow crystalline powder at room temperature.[3][4][5] It is known to be sensitive to air and moisture.[6][7] The compound is incompatible with strong oxidizing agents, acids, and alkali compounds.[4][5] Upon decomposition, it can release toxic fumes and gases, including nitrogen oxides.[4]
2.1. Structure and Isomerism
The molecular formula for this compound is C8H9NO, with a molecular weight of 135.16 g/mol .[3] A key characteristic of this compound is its ability to exist as two geometric isomers: E and Z.[3] The E-isomer, where the hydroxyl group and the phenyl group are on opposite sides of the C=N double bond, is the predominant form.[3] Nuclear Magnetic Resonance (NMR) studies have indicated that this compound typically forms as a mixture of E and Z isomers in an approximate 8:1 ratio.[3][8]
Caption: Geometric Isomers of this compound.
2.2. Reactivity
The oxime functional group in this compound is relatively stable to hydrolysis compared to imines.[3] This increased stability is attributed to the inductive effect of the oxygen atom.[3] The compound can undergo various reactions, including the Beckmann rearrangement, which is a significant transformation for producing amides.[1]
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C8H9NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Melting Point | 55-60 °C | [4][6][9][10] |
| Boiling Point | 118-120 °C at 20 mmHg | [4][6][9][10] |
| ~245 °C at standard pressure | [2][3][11] | |
| Density | 1.11 g/mL at 25 °C | [3][4][6][9][10] |
| Water Solubility | Slightly soluble | [3][5][6][7][12] |
| Solubility in Organic Solvents | Soluble in ethyl alcohol | [3][7][12] |
| pKa | 11.43 ± 0.70 (Predicted) | [5][6] |
| Vapor Pressure | 0.0157 mmHg at 25°C | [6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Key Features | References |
| IR Spectroscopy | - OH stretch around 3212 cm⁻¹- C=N stretch around 1497 cm⁻¹ | [8][13] |
| ¹H NMR Spectroscopy | - Signals for both E and Z isomers are observed.- For the major (E) isomer, the OH proton appears as a singlet around 11.24 ppm, aromatic protons between 7.32-7.65 ppm, and the methyl protons as a singlet around 2.15 ppm. | [8][13] |
| ¹³C NMR Spectroscopy | - Distinct signals for the carbons of the phenyl ring, the methyl group, and the C=N group. | [14][15][16] |
| Mass Spectrometry | - Molecular ion peak (M⁺) observed at m/z 135. | [8][13][17] |
Experimental Protocols
5.1. Synthesis of this compound
The most common method for synthesizing this compound is the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base.[18]
5.1.1. Materials and Equipment
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
5.1.2. General Procedure
-
In a round-bottom flask, dissolve acetophenone in ethanol.[18]
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate trihydrate).[18][21]
-
Add the aqueous solution to the ethanolic solution of acetophenone.[18]
-
Heat the mixture to reflux for a specified period (e.g., 20 minutes to 1 hour).[18][19]
-
Monitor the reaction for completion.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.[21]
-
Collect the crude this compound by vacuum filtration.[18]
-
Wash the solid with cold water.[19]
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether.[19]
Caption: Experimental Workflow for this compound Synthesis.
5.2. Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[22]
5.2.1. Materials and Equipment
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
5.2.2. Procedure
-
Add an excess amount of this compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed.[23]
-
Seal the vial and place it in a constant temperature shaker bath.[23]
-
Agitate the sample for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[23]
-
After equilibration, allow the solution to stand for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a calibrated analytical method.[23]
-
The solubility is calculated from the measured concentration.[23]
Safety and Handling
This compound is harmful if swallowed and can cause serious eye damage.[24] It may also cause skin and respiratory tract irritation.[4][25] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, well-ventilated area away from incompatible substances.[5][7]
Applications
This compound serves as a valuable intermediate in organic synthesis.[1] It is used in the preparation of other organic compounds, including amides via the Beckmann rearrangement.[1] Oximes, in general, act as antioxidants and radical scavengers with applications in various industries such as textiles, plastics, and paints.[7]
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these properties is essential for the effective and safe utilization of this compound in various scientific applications.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Buy this compound | 10341-75-0 [smolecule.com]
- 4. This compound | 613-91-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound [chembk.com]
- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 9. 613-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound 95 613-91-2 [sigmaaldrich.com]
- 11. This compound [stenutz.eu]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. arpgweb.com [arpgweb.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. This compound(613-91-2) MS [m.chemicalbook.com]
- 18. chemistry-online.com [chemistry-online.com]
- 19. prepchem.com [prepchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. benchchem.com [benchchem.com]
- 22. scitechnol.com [scitechnol.com]
- 23. benchchem.com [benchchem.com]
- 24. This compound | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. This compound CAS#: 613-91-2 [m.chemicalbook.com]
acetophenone oxime molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental molecular properties of acetophenone oxime, detailed experimental protocols for its synthesis, and a logical workflow for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Molecular Data
This compound is a chemical compound with significant applications in organic synthesis. A summary of its key molecular identifiers and properties is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₉NO | [1][2][3][4][5] |
| Molecular Weight | 135.16 g/mol | [1][2][3][4] |
| CAS Number | 613-91-2 | [1][2][3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 55-60 °C | [1] |
| Boiling Point | 118-120 °C at 20 mmHg | [1] |
| Density | 1.11 g/mL at 25 °C | [1] |
Experimental Protocols
The synthesis of this compound is a standard laboratory procedure. Below are detailed methodologies adapted from established protocols.
Protocol 1: Synthesis via Hydroxylamine Hydrochloride and Sodium Acetate[1][2]
This common method involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve 1.2 g (10 mmol) of acetophenone in 20 mL of ethanol in a 50 mL round-bottom flask.[1]
-
In a separate beaker, dissolve 1.18 g (17 mmol) of hydroxylamine hydrochloride and 0.82 g (10 mmol) of sodium acetate trihydrate in 15 mL of warm water.[1]
-
Add the aqueous solution to the ethanolic solution of acetophenone in the round-bottom flask.
-
Heat the mixture under reflux using a water bath for 20 minutes.[1]
-
Filter the hot solution rapidly through a fluted filter paper.
-
Cool the filtrate in an ice bath to induce crystallization of the this compound.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small volume of cold 50% ethanol.
-
Dry the product on the filter with suction.
-
Record the yield and melting point of the final product.[1]
Protocol 2: Synthesis using Potassium Hydroxide[4]
This alternative protocol utilizes potassium hydroxide as the base.
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water.
-
Add a solution of 3 g of potassium hydroxide dissolved in 5 ml of water to the flask.
-
Add 8 g of acetophenone to the mixture.
-
Heat the mixture under reflux on a boiling water bath.
-
Add small quantities of alcohol down the reflux condenser until the boiling solution becomes clear.
-
After one hour of heating, stop and cool the solution. Test the solution with litmus paper; it should be acidic.
-
Carefully add potassium hydroxide solution until the solution is no longer acidic.
-
Continue boiling for approximately 30 more minutes, periodically checking and neutralizing any acidity with potassium hydroxide solution.
-
To check for reaction completion, mix a few drops of the solution with ice-water. If the sample solidifies quickly, the reaction is complete.
-
Pour the reaction mixture into 100 ml of water containing ice, stirring vigorously.
-
Filter the solid product, wash with water, and dry. The product can be recrystallized from petroleum ether.[4]
Logical and Experimental Workflows
The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the analysis of this compound.
References
An In-depth Technical Guide to Acetophenone Oxime: Synthesis, Properties, and Biological Frontiers
For Immediate Release
This technical guide provides a comprehensive overview of acetophenone oxime, a versatile organic compound with significant applications in chemical synthesis and burgeoning potential in the fields of pharmacology and agriculture. This document, intended for researchers, scientists, and professionals in drug development, details the compound's core characteristics, synthesis protocols, and explores the mechanistic underpinnings of the biological activities exhibited by its derivatives.
Core Compound Identification
CAS Number: 613-91-2[1]
Molecular Formula: C₈H₉NO
Structural Formula:
This compound, with the IUPAC name (NE)-N-(1-phenylethylidene)hydroxylamine, possesses a structure characterized by a phenyl group and a methyl group attached to a carbon atom, which is double-bonded to a nitrogen atom bearing a hydroxyl group. This C=N double bond leads to the potential for geometric isomerism (E/Z isomers).
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below, offering a foundational dataset for laboratory applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 135.16 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 55-60 °C |
| Boiling Point | 118-120 °C at 20 mmHg |
| Density | 1.11 g/mL at 25 °C[1][2] |
| Solubility | Slightly soluble in water; Soluble in ethanol[3] |
Table 2: Spectral Data of this compound
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 9.10 (br s, 1H), 7.50-7.20 (m, 4H), 2.25 (s, 3H)[4] |
| ¹³C NMR (CDCl₃) | δ 157.1, 136.8, 132.7, 130.1, 127.0, 15.9[4] |
| IR (KBr, cm⁻¹) | 3294, 3238, 3145, 3092, 3072, 3055, 2932, 1575, 1435, 1368, 1315, 1025, 925, 745, 721[4] |
| Mass Spectrum (m/z) | 135 (M+), 118, 106, 94, 77 |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of acetophenone with hydroxylamine. Below are two detailed experimental protocols.
Protocol 1: Synthesis using Sodium Acetate as a Base
This protocol is adapted from established laboratory procedures.[5][6]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.08 g (29.9 mmol, 1.5 equiv) of hydroxylamine hydrochloride and 3.94 g (48.0 mmol, 2.3 equiv) of anhydrous sodium acetate in warm water.
-
In a separate flask, dissolve acetophenone (1.0 equivalent) in ethanol.
-
Add the acetophenone solution to the hydroxylamine hydrochloride and sodium acetate solution.
-
Heat the mixture under reflux for 20-60 minutes.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing cold water and ice to induce crystallization.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the crystals with cold water and allow them to dry. Recrystallization from petroleum ether can be performed for further purification.
Protocol 2: Synthesis using Potassium Hydroxide as a Base
This protocol provides an alternative basic condition for the synthesis.[7]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Water
-
Ice
-
Litmus paper
Procedure:
-
Dissolve 5 g of hydroxylamine hydrochloride in 10 mL of water in a flask.
-
Add a solution of 3 g of potassium hydroxide dissolved in 5 mL of water to the flask.
-
Add 8 g of acetophenone to the mixture.
-
Heat the mixture under reflux on a boiling water bath. Add small quantities of ethanol down the reflux condenser until the boiling solution becomes clear.
-
Continue heating for one hour. After cooling, test the solution with litmus paper; it should be acidic.
-
Carefully add potassium hydroxide solution until the mixture is no longer acidic.
-
Resume heating under reflux for another 30 minutes.
-
Test a drop of the solution by mixing it with ice-water. If the sample solidifies quickly, the reaction is complete. If not, continue heating.
-
Pour the reaction mixture into 100 mL of water containing ice, with vigorous stirring.
-
Filter the precipitated product, wash with water, and dry. Recrystallization can be performed from petroleum ether.
Biological Activities and Mechanisms of Action of this compound Derivatives
While this compound itself has limited direct biological applications, its derivatives have emerged as a versatile scaffold for the development of novel therapeutic and agrochemical agents. The primary areas of interest include anticancer, anti-inflammatory, and herbicidal activities.
Anticancer Activity and Apoptosis Induction
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death.
As depicted in the diagram, this compound derivatives may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This dual action leads to the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell, ultimately leading to apoptosis.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Certain this compound derivatives have shown promise as anti-inflammatory agents. Their mechanism is thought to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
By inhibiting the IKK complex, these derivatives prevent the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Herbicidal Activity through Inhibition of Acetolactate Synthase (ALS)
A significant area of research for this compound derivatives is in the development of novel herbicides. These compounds have been shown to target and inhibit acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
The inhibition of ALS by these derivatives disrupts the synthesis of essential amino acids, leading to a cessation of protein synthesis and, ultimately, plant death.[8][9][10] This targeted mode of action makes them attractive candidates for the development of selective herbicides.
Experimental Workflows for Biological Activity Assessment
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic potential of compounds.
Conclusion
This compound is a foundational organic compound with a straightforward synthesis and well-characterized properties. Its true potential, however, lies in the diverse and potent biological activities of its derivatives. The exploration of these derivatives as anticancer, anti-inflammatory, and herbicidal agents is a rapidly advancing field. The mechanistic insights provided in this guide offer a roadmap for the rational design of new and more effective compounds. Further research into the structure-activity relationships and the specific molecular targets of these derivatives will be crucial for translating their promise into tangible therapeutic and agricultural solutions.
References
- 1. This compound 95 613-91-2 [sigmaaldrich.com]
- 2. This compound [chembk.com]
- 3. Buy this compound | 10341-75-0 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. UQ eSpace [espace.library.uq.edu.au]
acetophenone oxime melting point and boiling point analysis
An In-depth Technical Guide to the Physicochemical Analysis of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical analysis of the melting and boiling points of this compound (CAS: 613-91-2), a key intermediate in organic synthesis. The determination of these physical properties is fundamental for substance identification, purity assessment, and the design of experimental and industrial processes. This guide details standard experimental protocols and the underlying principles governing these phase transitions.
Physicochemical Data of this compound
This compound typically presents as a white to light yellow crystalline solid at room temperature.[1][2] Its key physical properties are summarized below. The variation in reported values can often be attributed to differences in sample purity and the specific analytical techniques employed.[1]
| Property | Value | Conditions |
| Melting Point | 55 - 62 °C | Atmospheric Pressure |
| Boiling Point | ~245 °C | Atmospheric Pressure (760 mmHg)[1][3][4] |
| 118 - 120 °C | Reduced Pressure (20 mmHg)[1][2][5][6][7][8] | |
| Density | ~1.11 g/mL | at 25 °C[1][2][6][7][8] |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol |
Note: The reported melting point range varies across sources, with common ranges cited as 55-60 °C[1][2][6][7][8][9], 58-60 °C[3][5], and 58.0-62.0 °C.
Analysis of Thermal Properties
The relatively high boiling point of this compound at standard pressure is indicative of significant intermolecular forces.[1] The presence of the hydroxyl (-OH) group on the oxime functional group allows for hydrogen bonding, which requires substantial kinetic energy to overcome during the transition from the liquid to the gaseous phase.[1] The melting point is a characteristic property for a pure crystalline solid, and any deviation or broadening of the melting range typically suggests the presence of impurities.[10]
Caption: Logical relationship of factors influencing phase transitions.
Experimental Protocols
The following sections describe standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature range over which it transitions from the solid to the liquid phase. For a pure substance, this range is typically narrow. This procedure is critical for both identification and purity assessment.[10]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Barnstead Electrothermal)[10][11][12]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powder sample. A small amount of solid (approximately 1-2 mm in height) should enter the tube. Invert the tube and gently tap it on a hard surface to pack the sample tightly into the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: Conduct a rapid heating run (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.
-
Accurate Determination: Prepare a new sample and place it in the apparatus. Set the starting temperature to about 20 °C below the approximate melting point found in the previous step. Heat at a slow, controlled rate (1-2 °C per minute) to ensure thermal equilibrium.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
(Optional) Mixed Melting Point: To confirm the identity of an unknown sample suspected to be this compound, mix it in a 50:50 ratio with a known, pure sample of this compound. If there is no depression or broadening of the melting point range compared to the pure sample, the unknown is confirmed.[10]
Caption: Experimental workflow for melting point determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound has a high boiling point at standard pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition.
Apparatus:
-
Distillation flask (e.g., round-bottom flask)
-
Condenser
-
Thermometer and adapter
-
Heat source (heating mantle or oil bath)
-
Boiling chips or magnetic stirrer
-
Vacuum source and manometer (for reduced pressure measurements)
Procedure:
-
Apparatus Assembly: Place a small amount of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Heating: Begin heating the flask gently.
-
Equilibrium Establishment: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will stabilize when the vapor and liquid are in equilibrium.
-
Data Recording: Record the stable temperature as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken. For reduced pressure measurements, record the pressure from the manometer.
Caption: Generalized workflow for boiling point determination.
References
- 1. Buy this compound | 10341-75-0 [smolecule.com]
- 2. This compound [chembk.com]
- 3. This compound(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. This compound | 613-91-2 [chemicalbook.com]
- 7. This compound CAS#: 613-91-2 [m.chemicalbook.com]
- 8. 613-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. arpgweb.com [arpgweb.com]
- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
An In-depth Technical Guide on the Solubility of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acetophenone oxime (C₈H₉NO), a derivative of acetophenone, is a versatile organic compound with applications as an intermediate in various chemical syntheses. A thorough understanding of its solubility in different solvent systems is paramount for its effective use in laboratory research, process development, and potential pharmaceutical applications. Proper solvent selection, guided by solubility data, is critical for achieving desired reaction kinetics, optimizing purification processes such as crystallization, and developing stable formulations.
This guide summarizes the known qualitative solubility of this compound, provides detailed methodologies for its quantitative determination, and explores the physicochemical principles governing its solubility.
Solubility Profile of this compound
Comprehensive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of solvents. However, a consistent qualitative description of its solubility has been established.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Qualitative Solubility |
| Polar Protic | Water | Slightly soluble[1][2][3][4] |
| Ethanol | Soluble, almost to transparency[1][2][5] | |
| Non-Polar | Hexane | Expected to have low solubility |
| Polar Aprotic | Acetone | Expected to be soluble |
| Ethyl Acetate | Expected to be soluble | |
| Aromatic | Toluene | Expected to have moderate to good solubility |
The solubility of this compound is dictated by its molecular structure, which contains both a polar oxime (-C=N-OH) group capable of hydrogen bonding and a non-polar phenyl group. This amphiphilic nature results in good solubility in polar organic solvents like ethanol, which can engage in hydrogen bonding with the oxime group while also interacting with the phenyl ring. Its limited solubility in water is likely due to the hydrophobic character of the phenyl group dominating over the hydrophilic nature of the oxime group. In non-polar solvents, the polar oxime group is expected to limit solubility.
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound, the following established experimental methods are recommended.
Gravimetric Method (Equilibrium Solubility Determination)
This method directly measures the mass of the dissolved solute in a saturated solution at a specific temperature.
3.1.1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, acetone, ethyl acetate, toluene, n-hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Drying oven
3.1.2. Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, dry container.
-
Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60 °C).
-
Mass Determination: Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility (S) in g/100g of solvent can be calculated using the following equation:
S = (m_solute / m_solvent) * 100
Where:
-
m_solute is the mass of the dried this compound.
-
m_solvent is the mass of the solvent in the withdrawn aliquot (can be calculated from the volume and density of the solvent at the experimental temperature).
-
UV-Vis Spectroscopic Method
This indirect method relies on the relationship between the absorbance of a solution and the concentration of the solute, as defined by the Beer-Lambert law. It is suitable for compounds with a chromophore, such as the phenyl group in this compound.
3.2.1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm)
3.2.2. Procedure:
-
Determination of λ_max: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the selected solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λ_max.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).
-
Sample Preparation for Analysis: After equilibration and filtration, accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Then, account for the dilution factor to determine the concentration in the original saturated solution, which represents the solubility.
Factors Influencing Solubility
The solubility of this compound is influenced by several interconnected factors, as illustrated in the diagram below.
Caption: Logical relationship of factors influencing the solubility of this compound.
-
Solute Properties: The molecular structure of this compound, with its polar oxime group and non-polar phenyl ring, is the primary determinant of its solubility. The ability of the oxime group to form hydrogen bonds enhances its solubility in protic solvents. The crystal lattice energy of the solid this compound must be overcome by solute-solvent interactions for dissolution to occur.
-
Solvent Properties: The principle of "like dissolves like" is central. Polar solvents will more effectively solvate the polar oxime group, while non-polar solvents will have a greater affinity for the phenyl ring. The hydrogen bonding capacity and dielectric constant of the solvent are also critical in overcoming the intermolecular forces of the solute.
-
System Conditions: Temperature generally has a significant impact on solubility, with most solids exhibiting increased solubility at higher temperatures. Pressure is more influential on the solubility of gases in liquids but can have a minor effect on solid-liquid systems. The pH of the solution can affect the solubility of compounds with ionizable groups; however, the oxime group of this compound is weakly acidic and would require a high pH to deprotonate, which could potentially increase its aqueous solubility.
Conclusion
References
Spectroscopic Data Interpretation of Acetophenone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for acetophenone oxime, a versatile organic compound with applications in synthetic chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This document presents a comprehensive overview of its characteristic spectroscopic features, detailed experimental protocols, and visual aids to facilitate understanding.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. It is important to note that this compound exists as a mixture of two geometric isomers, the E- and Z-isomers, which are distinguishable by NMR spectroscopy. The E-isomer is generally the major product.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Major, E-isomer) | Chemical Shift (δ) ppm | Assignment (Minor, Z-isomer) |
| 11.24 | s | 1H | N-OH | 11.23 | N-OH |
| 7.65 | d, J=7.7 Hz | 2H | Ar-H (ortho) | 7.94 | Ar-H (ortho) |
| 7.38 - 7.32 | m | 3H | Ar-H (meta, para) | 7.52 - 7.49 | Ar-H (meta, para) |
| 2.15 | s | 3H | CH₃ | 2.56 | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=N |
| ~137 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~12 | CH₃ |
Note: Specific ¹³C NMR chemical shifts can vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group | Description |
| 3212 | O-H | Hydroxyl group stretch |
| 1497 | C=N | Imine group stretch |
The presence of a broad absorption band around 3212 cm⁻¹ is characteristic of the O-H group of the oxime, while the band at 1497 cm⁻¹ confirms the presence of the C=N double bond, at the expense of the carbonyl (C=O) group from the starting material, acetophenone.[1][2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 135 | 75% | [M]⁺ (Molecular Ion) |
| 118 | 22% | [M - OH]⁺ |
| 106 | 40% | [M - C₂H₃N]⁺ |
| 94 | 42% | [M - C₂H₃NO]⁺ |
| 77 | 100% | [C₆H₅]⁺ (Phenyl cation) |
The mass spectrum shows a molecular ion peak at m/z 135, which corresponds to the molecular weight of this compound (C₈H₉NO).[2][3] The base peak at m/z 77 is characteristic of the phenyl cation.
Experimental Protocols
Synthesis of this compound[4][5]
This protocol describes a common laboratory procedure for the synthesis of this compound.
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate or Potassium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, heating mantle, beaker, ice bath, Buchner funnel, filter paper.
Procedure:
-
Dissolve hydroxylamine hydrochloride and a base (such as sodium acetate or potassium hydroxide) in warm water in a round-bottom flask.[4]
-
In a separate flask, dissolve acetophenone in ethanol.
-
Add the acetophenone solution to the hydroxylamine hydrochloride solution.
-
Heat the mixture under reflux for approximately 20-60 minutes.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After reflux, cool the reaction mixture. For crystallization, the hot solution can be filtered and the filtrate cooled in an ice bath.[5] Alternatively, the cooled reaction mixture can be poured into cold water to precipitate the product.[6][4]
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 50% ethanol or cold water.[5][6]
-
Dry the purified this compound. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.[6]
Spectroscopic Analysis
General Protocol:
-
NMR Spectroscopy: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integrals.
-
IR Spectroscopy: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via Gas Chromatography (GC-MS). Ionize the sample (e.g., by electron ionization) and record the mass-to-charge ratio (m/z) of the resulting ions.
Visualized Workflows and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the molecular structure of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Correlation of the ¹H NMR signals with the structure of this compound.
Caption: Key IR absorptions corresponding to the functional groups of this compound.
Caption: Primary fragmentation pathway of this compound in mass spectrometry.
References
An In-depth Technical Guide to the E/Z Isomers of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E/Z isomers of acetophenone oxime, focusing on their synthesis, characterization, relative stability, and key chemical transformations. This document is intended to serve as a valuable resource for professionals in the fields of organic synthesis, analytical chemistry, and drug development, where a thorough understanding of isomeric forms is crucial.
Introduction to E/Z Isomerism in this compound
This compound, a derivative of acetophenone, exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This results in the formation of two distinct stereoisomers: the E (entgegen) and Z (zusammen) isomers. The nomenclature is determined by the spatial arrangement of the hydroxyl (-OH) group and the phenyl group relative to the C=N double bond. In the E-isomer, the hydroxyl group is on the opposite side of the phenyl group, while in the Z-isomer, they are on the same side.
The synthesis of this compound typically yields a mixture of both isomers, with the E-isomer being the major product under thermodynamic control due to its greater stability.[1][2] The ratio of the E/Z isomers can be influenced by the reaction conditions.[3]
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base.[1][2] The base neutralizes the hydrochloric acid liberated during the reaction, driving the equilibrium towards the formation of the oxime.
Experimental Protocol
A typical experimental protocol for the synthesis of this compound is as follows:
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium Acetate (CH₃COONa)
-
Ethanol
-
Water
-
Diethyl ether (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve acetophenone in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium carbonate or sodium acetate).
-
Add the aqueous solution to the ethanolic solution of acetophenone.
-
The reaction mixture is then typically refluxed for a period of 10 to 20 minutes.[1]
-
After reflux, the mixture is cooled, and the product is precipitated by pouring the reaction mixture into ice-cold water.
-
The crude this compound is collected by filtration, washed with cold water, and air-dried.
-
Purification can be achieved by recrystallization from a suitable solvent, such as diethyl ether.[1]
This procedure typically yields a mixture of E and Z isomers in a ratio of approximately 8:1.[1][2]
Physicochemical and Spectroscopic Data
The E and Z isomers of this compound can be distinguished by their distinct physicochemical and spectroscopic properties.
Quantitative Data Summary
| Property | E-Acetophenone Oxime (Major Isomer) | Z-Acetophenone Oxime (Minor Isomer) | Mixture/Unspecified | Reference |
| Melting Point | 55-60 °C | [4][5] | ||
| Boiling Point | 118-120 °C at 20 mmHg | [4][5] | ||
| Density | 1.11 g/mL at 25 °C | [4] | ||
| Molecular Weight | 135.17 g/mol | 135.17 g/mol | 135.17 g/mol | |
| Formation Ratio | ~88.2% | ~11.8% | [1] | |
| Calculated Energy | 3.65 Kcal/mol | 6.88 Kcal/mol | [1] |
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the identification and quantification of the E/Z isomers of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group (O-H stretch) and the carbon-nitrogen double bond (C=N stretch), confirming the formation of the oxime functional group.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H stretch | 3212 | [1] |
| C=N stretch | 1497 | [1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to differentiate and quantify the E and Z isomers. The chemical shifts of the protons, particularly the hydroxyl proton and the aromatic protons, are distinct for each isomer.
| Proton | E-Isomer (Major) Chemical Shift (ppm) | Z-Isomer (Minor) Chemical Shift (ppm) | Reference |
| -OH | 11.24 (s) | 11.23 (s) | [1] |
| Aromatic-H | 7.65 (d, J=7.7 Hz, 2H), 7.32-7.38 (m, 3H) | 7.94 (d, J=7.9 Hz, 2H), 7.49-7.52 (m, 3H) | [1] |
| -CH₃ | 2.15 (s) | 2.56 (s) | [1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental data for the individual isomers is scarce in readily available literature, ¹³C NMR spectroscopy is a key technique for structural elucidation. The chemical shifts of the carbon atoms, especially the imine carbon and the methyl carbon, are expected to differ between the E and Z isomers due to different steric and electronic environments. A reported ¹³C NMR spectrum for this compound (isomer not specified) shows the following peaks:
| Carbon | Chemical Shift (ppm) | Reference |
| C=N | 156.0 | [6] |
| Aromatic C (quaternary) | 136.4 | [6] |
| Aromatic CH | 129.3, 128.5, 126.0 | [6] |
| -CH₃ | 12.4 | [6] |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at m/z 135.[1] Fragmentation patterns can provide further structural information.
Stability and Interconversion
The E-isomer of this compound is thermodynamically more stable than the Z-isomer.[1] Theoretical calculations have shown that the minimized energy for the E-isomer is 3.65 Kcal/mol, while that for the Z-isomer is 6.88 Kcal/mol.[1] This energy difference accounts for the observed predominance of the E-isomer in the synthesized mixture.[1] Interconversion between the isomers can be catalyzed by acids or bases and is also influenced by temperature.[3]
Beckmann Rearrangement
A characteristic reaction of ketoximes, including this compound, is the Beckmann rearrangement. This acid-catalyzed reaction converts the oxime into an N-substituted amide. The Beckmann rearrangement of this compound yields N-phenylacetamide (acetanilide).
Reaction Mechanism and Stereochemistry
The mechanism involves the protonation of the hydroxyl group, followed by the migration of the group anti-periplanar to the departing water molecule. This stereospecificity is a key feature of the Beckmann rearrangement. For this compound, it is the phenyl group that migrates in the E-isomer (where the phenyl group is anti to the -OH group), leading to N-phenylacetamide.
Experimental Protocol for Beckmann Rearrangement
A general protocol for the Beckmann rearrangement of this compound is as follows:
Materials:
-
This compound
-
Strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or trifluoroacetic acid)
-
Anhydrous solvent (if required)
Procedure:
-
Dissolve or suspend this compound in the acid catalyst or a solution of the catalyst in an appropriate solvent.
-
The reaction mixture is often heated to facilitate the rearrangement.
-
After the reaction is complete, the mixture is carefully quenched by pouring it into ice water.
-
The product, N-phenylacetamide, precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Visualizations
Synthesis and Isomerization Workflow
Caption: Workflow for the synthesis and isomerization of this compound.
E/Z Isomers and Beckmann Rearrangement
Caption: Relationship between E/Z isomers and the Beckmann rearrangement pathway.
Conclusion
A thorough understanding of the E/Z isomerism of this compound is essential for its effective use in research and development. This guide has provided a detailed overview of its synthesis, the physicochemical and spectroscopic properties of its isomers, their relative stability, and the mechanism of the Beckmann rearrangement. The provided experimental protocols and data tables serve as a practical reference for laboratory work. The clear distinction between the E and Z isomers through spectroscopic methods, particularly ¹H NMR, is a critical aspect of their characterization. This knowledge is fundamental for controlling chemical reactions and for the development of new chemical entities where stereochemistry plays a crucial role.
References
An In-depth Technical Guide to the Formation Mechanism of Acetophenone Oxime
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the chemical mechanism underlying the formation of acetophenone oxime, a key intermediate in organic synthesis. It includes a step-by-step reaction pathway, quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction
This compound is an organic compound that serves as a crucial precursor in various chemical syntheses, including the production of certain pharmaceuticals and agrochemicals.[1] Oximes, in general, are recognized for their roles in protecting carbonyl groups and as intermediates in the synthesis of amines and lactams.[1] The formation of this compound from acetophenone and hydroxylamine is a classic example of a condensation reaction, which proceeds through a well-defined nucleophilic addition-elimination mechanism. A thorough understanding of this mechanism, including the reaction kinetics and the formation of stereoisomers, is paramount for optimizing reaction conditions and maximizing product yield and purity. This document outlines the core principles of this reaction, supported by experimental data and protocols.
The Core Reaction Mechanism
The synthesis of this compound from acetophenone is a condensation reaction that occurs when the carbonyl group of acetophenone reacts with hydroxylamine.[2] The reaction is typically performed using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile and to neutralize the hydrochloric acid formed during the reaction.[3]
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of acetophenone.[4][5] This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton transfer occurs from the newly added nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon atom, expelling a molecule of water.[4]
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom by a base (such as water or acetate) to yield the final this compound product and regenerate the acid catalyst.
Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exist as two geometric isomers: the E and Z isomers.[1][3] The E-isomer is generally the major product due to its greater thermodynamic stability.[1]
Reaction Pathway Diagram
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data
The formation of this compound has been studied under various conditions, yielding quantitative data regarding product yield, isomer ratios, and spectroscopic characteristics.
Table 1: Reaction Yield and Isomer Ratio
| Parameter | Value | Conditions | Reference |
| Yield | 31% (moderate) | Reaction between acetophenone and hydroxylamine hydrochloride under basic conditions. | [1] |
| Yield | 89% | Acetophenone, hydroxylamine hydrochloride, potassium hydroxide, heated under reflux. | [6] |
| E:Z Isomer Ratio | 8:1 | Product mixture analyzed by 1H NMR. | [1] |
| E-isomer Energy | 3.65 Kcal/mol | Calculated using MM2 method. | [1] |
| Z-isomer Energy | 6.88 Kcal/mol | Calculated using MM2 method. | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peak/Shift | Assignment | Isomer | Reference |
| FT-IR | ~3212 cm-1 | -OH group stretch | Mixture | [1][3] |
| FT-IR | ~1497-1665 cm-1 | C=N group stretch | Mixture | [1][3] |
| 1H NMR | 11.24 ppm (s) | -OH proton | E-isomer (major) | [1] |
| 1H NMR | 7.65 ppm (d) | 2 Aromatic protons | E-isomer (major) | [1] |
| 1H NMR | 7.32-7.38 ppm (m) | 3 Aromatic protons | E-isomer (major) | [1] |
| 1H NMR | 2.15 ppm (s) | -CH3 protons | E-isomer (major) | [1] |
| 1H NMR | 11.23 ppm (s) | -OH proton | Z-isomer (minor) | [1] |
| Mass Spec. | 135 m/z | Molecular ion peak [M]+ | Mixture | [1] |
Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound, adapted from established laboratory procedures.[2][3][7]
Protocol 1: Synthesis using Sodium Acetate
This protocol utilizes sodium acetate as the base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Reagents and Materials:
-
Acetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
Anhydrous sodium acetate (2.3 equiv)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottomed flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Charge a 100 mL round-bottomed flask with hydroxylamine hydrochloride (1.5 equiv) and anhydrous sodium acetate (2.3 equiv).[7]
-
Add acetophenone (1.0 equiv) and anhydrous methanol (approx. 40 mL for a 20.6 mmol scale) to the flask.[7]
-
Fit the flask with a condenser and place it in a pre-heated oil bath at 80 °C.[7]
-
Stir the white slurry mixture vigorously for 3 hours.[7]
-
After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add water (approx. 60 mL) to the flask and transfer the mixture to a separatory funnel.[7]
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]
-
Combine the organic layers and dry over anhydrous MgSO4.[7]
-
Filter the solution and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a white solid.[7] The product can be used in the next step without further purification or can be recrystallized.[7]
-
Protocol 2: Synthesis using Potassium Hydroxide
This protocol employs a stronger base, potassium hydroxide, and requires careful monitoring of the reaction's acidity.
-
Reagents and Materials:
-
Acetophenone (8 g)
-
Hydroxylamine hydrochloride (5 g)
-
Potassium hydroxide (3 g)
-
Water
-
Ethanol
-
Petroleum ether (for recrystallization)
-
Round-bottomed flask with reflux condenser
-
Heating mantle or water bath
-
Litmus paper
-
-
Procedure:
-
In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water.[6]
-
Add a solution of 3 g of potassium hydroxide dissolved in 5 ml of water.[6]
-
Add 8 g of acetophenone to the mixture.[6]
-
Heat the mixture under reflux on a boiling water bath. Add ethanol in small portions down the condenser until the boiling solution becomes clear.[6]
-
Continue heating for one hour. After cooling, test the solution with litmus paper. It should be acidic.[6]
-
Carefully add potassium hydroxide solution to neutralize the acid.[6]
-
Continue boiling for another 30 minutes. Test for acidity again and neutralize if necessary.[6]
-
The reaction is complete when a test sample solidifies quickly when mixed with ice-water.[6]
-
Pour the reaction mixture into 100 ml of ice-water with vigorous stirring.[6]
-
Filter the solid product, wash with water, and dry. Recrystallize from petroleum ether to obtain colorless needles.[6]
-
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and isolation of this compound.
References
- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. [allen.in]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
fundamentals of the Beckmann rearrangement for acetophenone oxime
An In-depth Technical Guide to the Fundamentals of the Beckmann Rearrangement for Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement, first reported by Ernst Otto Beckmann in 1886, is a fundamental reaction in organic chemistry that transforms an oxime into an amide.[1] This rearrangement is of significant industrial importance, notably in the synthesis of ε-caprolactam, the precursor to Nylon 6.[2][3] For drug development professionals, this reaction offers a valuable tool for the synthesis of various amide-containing pharmaceuticals. This guide provides a detailed technical overview of the Beckmann rearrangement as it applies to this compound, a common model substrate. We will delve into the core reaction mechanisms, present quantitative data, and provide detailed experimental protocols for various catalytic systems.
The Core Mechanism of the Beckmann Rearrangement
The classical Beckmann rearrangement is catalyzed by acid and proceeds through a series of well-defined steps.[1] The general mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final amide product.[1][4]
The key steps of the acid-catalyzed mechanism are:
-
Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, forming an oxonium ion.[1]
-
Rearrangement and Formation of the Nitrilium Ion: This is the crucial rearrangement step. The group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted fashion, with the simultaneous expulsion of a water molecule. This results in the formation of a linear nitrilium ion.[1][5]
-
Hydrolysis: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule.[3]
-
Tautomerization: A final tautomerization of the resulting imidic acid form leads to the stable amide product.
Caption: General acid-catalyzed Beckmann rearrangement mechanism.
Computational studies have provided a more nuanced understanding of this process, suggesting the involvement of solvent molecules in stabilizing the transition states. For instance, in a Beckmann solution containing acetic acid, several acid molecules can stabilize the leaving hydroxyl group.[2] When the migrating group is a phenyl group, as in this compound, the mechanism may favor the formation of an intermediate three-membered π-complex.[3]
Beckmann Rearrangement of this compound: Catalytic Systems
The rearrangement of this compound to N-phenylacetamide (acetanilide) can be achieved using a variety of catalytic systems, each with its own advantages and mechanistic subtleties.
Strong Acid Catalysis (Sulfuric Acid)
Concentrated sulfuric acid is a common and effective catalyst for the Beckmann rearrangement.[5] The kinetics of the rearrangement of acetophenone oximes have been studied in sulfuric acid concentrations ranging from 70-98%.[5] In these highly acidic conditions, the reactive species is believed to be the oxime O-sulfonic acid. The reaction proceeds through the formation of an N-arylnitrilium ion as a key intermediate.[5]
Caption: Proposed mechanism in concentrated sulfuric acid.
Organocatalysis with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) can act as an effective organocatalyst for the Beckmann rearrangement of this compound.[6] This system is particularly interesting due to the potential for catalyst and solvent recycling.[6][7] The mechanism with TFA is proposed to involve the formation of a trifluoroacetylated oxime ester intermediate. This intermediate then rearranges to a trifluoroacetyl acetamide, which is the key catalytic species, sustaining the catalytic cycle by trifluoroacetylating the incoming oxime.[6]
Caption: Catalytic cycle with trifluoroacetic acid.
Mechanochemical Beckmann Rearrangement
A sustainable and eco-efficient approach to the Beckmann rearrangement involves mechanochemistry, where mechanical force is used to initiate the reaction.[8][9] For this compound, this has been demonstrated using reagents like 1,3,5-trichlorotriazine (TCT) or p-toluenesulfonyl chloride (p-TsCl) in the presence of imidazole under milling conditions.[8] This solvent-free method can lead to high yields of the corresponding amide.[8] The proposed mechanism involves the in-situ formation of a reactive intermediate, such as 1-(p-toluenesulfonyl)imidazole, which then activates the oxime for rearrangement.[8][9]
Caption: Workflow for the mechanochemical Beckmann rearrangement.
Quantitative Data Summary
The efficiency of the Beckmann rearrangement of this compound is highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize key quantitative data from the literature.
Table 1: Rearrangement of this compound with Trifluoroacetic Acid (TFA)[6]
| Entry | Solvent | TFA/Substrate Ratio | Conversion (%) | Selectivity to Acetanilide (%) |
| 1 | Neat | > 3 | > 99 | > 99 |
| 2 | Nitroethane | > 3 | > 99 | > 99 |
| 3 | Chloroform | > 3 | High | High |
| 4 | Ethanol | - | - | Reaction does not proceed |
| 5 | DMSO | - | - | Reaction does not proceed |
Table 2: Mechanochemical Beckmann Rearrangement of this compound[8][9]
| Reagent | Additive | Milling Time (min) | Yield (%) |
| TCT | Silica Gel | 99 | 66 |
| p-TsCl | Imidazole | 60 | >95 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Synthesis of this compound
This protocol is a general method for the synthesis of the starting material.
-
Materials: Acetophenone, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve acetophenone (1 eq.) in ethanol in a round-bottom flask fitted with a condenser.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium hydroxide (1.5 eq.) in water.
-
Add the aqueous solution of hydroxylamine to the ethanolic solution of acetophenone.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture for purification.[4]
-
Beckmann Rearrangement of this compound using Trifluoroacetic Acid (TFA) in a Solvent
-
Materials: this compound, trifluoroacetic acid (TFA), nitroethane (or other suitable solvent).
-
Procedure:
-
In a reaction vessel, dissolve this compound in nitroethane.
-
Add trifluoroacetic acid (TFA) with a TFA/substrate molar ratio greater than 3.
-
Stir the reaction mixture at the desired temperature (e.g., 353 K) for the required time (e.g., up to 18 hours).[6]
-
Monitor the reaction progress by a suitable analytical method such as NMR or GC.
-
Upon completion, the solvent and excess TFA can be recovered by distillation.[6][7]
-
Mechanochemical Beckmann Rearrangement of this compound
-
Materials: this compound, p-toluenesulfonyl chloride (p-TsCl), imidazole, milling jars (e.g., zirconia), milling balls.
-
Procedure:
-
Place this compound (1.0 mmol), p-TsCl (1.1 mmol), and imidazole (1.1 mmol) into a zirconia milling jar containing a grinding ball.[8][9]
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for 60 minutes.[8]
-
After milling, extract the solid residue with a suitable solvent (e.g., ethyl acetate).
-
The product can be purified by silica gel chromatography.[8]
-
Conclusion
The Beckmann rearrangement of this compound is a versatile and well-studied reaction that can be effectively carried out using a range of catalytic systems. While traditional strong acid catalysis remains a robust method, modern approaches using organocatalysts like TFA and sustainable mechanochemical methods offer significant advantages in terms of milder reaction conditions, catalyst recyclability, and reduced environmental impact. For researchers and professionals in drug development, a thorough understanding of these different methodologies and their underlying mechanisms is crucial for the rational design and synthesis of novel amide-containing molecules. The choice of a specific protocol will depend on factors such as substrate sensitivity, desired scale, and sustainability considerations.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann_rearrangement [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. iris.unive.it [iris.unive.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Acetophenone Oxime: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological profile of acetophenone oxime. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. All available quantitative data has been summarized in tabular format for clarity and ease of comparison. Detailed experimental protocols for key toxicological assessments are provided, based on established guidelines.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Phenylethan-1-one oxime |
| CAS Number | 613-91-2 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.17 g/mol |
| Appearance | White to cream crystalline powder |
| Melting Point | 58-60 °C[1] |
| Solubility | Practically insoluble in water[2] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed and causes serious eye damage.[2][3][4]
GHS Hazard Statements:
GHS Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][3][5]
Toxicological Data
The toxicological data for this compound is limited. The available quantitative and qualitative data are summarized below.
Acute Toxicity
| Route | Species | Test | Result | Reference |
| Oral | Mouse | LD50 | 2 g/kg | [1][2][6][7] |
Skin Corrosion/Irritation
| Species | Result | Reference |
| Rabbit | May cause skin irritation.[1][5][8] | [1][5][8] |
Serious Eye Damage/Eye Irritation
| Species | Result | Reference | | :--- | :--- | :--- | :--- | | Rabbit | Causes serious eye damage.[2][3][4] May cause eye irritation.[1][8] |[1][2][3][4][8] |
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[2][3][6]
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines.
Acute Oral Toxicity - Median Lethal Dose (LD50)
While the specific study details for the reported LD50 of this compound in mice are not available, a typical acute oral toxicity study would follow a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method).
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Species: Mouse (as reported in the available data).
Methodology:
-
Animal Selection: Healthy, young adult mice of a single sex are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions before the study.
-
Dose Preparation: The test substance is prepared in a suitable vehicle.
-
Administration: A single dose of the test substance is administered by oral gavage to a small group of animals (typically 3).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days.
-
Stepwise Procedure: Based on the outcome (mortality or survival) in the first group, the dose for the next group of animals is adjusted (either increased or decreased). This continues until the LD50 can be estimated.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Experimental Workflow for Acute Oral Toxicity (LD50) Study
Caption: Workflow for a typical acute oral toxicity (LD50) study.
Acute Dermal Irritation
The following protocol is based on the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.
Objective: To assess the potential of a substance to cause skin irritation.
Species: Albino rabbit.
Methodology:
-
Animal Preparation: A small area of the animal's dorsal skin is clipped free of fur.
-
Test Substance Application: A 0.5 g dose of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The dressing is left in place for 4 hours.
-
Removal and Observation: After 4 hours, the dressing and any residual test substance are removed. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
Experimental Workflow for Acute Dermal Irritation Study (OECD 404)
Caption: Workflow for an acute dermal irritation study based on OECD 404.
Acute Eye Irritation
The following protocol is based on the OECD Guideline 405 for Acute Eye Irritation/Corrosion.
Objective: To assess the potential of a substance to cause eye irritation or damage.
Species: Albino rabbit.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Test Substance Instillation: A single dose of the test substance (approximately 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and opacity of the cornea at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The severity of the eye reactions is scored according to a standardized grading system. The reversibility of the effects is also assessed.
Experimental Workflow for Acute Eye Irritation Study (OECD 405)
Caption: Workflow for an acute eye irritation study based on OECD 405.
Handling and Safety Precautions
Proper handling and safety procedures are essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][8]
-
Skin and Body Protection: Wear a laboratory coat and other appropriate protective clothing to prevent skin exposure.[1][8]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dusts are generated.[1][8][9]
Engineering Controls
-
Use in a well-ventilated area, preferably in a chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[10]
Handling Procedures
-
Avoid generation of dusts.[2]
Storage
-
Some sources recommend refrigerated storage (below 4°C/39°F).[1][8]
-
This compound is reported to be air-sensitive; handle under an inert gas and protect from moisture.[2][9]
Logical Relationship for Safe Handling of this compound
Caption: Key elements for the safe handling of this compound.
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][8]
-
If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][8]
-
In Case of Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5][8]
-
In Case of Eye Contact: Get medical aid immediately. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][8]
Spill and Disposal Procedures
-
Spill Management: In case of a spill, clean it up immediately, observing precautions in the Protective Equipment section. Sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[1]
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[5] Do not let the product enter drains.[2]
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Incompatible materials, moisture.[1] The substance is air-sensitive.[2][9]
-
Incompatibilities with Other Materials: Strong oxidizing agents, acids, metals, and alkali.[1]
-
Hazardous Decomposition Products: Irritating and toxic fumes and gases, including carbon oxides and nitrogen oxides, may be generated during a fire.[1][5]
-
Hazardous Polymerization: Has not been reported.[1]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information. A thorough risk assessment should be conducted before handling this chemical.
References
- 1. A combined repeated dose toxicity study and reproduction/developmental screening study in Sprague-Dawley rats with acetophenone | Semantic Scholar [semanticscholar.org]
- 2. Federal Register :: Acetophenone; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 3. oecd.org [oecd.org]
- 4. Bioassay of acetohexamide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassay of 3-nitro-p-acetophenetide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. This compound | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of an Archetypal Oxime: A Technical Guide to the Discovery and History of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and fundamental chemistry of acetophenone oxime, a pivotal molecule in the development of organic chemistry. From its conceptual origins in the late 19th century to its modern applications, this document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and visualizations of its core chemical transformations.
Discovery and Historical Context
The story of this compound is intrinsically linked to the discovery of the oxime functional group itself by the German chemist Viktor Meyer. In 1878, Meyer first reported on this new class of compounds, and in 1882, he and his student Alois Janny published their work on the reaction between hydroxylamine and acetone, yielding acetone oxime.[1][2][3] This pioneering research laid the groundwork for the synthesis and characterization of a wide array of oximes from various aldehydes and ketones.
A significant early development in the history of this compound was the recognition of its stereoisomerism.[7][8] The existence of two distinct isomers (now referred to as E and Z) that could not be explained by simple structural differences was a crucial piece of evidence in the development of stereochemistry, a term also coined by Viktor Meyer.[2][8] This phenomenon, along with the compound's participation in the Beckmann rearrangement, cemented its importance in the study of reaction mechanisms and molecular structures.
Synthesis of this compound: From Historical to Modern Protocols
The fundamental synthesis of this compound involves the condensation reaction between acetophenone and hydroxylamine.[9] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, the common reagent form of hydroxylamine. Over the years, the methodology has been refined to improve yields and purity.
Experimental Protocols
Below are detailed methodologies for a historical and a modern synthesis of this compound.
Protocol 1: Early 20th Century Synthesis
This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming, published in 1937.
-
Reagents:
-
Hydroxylamine hydrochloride (5 g)
-
Potassium hydroxide (3 g)
-
Acetophenone (8 g)
-
Water (15 mL)
-
Ethanol
-
Petroleum ether (for recrystallization)
-
-
Procedure:
-
Dissolve 5 g of hydroxylamine hydrochloride in 10 mL of water in a flask.
-
Add a solution of 3 g of potassium hydroxide in 5 mL of water to the flask.
-
Add 8 g of acetophenone to the mixture.
-
Heat the mixture under reflux on a boiling water bath.
-
Add ethanol in small portions down the reflux condenser until the boiling solution becomes clear.
-
Continue heating for one hour.
-
Cool the solution and test with litmus paper; it should be acidic.
-
Carefully add potassium hydroxide solution until the solution is no longer acidic.
-
Continue boiling for approximately 30 minutes, re-neutralizing with potassium hydroxide if the solution becomes acidic again.
-
Test for completion by mixing a few drops of the solution with ice-water; if the sample solidifies quickly, the reaction is complete.
-
Pour the reaction mixture into 100 mL of water containing ice, with vigorous stirring.
-
Filter the resulting solid, wash with water, and dry on a porous plate.
-
Recrystallize the crude product from petroleum ether.
-
Protocol 2: Modern Laboratory Synthesis [9]
This protocol represents a typical modern laboratory procedure.
-
Reagents:
-
Acetophenone (1.2 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.18 g, 17 mmol)
-
Sodium acetate trihydrate (0.82 g, 10 mmol)
-
Ethanol (20 mL)
-
Water (15 mL)
-
50% Ethanol (for washing)
-
-
Procedure:
-
Dissolve 1.2 g of acetophenone in 20 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 1.18 g of hydroxylamine hydrochloride and 0.82 g of sodium acetate trihydrate in 15 mL of warm water.
-
Add the aqueous solution to the ethanolic solution of acetophenone.
-
Heat the mixture under reflux on a water bath for 20 minutes.
-
Quickly filter the hot solution through a fluted filter paper.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small volume of cold 50% ethanol.
-
Dry the product on the filter with suction.
-
Quantitative Data
The physical and spectroscopic properties of this compound have been extensively studied. The data presented below is a summary from various sources.
Table 1: Physical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Melting Point | 55-60 °C | [10] |
| Boiling Point | 118-120 °C at 20 mmHg | [10] |
| Density | 1.11 g/mL at 25 °C | [10] |
| Appearance | White crystalline solid | [9] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Citations |
| Infrared (IR) | ~3212 cm⁻¹ (O-H stretch), ~1497 cm⁻¹ (C=N stretch) | [11] |
| ¹H NMR (DMSO-d₆) | Major Isomer (E): δ 11.24 (s, 1H, OH), 7.65 (d, 2H, Ar-H), 7.38-7.32 (m, 3H, Ar-H), 2.15 (s, 3H, CH₃) Minor Isomer (Z): δ 11.23 (s, 1H, OH), 7.94 (d, 2H, Ar-H), 7.52-7.49 (m, 3H, Ar-H), 2.56 (s, 3H, CH₃) | [12] |
| ¹³C NMR (CDCl₃) | δ 156.0 (C=N), 136.4, 129.3, 128.5, 126.0 (Aromatic C), 12.4 (CH₃) | [13] |
| Mass Spectrometry (MS) | m/z 135 (M⁺), 118, 106, 94, 77 | [12] |
Table 3: Synthesis and Isomer Ratio of this compound
| Reaction Conditions | Yield | E:Z Isomer Ratio | Citations |
| Acetophenone, hydroxylamine hydrochloride, potassium carbonate, chloroform, reflux | 31% | 8:1 | [11][14] |
| Acetophenone, hydroxylamine sulfate, sodium hydroxide, methanol, 0-5°C then 40°C | 90.8% | Not specified |
Key Chemical Pathways and Relationships
The chemistry of this compound is characterized by its formation from a ketone and its subsequent rearrangement to an amide. These relationships can be visualized as follows.
Caption: Synthesis of this compound from Acetophenone and Hydroxylamine.
A significant reaction of this compound is the Beckmann rearrangement, where the oxime is converted to an amide in the presence of an acid catalyst. This reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.
Caption: The Beckmann Rearrangement of this compound to N-Phenylacetamide.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. Oxime | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]
- 7. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. This compound CAS#: 613-91-2 [m.chemicalbook.com]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. arpgweb.com [arpgweb.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. africacommons.net [africacommons.net]
Methodological & Application
Laboratory Synthesis of Acetophenone Oxime: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of acetophenone oxime, a key intermediate in various chemical transformations, including the Beckmann rearrangement for the production of acetanilide. The provided methodologies are based on established and reliable laboratory procedures.
Introduction
This compound is an organic compound belonging to the oxime family, characterized by the functional group C=N-OH. It is synthesized through a condensation reaction between acetophenone and hydroxylamine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.[2] The resulting this compound exists as a mixture of (E)- and (Z)-geometric isomers, with the (E)-isomer being the major product.[3][4] This application note provides two common protocols for the synthesis of this compound, along with characterization data and a discussion of the reaction mechanism.
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound from acetophenone and hydroxylamine hydrochloride.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound using two different protocols.
| Parameter | Protocol 1: Sodium Acetate Method | Protocol 2: Potassium Hydroxide Method | Reference(s) |
| Acetophenone (molar eq.) | 1.0 | 1.0 | [2] |
| Hydroxylamine HCl (molar eq.) | 1.5 | 1.5 | [2][5] |
| Base (molar eq.) | Sodium Acetate (2.3) | Potassium Hydroxide (~1.1) | [2][5] |
| Solvent(s) | Ethanol, Water | Ethanol, Water | [2][5] |
| Reaction Temperature | Reflux | Reflux | [5] |
| Reaction Time | 20 minutes - 3 hours | ~1.5 hours | [5] |
| Reported Yield | Moderate to High (e.g., 31% to 89%) | High (e.g., 89%) | [3][5] |
| Melting Point (°C) | 55-60 | 59 | [1][5] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Acetate
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[2]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate trihydrate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate trihydrate (2.3 equivalents) in warm water.
-
In a separate flask, dissolve acetophenone (1.0 equivalent) in ethanol.
-
Add the acetophenone solution to the aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Attach a reflux condenser and heat the mixture to reflux for 20 minutes to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Cool the resulting mixture in an ice bath to maximize crystallization.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50% ethanol.
-
Dry the product on the filter with suction or in a desiccator.
-
Record the yield and determine the melting point of the this compound.
Protocol 2: Synthesis using Potassium Hydroxide
This protocol provides an alternative method using a stronger base.[5]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Litmus paper
Procedure:
-
In a round-bottom flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water.
-
Add a solution of 3 g of potassium hydroxide in 5 ml of water to the flask.
-
Add 8 g of acetophenone to the mixture.
-
Attach a reflux condenser and heat the mixture on a boiling water bath. Add small portions of ethanol down the condenser until the boiling solution becomes clear.
-
Continue heating at reflux for approximately 1 hour.
-
Cool the solution and test with litmus paper. If acidic, carefully add potassium hydroxide solution until it is no longer acidic.
-
Resume heating for another 30 minutes.
-
Test a small drop of the reaction mixture by adding it to ice water. If the sample solidifies quickly, the reaction is complete. If not, continue heating.
-
Once complete, pour the reaction mixture into 100 ml of water with ice, stirring vigorously to induce precipitation.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
The crude product can be recrystallized from petroleum ether to yield colorless needles.[5]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
Melting Point: The reported melting point of this compound is in the range of 55-60 °C.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the carbonyl (C=O) stretching peak of acetophenone (around 1685 cm⁻¹) and the appearance of a broad O-H stretching band for the oxime hydroxyl group (around 3212 cm⁻¹) and a C=N stretching band (around 1497-1665 cm⁻¹).[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will show characteristic peaks for the methyl protons, aromatic protons, and the hydroxyl proton of the oxime. Due to the presence of (E) and (Z) isomers, duplicate peaks may be observed.[2] For the major (E)-isomer, the hydroxyl proton typically appears as a singlet at around 11.24 ppm.[4] The methyl protons appear as a singlet around 2.30 ppm, and the aromatic protons appear in the range of 7.27-8.03 ppm.[6]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the imine carbon, and the aromatic carbons.
-
Reaction Mechanism and Troubleshooting
The synthesis of this compound proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of acetophenone, followed by dehydration to form the imine (oxime) functionality.[1] The base is crucial for neutralizing the HCl generated from hydroxylamine hydrochloride, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic.[2]
Troubleshooting:
-
Low Yield: Low yields can result from an insufficient amount of base, poor quality of reagents, or an incomplete reaction.[2] Ensure the base is added in the correct stoichiometric amount and that the reaction is allowed to proceed to completion, as monitored by TLC.
-
Complex NMR Spectrum: The presence of two sets of peaks in the NMR spectrum is common and is due to the formation of a mixture of (E) and (Z) geometric isomers of the oxime.[2][4] Typically, the (E)-isomer is the major product, often in a ratio of about 8:1 to the (Z)-isomer.[3][4] For most subsequent reactions, separation of these isomers is not necessary.
-
Impurities: The primary impurity is likely unreacted acetophenone. Purification by recrystallization is generally effective in removing this starting material.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified logical relationship of the this compound synthesis.
References
Application Notes and Protocols for the Oximation of Acetophenone using Hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oximation of ketones is a fundamental transformation in organic synthesis, providing access to oximes which are versatile intermediates in the preparation of various nitrogen-containing compounds such as amides, amines, and N-heterocycles.[1] Acetophenone oxime, synthesized from the reaction of acetophenone with hydroxylamine hydrochloride, is a key precursor in numerous synthetic pathways, including the Beckmann rearrangement. This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams for the synthesis of this compound.
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 | 1.03 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 155-157 | - | 1.67 |
| Sodium Acetate Trihydrate | C₂H₃NaO₂·3H₂O | 136.08 | - | - | - |
| Potassium Hydroxide | KOH | 56.11 | 406 | 1327 | 2.044 |
| Pyridine | C₅H₅N | 79.10 | -42 | 115.2 | 0.982 |
| Ethanol | C₂H₅OH | 46.07 | -114.1 | 78.5 | 0.790 |
| This compound | C₈H₉NO | 135.16 | 59-60 | 246 (decomp.) | 1.110 |
Data sourced from multiple references, including[2].
Table 2: Summary of Reaction Conditions and Yields
| Protocol | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Sodium Acetate Trihydrate | Ethanol/Water | 20 minutes | Reflux | Not Specified | [2] |
| 2 | Anhydrous Sodium Acetate | Methanol | 3 hours | 80 °C | Not Specified (crude used in next step) | [3] |
| 3 | Potassium Hydroxide | Water/Ethanol | ~1.5 hours | Reflux | 89 | [4] |
| 4 | Pyridine | Ethanol | 75 minutes | 60 °C | 66 (of O-acetyl oxime) | [5] |
| 5 | Potassium Hydroxide | Not specified | Reflux | Not Specified | Moderate to Good | [6] |
Experimental Protocols
Protocol 1: Oximation using Sodium Acetate in Ethanol/Water
This protocol is a common undergraduate laboratory procedure.
Materials:
-
Acetophenone (1.2 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.18 g, 17 mmol)
-
Sodium acetate trihydrate (0.82 g, 10 mmol)
-
Ethanol (20 mL)
-
Water (15 mL)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Water bath
-
Fluted filter paper
-
Buchner funnel and flask
-
Ice bath
Procedure:
-
Dissolve acetophenone (1.2 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.[2]
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (0.82 g, 10 mmol) in 15 mL of warm water.[2]
-
Add the aqueous solution to the ethanolic solution of acetophenone in the round-bottom flask.[2]
-
Heat the mixture under reflux on a water bath for 20 minutes.[2]
-
Quickly filter the hot solution through a fluted filter paper to remove any impurities.
-
Cool the filtrate in an ice bath to induce crystallization of the this compound.[2]
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.[2]
-
Wash the crystals with a small volume of cold 50% ethanol.[2]
-
Dry the product on the filter with suction.
-
Record the yield and melting point of the product.[2]
Protocol 2: Oximation using Potassium Hydroxide in Aqueous Ethanol
This protocol offers a high yield of the product.
Materials:
-
Acetophenone (8 g)
-
Hydroxylamine hydrochloride (5 g)
-
Potassium hydroxide (3 g)
-
Water (15 mL)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Boiling water bath
-
Litmus paper
Procedure:
-
In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 mL of water.[4]
-
Add a solution of 3 g of potassium hydroxide dissolved in 5 mL of water to the flask.[4]
-
Add 8 g of acetophenone to the mixture.[4]
-
Heat the mixture under reflux on a boiling water bath.[4]
-
Add ethanol in small portions down the reflux condenser until the boiling solution becomes clear.[4]
-
After one hour of heating, stop and cool the solution. Test a drop with litmus paper; it should be acidic.[4]
-
Carefully add potassium hydroxide solution until the mixture is no longer acidic.[4]
-
Continue boiling for another 30 minutes. Retest the acidity and neutralize if necessary.[4]
-
After a further 10 minutes of boiling, test a small sample by mixing it with ice-water. If the sample solidifies quickly, the reaction is complete.[4]
-
Pour the reaction mixture into 100 mL of water containing ice, stirring vigorously.[4]
-
Filter the solid product, wash with water, and dry. The product can be recrystallized from petroleum ether.[4] A yield of 89% is reported for this method.[4]
Mandatory Visualization
Reaction Mechanism
The oximation of acetophenone proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the imine functional group of the oxime.[1]
Caption: Reaction mechanism for the oximation of acetophenone.
Experimental Workflow
The general workflow for the synthesis of this compound involves reaction setup, workup, and purification.
Caption: General experimental workflow for acetophenone oximation.
Product Characterization
The formation of this compound can be confirmed by various analytical techniques. It is important to note that this compound can exist as a mixture of two geometric isomers (E and Z), which may result in duplicate peaks in NMR spectra.[7] The E-isomer is typically the major product.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the carbonyl (C=O) peak from acetophenone and the appearance of peaks corresponding to the hydroxyl (-OH) group (around 3212 cm⁻¹) and the imine (C=N) group (around 1497-1665 cm⁻¹).[6][7]
-
¹H NMR Spectroscopy: The presence of two isomers can be observed. For the major E-isomer, characteristic peaks include a singlet for the hydroxyl proton at around 11.24 ppm and a singlet for the methyl protons at approximately 2.15 ppm.[6] The aromatic protons will appear in the range of 7.32-7.65 ppm.[6] The minor Z-isomer will show slightly different chemical shifts.[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 135, corresponding to the molecular weight of this compound.[6]
Troubleshooting
-
Low Yield: Ensure the base is fresh and used in the correct stoichiometric amount to liberate the free hydroxylamine from its hydrochloride salt. Anhydrous conditions may be necessary for certain protocols.
-
Reaction Not Proceeding: Monitor the reaction progress using Thin Layer Chromatography (TLC). The spot corresponding to acetophenone should diminish as a new spot for this compound appears.[7]
-
Complex NMR Spectrum: The presence of both E and Z isomers is common and leads to a more complex NMR spectrum.[7] For most subsequent reactions, separation of these isomers is not necessary.[7]
This document provides a comprehensive overview for the synthesis of this compound. Researchers should select the protocol that best suits their available reagents and equipment. Standard laboratory safety precautions should be followed at all times.
References
Application Notes and Protocols: Acetophenone Oxime as a Versatile Precursor for Nitrogen-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetophenone oxime is a readily accessible and highly versatile synthetic intermediate. Formed from the condensation of acetophenone and hydroxylamine, its rich chemistry allows for the facile introduction of nitrogen into organic frameworks, making it a valuable precursor for a diverse array of nitrogen-containing compounds.[1] The C=N double bond and the N-OH group are key functionalities that can be manipulated through various transformations, including rearrangements, reductions, and cycloadditions. These reactions provide access to critical functionalities such as amides, amines, and complex heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2] This document provides detailed protocols and application notes for several key transformations of this compound.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between acetophenone and a hydroxylamine salt, typically in the presence of a base. The reaction proceeds with high efficiency and yields a stable, crystalline product.
Experimental Workflow for this compound Synthesis
References
Application Notes: The Role of Acetophenone Oxime as a Ligand in Coordination Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone oxime is a versatile organic compound that serves as an important ligand in coordination chemistry.[1] Formed from the reaction of acetophenone and hydroxylamine, its structure contains both a nitrogen and an oxygen atom in the oxime group (-C=N-OH), which can act as donor atoms to coordinate with various metal ions.[1] This ability to form stable chelate complexes with transition metals makes it a subject of significant interest.[2][3] The resulting metal complexes exhibit a wide range of applications, including in catalysis for organic synthesis and as potential therapeutic agents in drug development due to their antimicrobial and cytotoxic activities.[4][5][6] These notes provide detailed protocols for the synthesis of this compound and its metal complexes, summarize key characterization data, and outline its primary applications.
Experimental Protocols
Synthesis of this compound Ligand
This protocol details the synthesis of this compound from acetophenone and hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition to the carbonyl group.[1][2]
Materials:
-
Acetophenone (1 equivalent)
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Protocol:
-
Dissolve acetophenone (1 equivalent) in ethanol within a round-bottom flask.[2]
-
Prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.2 equivalents) and add it to the flask.[2] Alternatively, a mixture of pyridine (2.8 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol can be used.[7]
-
Reflux the mixture for 2-3 hours at 60 °C, monitoring the reaction's progress using thin-layer chromatography (TLC).[2][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude this compound.[2]
-
Filter the resulting white solid, wash it thoroughly with cold water, and dry it under a vacuum.[2]
-
For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.[2]
References
Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone oxime and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The resulting metal complexes exhibit a range of interesting properties, including potential catalytic activity and significant biological activities such as antimicrobial, antifungal, and anticancer properties.[1][2] The coordination of the oxime moiety to a metal center can enhance these biological activities compared to the free ligand.[1] This document provides detailed protocols for the synthesis of this compound and its subsequent complexation with Cobalt(II), Nickel(II), and Copper(II) ions. Furthermore, it outlines the key characterization techniques and expected data, along with a protocol for assessing the antimicrobial potential of the synthesized complexes.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between acetophenone and hydroxylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (sodium acetate trihydrate, 2.3 equivalents, or potassium hydroxide, 1 equivalent) in warm water.[3]
-
In a separate flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add the ethanolic solution of acetophenone to the aqueous solution of hydroxylamine hydrochloride with stirring.
-
If the solution is not clear, add small portions of alcohol until a clear solution is obtained.[3]
-
Heat the reaction mixture under reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.[4]
-
The crude this compound will precipitate as a white solid.[4]
-
Filter the solid, wash it with cold water, and dry it under vacuum.[4]
-
For further purification, the crude product can be recrystallized from a suitable solvent such as petroleum ether or an ethanol/water mixture.[3][4]
Characterization of this compound:
-
Appearance: White crystalline solid.[5]
-
Melting Point: 59-60 °C.[3]
-
¹H NMR (CDCl₃): Signals for the aromatic protons, the methyl protons, and the hydroxyl proton of the oxime group. The presence of E and Z isomers can lead to two sets of peaks.[2]
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and N-O stretching (around 900-1000 cm⁻¹).[6]
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent.
General Experimental Protocol: Synthesis of M(II)-Acetophenone Oxime Complexes (M = Co, Ni, Cu)
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2 equivalents) in hot methanol or ethanol.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture if necessary (typically to a neutral or slightly basic pH) using a suitable base (e.g., sodium hydroxide or ammonia solution).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
The colored solid complex will precipitate out of the solution upon cooling.
-
Filter the precipitate, wash it with methanol, and dry it in a desiccator over anhydrous CaCl₂.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound and its metal complexes.
Characterization of Metal Complexes
The synthesized metal complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Data Presentation
Table 1: Physicochemical and Analytical Data of M(II)-Acetophenone Oxime Complexes
| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| [Co(APO)₂Cl₂] | Brown | >300 | Low (non-electrolyte) | 4.52 |
| [Ni(APO)₂Cl₂] | Green | >300 | Low (non-electrolyte) | 3.07 |
| [Cu(APO)₂Cl₂] | Green | >300 | Low (non-electrolyte) | 1.74 - 1.82 |
APO = this compound
Table 2: Key IR Spectral Data (cm⁻¹) of this compound and its Metal Complexes
| Compound | ν(O-H) of oxime | ν(C=N) | ν(N-O) | ν(M-N) | ν(M-O) |
| This compound (APO) | ~3280 | ~1600 | ~1000 | - | - |
| [Co(APO)₂Cl₂] | Disappears | ~1580-1590 | ~1010-1020 | ~500-550 | ~400-450 |
| [Ni(APO)₂Cl₂] | Disappears | ~1580-1590 | ~1010-1020 | ~500-550 | ~400-450 |
| [Cu(APO)₂Cl₂] | Disappears | ~1580-1590 | ~1010-1020 | ~500-550 | ~400-450 |
The disappearance of the O-H stretching band and the shift in the C=N stretching frequency upon complexation indicate the coordination of the oxime ligand to the metal ion through the oxygen and nitrogen atoms.[6]
Table 3: Electronic Spectral Data (nm) of M(II)-Acetophenone Oxime Complexes
| Complex | Solvent | λ_max (nm) | Assignment |
| [Co(APO)₂Cl₂] | DMF/DMSO | ~450-540 | Charge Transfer |
| [Ni(APO)₂Cl₂] | DMF/DMSO | ~550-950 | d-d transitions |
| [Cu(APO)₂Cl₂] | DMF/DMSO | ~536-715 | d-d transitions |
The electronic spectra provide information about the geometry of the metal complexes. Octahedral, tetrahedral, and square planar geometries can often be distinguished by the position and number of d-d transition bands.[1][7]
Diagram of a Generic Metal-Acetophenone Oxime Complex:
Caption: General structure of a bis(acetophenone oximato)metal(II) complex.
Biological Applications: Antimicrobial Activity
Metal complexes of this compound often exhibit enhanced antimicrobial activity compared to the free ligand. The following protocol outlines a common method for assessing this activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Sterile saline solution
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 10⁶ CFU/mL).[8]
-
Preparation of Test Solutions: Dissolve the synthesized metal complexes and control drugs in DMSO to a known concentration (e.g., 1 mg/mL).[8]
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of the agar plates.
-
Application of Disks: Aseptically place sterile filter paper disks on the inoculated agar surface.
-
Application of Test Compounds: Pipette a fixed volume (e.g., 10-20 µL) of the test solutions onto the disks. A disk with DMSO alone serves as a negative control.[8]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Diagram of the Antimicrobial Testing Workflow:
Caption: Workflow for antimicrobial susceptibility testing using the disk diffusion method.
Conclusion
The synthesis of metal complexes with this compound provides a valuable platform for the development of new compounds with potential applications in catalysis and medicine. The protocols and data presented herein offer a comprehensive guide for researchers interested in exploring this area of coordination chemistry. The enhanced biological activity of these metal complexes warrants further investigation, particularly in the context of developing novel therapeutic agents.
References
- 1. redalyc.org [redalyc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for the Use of Acetophenone Oxime Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Acetophenone oxime and its derivatives have emerged as remarkably versatile and powerful tools in modern organic synthesis and catalysis. Their utility stems primarily from the electronic and steric properties of the oxime functional group (=N-OR), which can act as a robust directing group for C-H activation, a ligand for the formation of stable and highly active palladacycle catalysts, and a reactive intermediate in various transformations. This document provides detailed application notes, experimental protocols, and performance data for the key catalytic applications of these compounds.
Application Note 1: Oxime Derivatives as Directing Groups for C-H Functionalization
The oxime ether or ester functionality is an exemplary directing group for transition metal-catalyzed C-H functionalization, particularly for the regioselective activation of ortho-C-H bonds in aromatic systems.[1] This strategy provides a direct and atom-economical route to synthesize highly substituted aromatic ketones, which are valuable intermediates in medicinal chemistry and materials science. Palladium is the most commonly employed metal for these transformations, forming a stable five-membered cyclometalated intermediate that facilitates the subsequent functionalization step.[1][2]
The C-H functionalization products can be readily transformed into a variety of other useful motifs. For instance, the oxime group can be hydrolyzed to reveal the ketone, reduced to an amine, or can undergo a Beckmann rearrangement to yield an amide, making it a highly versatile synthetic handle.[1]
Figure 1: General mechanism for Pd-catalyzed ortho-C-H functionalization directed by an oxime ether group.
Performance Data in C-H Functionalization
The oxime directing group strategy is compatible with a wide range of substrates and coupling partners, delivering moderate to excellent yields.
Table 1: Palladium-Catalyzed ortho-C-H Functionalization of this compound Derivatives
| Entry | Oxime Derivative Substrate | Coupling Partner | Catalyst System | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Acetophenone O-methyl oxime | Phenylboronic acid pinacol ester | Pd(OAc)₂ | Good | [2] |
| 2 | 4'-Fluoroacetophenone O-methyl oxime | 4-Chlorobenzaldehyde | Pd(OAc)₂ / TBHP | 81 | |
| 3 | 4'-Methoxyacetophenone O-methyl oxime | 4-Chlorobenzaldehyde | Pd(OAc)₂ / TBHP | 92 | |
| 4 | Acetophenone O-acetyl oxime | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | 65 (Iodination) | [1] |
| 5 | Acetophenone O-acetyl oxime | N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | 80 (Chlorination) | [1] |
| 6 | Acetophenone O-methyl oxime | Benzoylformic Acid | Pd(OAc)₂ / 4CzIPN (Photoredox) | 82 (Acylation) |[3] |
Experimental Protocol: Pd-Catalyzed ortho-C-H Arylation of Acetophenone O-Methyl Oxime
This protocol is adapted from methodologies described for the arylation of this compound ethers with aryl pinacol boronic esters.[2]
-
Materials:
-
Acetophenone O-methyl oxime (1.0 equiv)
-
Aryl pinacol boronic ester (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To an oven-dried reaction vial, add acetophenone O-methyl oxime, the aryl pinacol boronic ester, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vial and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-arylated product.
-
Application Note 2: this compound-Derived Palladacycles in Cross-Coupling
Phenone oxime-derived palladacycles are a class of highly stable, easily prepared, and exceptionally active pre-catalysts for a multitude of cross-coupling reactions.[4] Formed by the ortho-palladation of acetophenone oximes, these dimeric palladium(II) complexes serve as robust sources of catalytic palladium(0) species under reaction conditions.[4] They often exhibit superior performance compared to common palladium sources like Pd(OAc)₂ or PdCl₂, allowing for lower catalyst loadings, shorter reaction times, and efficient coupling of challenging substrates, including aryl chlorides.[4][5] Their applications span the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, Stille, and Hiyama reactions, among others.[4]
Figure 2: Workflow from this compound to a palladacycle pre-catalyst and its use in cross-coupling.
Performance Data of Palladacycle Catalysts
This compound palladacycles are effective for a broad range of substrates, including less reactive aryl chlorides.
Table 2: Performance of this compound-Derived Palladacycles in Cross-Coupling Reactions
| Entry | Reaction Type | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura | 4-Bromoanisole + Phenylboronic acid | 0.01 | 98 | [4] |
| 2 | Suzuki-Miyaura | 4-Chloroacetophenone + Phenylboronic acid | 1 | 95 | [4] |
| 3 | Mizoroki-Heck | Iodobenzene + Styrene | 0.01 | 98 | [4] |
| 4 | Sonogashira | 4-Iodoanisole + Phenylacetylene | 0.25 (supported) | >95 | [6] |
| 5 | Hiyama | 4-Bromoanisole + Phenyltrimethoxysilane | 0.1 | 95 | |
Experimental Protocols
Protocol 2A: Synthesis of this compound-Derived Palladacycle This protocol is based on the general synthesis of oxime-derived palladacycles.[4]
-
Materials:
-
This compound (2.0 equiv)
-
Lithium tetrachloropalladate(II) (Li₂PdCl₄) (1.0 equiv)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve Li₂PdCl₄ (prepared from LiCl and PdCl₂) in methanol in a round-bottom flask.
-
Add a solution of this compound in methanol to the flask.
-
Add sodium acetate to the mixture and stir at room temperature for 24 hours.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid sequentially with methanol and diethyl ether.
-
Dry the resulting yellow solid (the dimeric palladacycle) under vacuum. The product is typically stable and can be stored for extended periods.
-
Protocol 2B: Palladacycle-Catalyzed Suzuki-Miyaura Reaction
-
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
This compound palladacycle (0.01 - 1 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane, or neat Water)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the palladacycle catalyst.
-
Add the solvent system. If using an organic solvent, it should be degassed.
-
Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the required time (typically 1-12 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Application Note 3: Dual Photoredox and Palladium Catalysis
A modern advancement in C-H functionalization involves the merger of palladium catalysis with photoredox catalysis. This dual catalytic approach enables transformations that are challenging under traditional thermal conditions. For the ortho-acylation of acetophenone O-methyl oximes, a palladium catalyst activates the C-H bond while a photocatalyst, such as 4CzIPN, mediates the decarboxylation of an α-keto acid under visible light irradiation to generate an acyl radical.[3][7] This radical is then intercepted by the palladacycle intermediate to forge the C-C bond, avoiding the need for harsh stoichiometric oxidants.[3][7]
Figure 3: Plausible mechanism for dual photoredox/palladium-catalyzed ortho-acylation.[3]
Experimental Protocol: Dual Catalytic ortho-Acylation of Acetophenone O-Methyl Oxime
This protocol is adapted from the visible-light-mediated decarboxylative acylation reaction.[3]
-
Materials:
-
Acetophenone O-methyl oxime (1.0 equiv)
-
α-Keto acid (e.g., Benzoylformic acid, 2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
4CzIPN (photocatalyst, 1-2 mol%)
-
Chlorobenzene (solvent)
-
-
Procedure:
-
In a reaction tube, combine acetophenone O-methyl oxime, the α-keto acid, Pd(OAc)₂, and 4CzIPN.
-
Add chlorobenzene (to achieve a concentration of approx. 0.1 M).
-
Seal the tube and place the reaction mixture in a setup equipped with blue LED lamps (e.g., 40 W). Ensure the setup has cooling fans to maintain the reaction at room temperature.
-
Stir the mixture under irradiation for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the pure ortho-acylated product.
-
General Protocol: Synthesis of this compound
The synthesis of the parent this compound is the foundational step for nearly all applications described.
-
Materials:
-
Acetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)
-
Sodium acetate (NaOAc) or Potassium hydroxide (KOH) (2.0-2.5 equiv)
-
Ethanol/Water solvent mixture
-
-
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and the base (e.g., sodium acetate) in the ethanol/water solvent.[8]
-
Add acetophenone to the solution.
-
Heat the mixture to reflux and stir for 1-3 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
If precipitation is slow, slowly add cold water.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum. The this compound is typically obtained in good to excellent yield and can be used without further purification.[9] NMR analysis often reveals a mixture of E/Z isomers.
-
References
- 1. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. arpgweb.com [arpgweb.com]
Application Notes and Protocols for C-H Bond Functionalization in Acetophenone Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Acetophenone oximes are versatile substrates in this field, where the oxime moiety can act as an effective directing group to control the regioselectivity of C-H activation at the ortho-position of the aromatic ring. This document provides a detailed overview of various methods for the C-H bond functionalization of acetophenone oximes, complete with experimental protocols and mechanistic insights to aid in the practical application of these methodologies. The reactions covered are catalyzed by a range of transition metals, including palladium, rhodium, copper, and cobalt, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
I. Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a cornerstone of C-H functionalization chemistry. For acetophenone oximes, palladium catalysts have been successfully employed for arylation, acylation, and halogenation reactions. The oxime directing group facilitates the formation of a palladacycle intermediate, which is key to the subsequent functionalization. O-acetyl oximes are often used as they are stable under reaction conditions and the directing group can be readily transformed or removed post-functionalization.[1][2]
Ortho-Arylation of Acetophenone Oxime Ethers
A significant application of palladium catalysis is the ortho-arylation of this compound ethers with aryl pinacol boronic esters. This method provides an efficient route to biaryl derivatives, which are common structural motifs in pharmaceuticals and functional materials.[3][4][5]
Table 1: Palladium-Catalyzed Ortho-Arylation of this compound Ethers
| Entry | This compound Ether | Aryl Pinacol Boronic Ester | Product | Yield (%) |
| 1 | Phenyl | 4-Tolyl | 2-(4-Tolyl)this compound ether | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | 2-Phenyl-4-methoxythis compound ether | 80 |
| 3 | 4-Chlorophenyl | 4-Fluorophenyl | 4-Chloro-2-(4-fluorophenyl)this compound ether | 75 |
| 4 | 3-Methylphenyl | Phenyl | 2-Phenyl-3-methylthis compound ether | 78 |
Experimental Protocol: General Procedure for Ortho-Arylation [3][4][5]
-
To an oven-dried Schlenk tube, add this compound ether (0.2 mmol), aryl pinacol boronic ester (0.3 mmol), Pd(OAc)₂ (5 mol%), and Ag₂O (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL).
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Ortho-Acylation using α-Keto Acids
Visible-light-mediated, palladium-catalyzed decarboxylative acylation offers a method to introduce an acyl group at the ortho-position of acetophenone oximes. This reaction utilizes α-keto acids as the acyl source and a photocatalyst.[6]
Table 2: Palladium-Catalyzed Ortho-Acylation of O-Methyl Ketoximes [6]
| Entry | Acetophenone O-Methyl Oxime | α-Keto Acid | Product | Yield (%) |
| 1 | Phenyl | Benzoylformic acid | 2-Benzoylacetophenone O-methyl oxime | 82 |
| 2 | 4-Methylphenyl | Benzoylformic acid | 4-Methyl-2-benzoylacetophenone O-methyl oxime | 75 |
| 3 | 4-Chlorophenyl | 4-Chlorobenzoylformic acid | 4-Chloro-2-(4-chlorobenzoyl)acetophenone O-methyl oxime | 68 |
Experimental Protocol: General Procedure for Ortho-Acylation [6]
-
In a reaction vessel, combine the acetophenone O-methyl oxime (0.2 mmol), α-keto acid (0.3 mmol), Pd(OAc)₂ (5 mol%), and 4CzIPN (2 mol%).
-
Add the solvent (e.g., chlorobenzene, 2 mL).
-
Degas the mixture and place it under a nitrogen atmosphere.
-
Irradiate the reaction with a blue LED lamp at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture and purify the residue by flash chromatography.
Workflow for Palladium-Catalyzed C-H Functionalization
Caption: Palladium-catalyzed C-H functionalization workflow.
II. Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly Rh(III) complexes, are highly effective for the C-H functionalization of acetophenone oximes, enabling a variety of annulation reactions to construct heterocyclic scaffolds such as isoquinolines.[7][8] These reactions often proceed under redox-neutral conditions, with the N-O bond of the oxime acting as an internal oxidant.[7]
Annulation with Allenoates to Synthesize Isoquinolines
Rhodium(III)-catalyzed [4+2] annulation of acetophenone O-acetyl oximes with allenoates provides a direct route to isoquinoline derivatives. This reaction is characterized by its high regioselectivity and broad substrate scope.[7][8]
Table 3: Rhodium-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates [7][8]
| Entry | Acetophenone O-Acetyl Oxime | Allenoate | Product | Yield (%) |
| 1 | Phenyl | Ethyl 2,3-butadienoate | 1-Methyl-3-ethoxycarbonylisoquinoline | 92 |
| 2 | 4-Fluorophenyl | Ethyl 2,3-butadienoate | 6-Fluoro-1-methyl-3-ethoxycarbonylisoquinoline | 85 |
| 3 | 4-Trifluoromethylphenyl | Ethyl 2,3-butadienoate | 1-Methyl-6-(trifluoromethyl)-3-ethoxycarbonylisoquinoline | 78 |
| 4 | Phenyl | Ethyl penta-2,3-dienoate | 1-Ethyl-3-ethoxycarbonylisoquinoline | 88 |
Experimental Protocol: General Procedure for Isoquinoline Synthesis [7][8]
-
To a screw-capped vial, add acetophenone O-acetyl oxime (0.2 mmol), allenoate (0.3 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add solvent (e.g., DCE, 1.0 mL).
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by preparative TLC to obtain the isoquinoline product.
Annulation with 3-Acetoxy-1,4-enynes
A rhodium(III)-catalyzed [3+2]/[4+2] annulation cascade of this compound ethers with 3-acetoxy-1,4-enynes allows for the construction of complex azafluorenone frameworks.[9][10]
Table 4: Rhodium-Catalyzed Annulation with 3-Acetoxy-1,4-enynes [9][10]
| Entry | This compound Ether | 3-Acetoxy-1,4-enyne | Product | Yield (%) |
| 1 | Phenyl | (1-acetoxybut-3-yn-2-yl)benzene | Azafluorenone derivative | 70 |
| 2 | 4-Methylphenyl | (1-acetoxybut-3-yn-2-yl)benzene | Azafluorenone derivative | 75 |
| 3 | 4-Bromophenyl | (1-acetoxybut-3-yn-2-yl)benzene | Azafluorenone derivative | 65 |
Experimental Protocol: General Procedure for Azafluorenone Synthesis [10]
-
In a reaction tube, combine this compound ether (0.2 mmol), 3-acetoxy-1,4-enyne (0.24 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgNTf₂ (1 equiv.).
-
Add MeCN (1 mL) as the solvent.
-
Heat the mixture at 90 °C for 12 hours.
-
After cooling, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel.
Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation
Caption: Rh(III)-catalyzed annulation of acetophenone oximes.
III. Copper-Catalyzed C-H Functionalization
Copper-catalyzed reactions represent a more economical and sustainable approach to C-H functionalization.[11][12] These methods have been applied to the synthesis of various nitrogen-containing heterocycles starting from acetophenone oximes. The oxime moiety can act as an internal oxidant in these transformations.[13]
Synthesis of Fused Thieno[3,2-d]thiazoles
A metal-free approach, facilitated by a simple base, allows for the synthesis of fused thieno[3,2-d]thiazoles from acetophenone ketoximes, arylacetic acids, and elemental sulfur.[14][15][16][17][18] While not strictly metal-catalyzed, it is an important related transformation. For copper-catalyzed systems, they are often used in the synthesis of pyrroles and pyridines.[13]
Table 5: Synthesis of Fused Thieno[3,2-d]thiazoles [14][15]
| Entry | This compound Acetate | Arylacetic Acid | Product | Yield (%) |
| 1 | Phenyl | Phenylacetic acid | 2-Phenyl-5-methylthieno[3,2-d]thiazole | 85 |
| 2 | 4-Chlorophenyl | Phenylacetic acid | 2-Phenyl-5-(4-chlorophenyl)thieno[3,2-d]thiazole | 80 |
| 3 | Phenyl | 4-Methoxyphenylacetic acid | 2-(4-Methoxyphenyl)-5-methylthieno[3,2-d]thiazole | 84 |
Experimental Protocol: General Procedure for Thieno[3,2-d]thiazole Synthesis [14][15]
-
Combine this compound acetate (0.3 mmol), arylacetic acid (0.2 mmol), elemental sulfur (0.6 mmol), and Li₂CO₃ (0.3 mmol) in a reaction vial.
-
Add DMSO (1 mL) as the solvent.
-
Heat the reaction mixture at 120 °C for 3-12 hours.
-
After completion, cool the mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Logical Flow for Thieno[3,2-d]thiazole Synthesis
Caption: Synthesis of fused thieno[3,2-d]thiazoles.
IV. Cobalt-Catalyzed C-H Functionalization
The use of earth-abundant and less toxic cobalt catalysts for C-H functionalization is a growing area of interest.[19][20][21][22] Low-valent cobalt complexes have been shown to catalyze various C-H functionalization reactions, including alkylations and arylations.
While specific detailed protocols for the cobalt-catalyzed C-H functionalization of acetophenone oximes are less prevalent in the initial search results compared to palladium and rhodium, the general principles of chelation-assisted C-H activation are applicable. The oxime group can serve as a directing group to facilitate the formation of a cobaltacycle intermediate, which can then react with various coupling partners.
General Considerations for Cobalt-Catalyzed Reactions:
-
Catalyst System: Often involves a cobalt(II) or cobalt(III) precatalyst with a ligand and a reducing agent (e.g., a Grignard reagent) to generate the active low-valent cobalt species.
-
Directing Group: The oxime moiety directs the C-H activation to the ortho-position.
-
Reaction Types: Potential reactions include hydroarylation of alkenes and alkynes, and coupling with electrophiles.
Further research into specific applications of cobalt catalysts for this compound functionalization would be beneficial for developing detailed protocols.
Conclusion
The C-H functionalization of acetophenone oximes is a robust and versatile strategy for the synthesis of a wide array of valuable organic molecules. The choice of metal catalyst—be it palladium, rhodium, copper, or cobalt—dictates the type of transformation that can be achieved, from simple arylations to complex annulations. The experimental protocols provided herein serve as a practical guide for researchers to implement these powerful synthetic methods. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly expand the synthetic utility of this important class of reactions.
References
- 1. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed ortho-C-H Arylation of this compound Ethers with Aryl Pinacol Boronic Esters. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium(III)-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates through Arene C-H Activation: An Access to Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of this compound ethers with 3-acetoxy-1,4-enynes involving C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of this compound ethers with 3-acetoxy-1,4-enynes involving C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00808G [pubs.rsc.org]
- 15. Functionalization of C-H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 21. Low-valent cobalt catalysis: new opportunities for C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cobalt-Catalyzed, Chelation-Assisted C-H Bond Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]
Preparation of α-Oxime Acetophenone Derivatives from Acetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of α-oxime acetophenone derivatives, versatile intermediates in organic synthesis and drug discovery. The protocols outlined below are based on established and reliable methods, offering high yields and purity. These compounds serve as crucial precursors for the synthesis of various biologically active molecules, including amides, amines, and nitrogen-containing heterocycles.[1][2] The information presented herein is intended to guide researchers in the efficient preparation and characterization of these valuable synthetic building blocks.
Introduction
α-Oxime acetophenone derivatives are a class of organic compounds characterized by the presence of an oxime functional group (=N-OH) at the α-position to a carbonyl group of an acetophenone core. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and potential as precursors to pharmacologically active agents.[1][2][3] Their applications range from the synthesis of antimicrobial and anticonvulsant agents to their use as ligands in coordination chemistry.[2][4][5] This guide details two primary, reliable methods for their preparation from acetophenone.
Reaction Mechanism
The formation of acetophenone oxime from acetophenone proceeds through a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This is followed by a proton transfer and subsequent dehydration to yield the final oxime product. The reaction is typically catalyzed by an acid or a base.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
Two common and effective methods for the synthesis of α-oxime acetophenone derivatives are presented below.
Method 1: Oximation using Hydroxylamine Hydrochloride and Sodium Acetate
This protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for producing this compound in high purity.[6]
Materials:
-
Acetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
Anhydrous sodium acetate (2.3 equiv)
-
Anhydrous methanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 100 mL round-bottomed flask, add hydroxylamine hydrochloride (2.08 g, 29.9 mmol) and anhydrous sodium acetate (3.94 g, 48.0 mmol).
-
Add acetophenone (2.40 mL, 20.6 mmol) and anhydrous methanol (40 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath with stirring for 3 hours.
-
After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add water (60 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to yield crude this compound as a white solid. The product can be used in the next step without further purification.[6]
Method 2: Oximation using Hydroxylamine Hydrochloride and Potassium Hydroxide
This method provides an alternative basic condition for the synthesis of this compound.[7]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Water
-
Petroleum ether
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or water bath
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water.
-
Add a solution of 3 g of potassium hydroxide in 5 ml of water to the flask.
-
Add 8 g of acetophenone to the mixture.
-
Heat the mixture under reflux in a boiling water bath. Add small portions of alcohol down the condenser until the boiling solution becomes clear.
-
Continue heating for one hour. After cooling, the solution should be acidic. Neutralize with potassium hydroxide solution.
-
Continue boiling for another 30 minutes, checking for acidity and neutralizing as needed.
-
To check for completion, a few drops of the reaction mixture should solidify quickly when mixed with ice-water.
-
Once the reaction is complete, pour the contents of the flask into 100 ml of ice-water with vigorous stirring.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from petroleum ether to obtain colorless needles of this compound.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols and other relevant literature.
| Product | Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Melting Point (°C) | Reference |
| This compound | 1 | Acetophenone, NH₂OH·HCl, NaOAc | Methanol | 3 h | 80 °C | Not specified for oxime, but used crude | >95% (crude) | 53-55 | [6] |
| Acetophenone O-acetyl oxime | 1 (two steps) | Acetophenone, NH₂OH·HCl, NaOAc, then Ac₂O, Pyridine | Methanol, Pyridine | - | - | 90% (over two steps) | 99.5% | 54-56 | [6] |
| α-Oxime Acetophenone Derivative | Patent | Acetophenone derivative, Nitrite, HCl | Ethyl Acetate | 1-10 h | 0-50 °C | >90% | >98% | Not specified | [8] |
| This compound | 2 | Acetophenone, NH₂OH·HCl, KOH | Water/Ethanol | ~1.5 h | Reflux | 89% | Not specified | 59 | [7] |
| This compound | - | Acetophenone, NH₂OH·HCl, base | - | - | - | 31% | Not specified | Not specified | [9] |
Experimental Workflow
The general workflow for the preparation and purification of α-oxime acetophenone derivatives is depicted below.
Caption: General experimental workflow for α-oxime acetophenone synthesis.
Applications in Drug Development
α-Oxime acetophenone derivatives are valuable precursors in the synthesis of a wide range of heterocyclic compounds with potential biological activities.[10] For instance, the N-O bond in oximes can be cleaved to generate imines, which can then be reduced to amines or participate in cyclization reactions.[6] The oxime functionality itself is present in several FDA-approved drugs, highlighting its importance in medicinal chemistry.[3] These derivatives have been investigated for various therapeutic applications, including:
-
Antimicrobial agents: Some oxime-based compounds have shown promising activity against bacteria and fungi.[3][5]
-
Anticonvulsants: Derivatives of this compound have been explored for their potential to modulate GABAergic neurotransmission.[2]
-
Anticancer agents: Certain oxime derivatives have demonstrated cytotoxic effects against cancer cell lines.[2]
The synthetic versatility of α-oxime acetophenone derivatives allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[2] The protocols and data presented in this document provide a solid foundation for researchers to synthesize these important intermediates for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpgweb.com [arpgweb.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. CN111233719B - Process for preparing alpha-oxime acetophenone derivatives - Google Patents [patents.google.com]
- 9. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 10. arpgweb.com [arpgweb.com]
application of acetophenone oxime in medicinal chemistry and drug development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetophenone oxime and its derivatives represent a versatile class of compounds that serve as a crucial scaffold in medicinal chemistry.[1] The core structure, which features an acetophenone skeleton linked to an oxime functional group (RR'C=NOH), provides a flexible platform for chemical modification.[2][3] This adaptability allows for the fine-tuning of physicochemical and pharmacological properties, making these compounds attractive candidates for drug discovery and development.[2] The oxime group is a key feature, and its modification into oxime ethers and esters has led to the discovery of a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and enzyme inhibitory properties.[1][4][5][6] This document provides an overview of the applications of this compound derivatives, detailed experimental protocols for their synthesis and biological evaluation, and quantitative data to support their potential as therapeutic agents.
I. Synthesis Protocols
The synthetic versatility of the this compound scaffold allows for the creation of large libraries of compounds for biological screening.[2] The foundational step is the synthesis of the this compound itself, which can then be further derivatized.
Protocol 1: General Synthesis of this compound
This protocol describes a common method for synthesizing acetophenone oximes from the corresponding substituted acetophenone.[3][7]
Materials:
-
Substituted acetophenone (1 equivalent)
-
Hydroxylamine hydrochloride (1.1 - 1.5 equivalents)[8]
-
Ethanol or Water (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Filtration apparatus
-
Diethyl ether for recrystallization[4]
Procedure:
-
Dissolve the substituted acetophenone in ethanol within a round-bottom flask.[7]
-
Prepare a separate aqueous solution of hydroxylamine hydrochloride and a suitable base, such as potassium hydroxide or sodium acetate.[7][8][9]
-
Add the hydroxylamine hydrochloride and base solution to the flask containing the acetophenone.
-
Reflux the mixture for 2-4 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[4][7]
-
Filter the precipitate, wash it thoroughly with cold water, and air dry.[4]
-
Recrystallize the crude product from a suitable solvent, such as diethyl ether, to obtain the purified this compound derivative.[4]
Protocol 2: Synthesis of this compound Ethers (e.g., Carboxymethyl Oxyimino Acetophenone)
Oxime ethers are synthesized via O-alkylation of the parent this compound.[2]
Materials:
-
This compound (1 equivalent)
-
Ethyl chloroacetate or Chloroacetic acid (1.1 equivalents)[2][7]
-
Base (e.g., Potassium carbonate, Sodium hydride)[2]
-
Solvent (e.g., Dimethylformamide (DMF), Acetone)[2]
-
Ethyl acetate for extraction
Procedure:
-
Dissolve the synthesized this compound in a polar aprotic solvent like DMF or acetone.[2]
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the oxime's hydroxyl group.[2]
-
Add the alkylating agent (e.g., ethyl chloroacetate) dropwise to the reaction mixture.[2]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.[2]
-
Pour the reaction mixture into water and extract the product using an organic solvent like ethyl acetate.[2]
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude oxime ether.
-
If the starting material was an ester like ethyl chloroacetate, subsequent hydrolysis with a base (e.g., KOH) can yield the final carboxylic acid derivative.[2]
Protocol 3: Synthesis of this compound Esters
Oxime esters are typically formed through an esterification reaction between an this compound and an acid chloride.[4]
Materials:
-
This compound derivative (2 equivalents)
-
Terphthaloyl chloride (1 equivalent)[4]
-
Triethylamine (base)[4]
-
Chloroform (solvent)[4]
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative and triethylamine in chloroform and cool the mixture to 0-5 °C.[4]
-
Separately, dissolve the acid chloride (e.g., terphthaloyl chloride) in chloroform.[4]
-
Add the acid chloride solution dropwise to the oxime solution over 30 minutes while maintaining the low temperature.[4]
-
Allow the reaction mixture to stir at room temperature for approximately 2 hours.[4]
-
Add distilled water to the mixture and stir for an additional 10 minutes.[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired oxime ester.[4]
II. Applications in Medicinal Chemistry and Drug Development
Derivatives of this compound have demonstrated a wide array of biological activities, positioning them as promising leads for developing new therapeutic agents.[1]
A. Antimicrobial Activity
This compound derivatives have shown notable activity against various microbial pathogens, including both bacteria and fungi.[1][10] The specific substitutions on the acetophenone ring and the nature of the oxime derivative (e.g., free oxime, ether, or ester) significantly influence their antimicrobial potency.[1][10] For instance, Schiff bases derived from m-Aminoacetophenoneoxime (m-AAOX) were found to be active against bacteria and fungi, whereas derivatives of o-Aminoacetophenoneoxime (o-AAOX) were not.[10]
Quantitative Antimicrobial Data
| Compound Class | Organism | Activity Metric | Value | Reference |
| Acetophenone Oximes & Esters | Aspergillus niger | % Inhibition (at 30 ppm) | 38 - 100% | [4][5] |
| m-AAOX Schiff Base (L2) | Staphylococcus aureus | MIC | 8 mg/mL | [10][11] |
| m-AAOX Schiff Base (L2) | Candida glabrata | MIC | 5.5 mg/mL | [10][11] |
Protocol 4: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This protocol outlines a standard method to screen compounds for antimicrobial activity.[10]
Materials:
-
Test microorganisms (bacterial and fungal strains)
-
Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compound solutions at known concentrations
-
Standard antibiotic/antifungal discs (positive control)
-
Solvent (negative control, e.g., DMSO)
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Evenly swab the entire surface of the agar plates with the inoculum.
-
Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the agar surface.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
B. Anti-inflammatory Activity
Several acetophenone derivatives exhibit significant anti-inflammatory properties.[1][12] Their mechanism of action is often attributed to the inhibition of key pro-inflammatory enzymes and mediators.[1][6] The carrageenan-induced paw edema model is a standard in vivo assay used to evaluate the acute anti-inflammatory effects of novel compounds.[1]
Quantitative Anti-inflammatory Data
| Compound Class | Assay | Activity Metric | Value | Reference |
| Phenoxy Acetic Acid Derivatives | Carrageenan-induced Paw Edema | % Inhibition of Paw Thickness | 46.51 - 63.35% | [13] |
| Phenoxy Acetic Acid Derivatives | Carrageenan-induced Paw Edema | % Inhibition of Paw Weight | 64.84 - 68.26% | [13] |
| Phenoxy Acetic Acid Derivatives | Exudate Analysis | TNF-α Reduction | 61.04 - 64.88% | [13] |
| Phenoxy Acetic Acid Derivatives | Exudate Analysis | PGE-2 Reduction | 57.07 - 60.58% | [13] |
Protocol 5: Carrageenan-Induced Paw Edema Assay
This protocol details a widely used in vivo model for assessing acute anti-inflammatory activity.[1]
Materials:
-
Rodents (e.g., mice or rats)
-
Test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
-
Syringes for oral and subcutaneous administration
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: Vehicle Control, Standard Drug, and Test Compound groups.
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes), measure the initial paw volume of the right hind paw of each animal.
-
Induce inflammation by injecting a 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
C. Enzyme Inhibition
Acetophenone derivatives have been identified as effective inhibitors of various metabolic enzymes, which is relevant for treating a range of diseases.[14][15] Studies have demonstrated their inhibitory potential against acetylcholinesterase (AChE), carbonic anhydrases (hCA I/II), and α-glycosidase.[14] Furthermore, acetophenone-1,2,3-triazole compounds have been developed as potent inhibitors of the Enoyl-Acyl Carrier Protein Reductase (InhA), a key enzyme in Mycobacterium tuberculosis.[16]
Quantitative Enzyme Inhibition Data
| Compound Class | Enzyme Target | Activity Metric | Value Range | Reference |
| Acetophenone Derivatives | Acetylcholinesterase (AChE) | Kᵢ | 71.34 - 143.75 µM | [14][15] |
| Acetophenone Derivatives | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 555.76 - 1043.66 µM | [14][15] |
| Acetophenone Derivatives | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 598.63 - 945.76 µM | [14][15] |
| Acetophenone Derivatives | α-glycosidase | Kᵢ | 167.98 - 304.36 µM | [14][15] |
| Acetophenone-1,2,3-Triazoles | InhA | IC₅₀ | 0.002 - 0.084 µM | [16] |
D. Anticonvulsant Activity
Certain oxime derivatives have shown promising anticonvulsant properties in animal seizure models.[17][18] A study on 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime (OX) using a pentylenetetrazole (PTZ)-induced seizure model demonstrated significant antiseizure activity, delaying the onset of seizures and reducing their severity, with efficacy comparable to the standard drug diazepam.[17]
Quantitative Anticonvulsant Data
| Compound | Seizure Model | Dose | Activity Metric | Result | Reference |
| Piperidone Oxime (OX) | PTZ-induced | 10 mg/kg | Clonus Duration | 4.83 ± 0.31 s (vs 47.33 s in control) | [17] |
| Piperidone Oxime (OX) | PTZ-induced | 5 & 10 mg/kg | Survival Rate | 100% | [17] |
| Pyrrolidine-2,5-dione derivative (Cmpd 14) | MES test | - | ED₅₀ | 49.6 mg/kg | [19] |
| Pyrrolidine-2,5-dione derivative (Cmpd 14) | scPTZ test | - | ED₅₀ | 67.4 mg/kg | [19] |
Protocol 6: PTZ-Induced Seizure Model
This protocol describes an in vivo model used to screen for compounds effective against generalized seizures.[17]
Materials:
-
Male albino mice
-
Test compound (e.g., Piperidone Oxime derivative)
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Pentylenetetrazole (PTZ) solution
-
Observation cages
-
Timer
Procedure:
-
Divide mice into control, standard, and test groups.
-
Administer the vehicle, standard drug (e.g., Diazepam, 3 mg/kg), or test compound at various doses (e.g., 5, 10, 20 mg/kg) via i.p. injection.[17]
-
After a 30-minute pretreatment period, administer PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.[17]
-
Immediately place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes, recording the latency to the first seizure (onset), the duration of clonus, and the survival rate.
-
Analyze the data to determine if the test compound significantly delayed seizure onset or reduced seizure duration compared to the control group.
E. Anticancer and Cytotoxic Activity
The introduction of an oxime group into certain chemical backbones is a recognized strategy for developing cytotoxic agents.[6] this compound derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against cancer cell lines.[1][20]
Quantitative Cytotoxicity Data
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Natural Acetophenone Derivative (85) | MCF-7 (Breast Cancer) | IC₅₀ | 25.6 µM | [20] |
| Natural Acetophenone Derivative (81) | MCF-7 (Breast Cancer) | IC₅₀ | 33.5 µM | [20] |
Protocol 7: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compound solutions
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Conclusion
This compound and its derivatives are a highly promising class of compounds in medicinal chemistry.[1][2] Their straightforward and versatile synthesis allows for the creation of diverse molecular libraries suitable for high-throughput screening.[2] The breadth of biological activities demonstrated, including potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects, underscores the value of this scaffold.[1][4][6][17] The protocols and data presented herein provide a foundational guide for researchers to further explore and harness the therapeutic potential of this compound derivatives in the development of novel drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arpgweb.com [arpgweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. arpgweb.com [arpgweb.com]
- 10. Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 14. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jptcp.com [jptcp.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 20. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Acetophenone Oxime Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone and its derivatives are a versatile class of compounds that serve as precursors for a wide range of biologically active molecules.[1][2] The incorporation of an oxime ester functionality into the acetophenone scaffold has been shown to yield compounds with significant pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3][4] This document provides detailed protocols for the synthesis of biologically active oxime esters derived from acetophenone oxime, along with methods for evaluating their biological activity, specifically their antifungal properties.
Synthesis of this compound Esters
The synthesis of this compound esters is a two-step process that first involves the formation of an this compound, followed by its esterification with an appropriate acid chloride or anhydride.[3][5]
Logical Workflow for Synthesis
References
Application Notes and Protocols for ortho-Palladated Acetophenone Oxime Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Palladated acetophenone oxime compounds, a class of palladacycles, have emerged as highly efficient and versatile pre-catalysts in a variety of synthetic transformations. Their stability, ease of preparation, and high catalytic activity make them valuable tools in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. These application notes provide detailed protocols and data for the use of ortho-palladated this compound compounds in key synthetic reactions, including the Heck-Mizoroki reaction, Suzuki-Miyaura coupling, and direct C-H bond arylation. The information presented is intended to enable researchers to effectively utilize these powerful catalysts in their own synthetic endeavors, from small-scale laboratory synthesis to process development for drug discovery.
Synthesis of ortho-Palladated this compound Dimer
The most commonly used ortho-palladated this compound catalyst is the dimeric complex, di-μ-chloro-bis[2-(1-hydroxyiminoethyl)phenyl]dipalladium(II). Its synthesis is readily achievable from commercially available starting materials.
Experimental Protocol: Synthesis of di-μ-chloro-bis[2-(1-hydroxyiminoethyl)phenyl]dipalladium(II)
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Diethyl ether ((Et)₂O)
Procedure:
-
To a solution of palladium(II) chloride (1.0 eq) in methanol, add sodium acetate (2.0 eq).
-
Stir the mixture at room temperature until a clear solution of Na₂PdCl₄ is formed.
-
To this solution, add a solution of this compound (1.0 eq) in methanol.
-
Stir the resulting mixture at room temperature for 24 hours.
-
A yellow precipitate will form. Collect the solid by filtration.
-
Wash the precipitate sequentially with methanol and diethyl ether.
-
Dry the solid under vacuum to yield the desired di-μ-chloro-bis[2-(1-hydroxyiminoethyl)phenyl]dipalladium(II) complex as a stable, yellow powder.
Application in Heck-Mizoroki Reaction
The ortho-palladated this compound dimer is a highly effective pre-catalyst for the Heck-Mizoroki reaction, facilitating the coupling of aryl halides with alkenes.
Quantitative Data for Heck-Mizoroki Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Methyl acrylate | 0.1 | Et₃N | DMF | 110 | 2 | >98 | [1][2] |
| 2 | 4-Iodoanisole | Styrene | 0.1 | Et₃N | DMF | 110 | 3 | >98 | [1][2] |
| 3 | 4-Bromobenzonitrile | Methyl acrylate | 0.5 | Et₃N | DMF | 130 | 18 | 95 | [1][2] |
| 4 | 4-Chlorobenzaldehyde | Styrene | 1.0 | Cy₂NMe | DMA/H₂O | 130 | 24 | 85 | [1][2] |
| 5 | 1-Iodonaphthalene | t-Butyl acrylate | 0.1 | Et₃N | DMF | 110 | 4 | 97 | [1][2] |
| 6 | 4-Iodoanisole | Cinnamaldehyde | 4.0 (Pd(OAc)₂) + 8.0 (this compound) | NaOAc | NMP | 100 | 12 | 99 | [3] |
Experimental Protocol: Heck-Mizoroki Reaction
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Alkene (e.g., styrene)
-
ortho-Palladated this compound dimer
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the ortho-palladated this compound dimer (0.001 mmol, 0.1 mol%), and the solvent (3 mL).
-
Add the base (1.5 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 110 °C) with stirring for the required time (e.g., 3 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Application in Suzuki-Miyaura Coupling
ortho-Palladated this compound compounds are also excellent pre-catalysts for the Suzuki-Miyaura coupling, enabling the formation of biaryl compounds from aryl halides and boronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 0.5 | 98 | |
| 2 | 4-Chloroanisole | Phenylboronic acid | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 3 | 95 | |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 1 | 97 | |
| 4 | 4-Bromobenzaldehyde | 3-Tolylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 0.5 | 99 | |
| 5 | 1-Naphthyl bromide | Phenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 0.5 | 98 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
ortho-Palladated this compound dimer
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., toluene and water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), ortho-palladated this compound dimer (0.0001 mmol, 0.01 mol%), and the base (2.0 mmol).
-
Add the solvent system, typically a mixture of an organic solvent and water (e.g., toluene:water 4:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration (e.g., 30 minutes).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and water, and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Application in ortho-C-H Arylation
A significant application of these palladacycles is in directing C-H activation, specifically the ortho-arylation of this compound ethers. This reaction provides a direct route to substituted biaryl compounds.[4][5][6][7]
Quantitative Data for ortho-C-H Arylation of this compound Ethers
| Entry | This compound Ether | Arylating Agent | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone O-methyl oxime | Phenyl pinacol boronate | 10 (Pd(OAc)₂) | Ag₂CO₃ | 1,4-Dioxane | 120 | 24 | 85 | [4] |
| 2 | 4'-Methylacetophenone O-methyl oxime | Phenyl pinacol boronate | 10 (Pd(OAc)₂) | Ag₂CO₃ | 1,4-Dioxane | 120 | 24 | 82 | [4] |
| 3 | 4'-Methoxyacetophenone O-methyl oxime | Phenyl pinacol boronate | 10 (Pd(OAc)₂) | Ag₂CO₃ | 1,4-Dioxane | 120 | 24 | 78 | [4] |
| 4 | 4'-Fluoroacetophenone O-methyl oxime | Phenyl pinacol boronate | 10 (Pd(OAc)₂) | Ag₂CO₃ | 1,4-Dioxane | 120 | 24 | 75 | [4] |
| 5 | Acetophenone O-methyl oxime | 4-Tolyl pinacol boronate | 10 (Pd(OAc)₂) | Ag₂CO₃ | 1,4-Dioxane | 120 | 24 | 80 | [4] |
Experimental Protocol: ortho-C-H Arylation
Materials:
-
Acetophenone O-methyl oxime
-
Aryl pinacol boronate (e.g., phenyl pinacol boronate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant/Additive (e.g., silver carbonate, Ag₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a sealed tube, add the acetophenone O-methyl oxime (0.2 mmol), aryl pinacol boronate (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and Ag₂CO₃ (0.4 mmol).
-
Add the solvent (1.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the ortho-arylated product.
Catalytic Cycles
The catalytic activity of the ortho-palladated this compound dimer is believed to proceed through the in-situ formation of a catalytically active Pd(0) species. The general catalytic cycles for the Heck and Suzuki-Miyaura reactions are depicted below.
Conclusion
ortho-Palladated this compound compounds are robust and highly active pre-catalysts for a range of important synthetic transformations. The protocols and data presented herein demonstrate their utility in Heck-Mizoroki, Suzuki-Miyaura, and C-H arylation reactions, highlighting their broad substrate scope and efficiency under relatively mild conditions. For researchers in synthetic chemistry and drug development, these palladacycles offer a reliable and effective catalytic system for the construction of complex molecular architectures. Further exploration of their applications in other cross-coupling and C-H functionalization reactions is an active area of research with the potential to uncover new and valuable synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Palladium-Catalyzed orthoâCâH Arylation of this compound Ethers with Aryl Pinacol Boronic Esters - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed ortho-C-H Arylation of this compound Ethers with Aryl Pinacol Boronic Esters. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
how to improve the yield of acetophenone oxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of acetophenone oxime.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected. What are the common causes?
Answer: Low yields in this compound synthesis can often be attributed to several factors related to reaction conditions, reagent quality, and workup procedures.
-
Inadequate Base: The reaction requires a base, such as sodium acetate or potassium hydroxide, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride.[1][2] An insufficient amount of base can halt the reaction, leading to poor yields.
-
Reaction Time and Temperature: Ensure the reaction has been given sufficient time to reach completion. While many procedures utilize reflux, the optimal time and temperature can vary depending on the specific protocol.[1][3]
-
Reagent Quality: The purity of the starting materials, particularly the acetophenone and hydroxylamine hydrochloride, is crucial. Impurities can interfere with the reaction.
-
Improper Workup: Product can be lost during the workup phase. This compound can be isolated by crystallization upon cooling the reaction mixture in an ice bath after pouring it into cold water.[1][4]
Question 2: How can I monitor the progress of the reaction to determine its completion?
Answer: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A spot corresponding to the starting material, acetophenone, will diminish as a new spot for the this compound product appears. For definitive confirmation of the product, spectroscopic analysis is recommended. The infrared (IR) spectrum should show the disappearance of the acetophenone carbonyl (C=O) peak and the appearance of new peaks for the oxime's hydroxyl (-OH) group (around 3212 cm⁻¹) and the imine (C=N) group (around 1497-1665 cm⁻¹).[5]
Question 3: My NMR spectrum for the this compound product appears to have duplicate peaks. Is my product impure?
Answer: Not necessarily. This compound exists as two geometric isomers, (E) and (Z).[5][6] It is common to obtain a mixture of these isomers, which results in two sets of peaks in the ¹H NMR spectrum. The major isomer is typically the more stable E-isomer.[5] One study reported an 8:1 ratio of E to Z isomers.[5][7][8] Unless your experimental goals require a single pure isomer, this mixture can often be used in subsequent steps without separation.
Question 4: What are some of the potential impurities in my final this compound product?
Answer: Potential impurities can include unreacted acetophenone and side products from the reaction. Ensuring the reaction goes to completion and proper purification steps, such as recrystallization, are performed can minimize these impurities.[2]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Base Used | Sodium Acetate | Potassium Hydroxide | Sodium Hydroxide |
| Solvent | Ethanol/Water | Ethanol/Water | Ethanol/Water |
| Reaction Temperature | Reflux | Reflux on boiling water bath | 80°C |
| Reaction Time | 20 minutes | ~1.5 hours (until solidification test passes) | 3 hours |
| Reported Yield | Not specified | 89% | 94% |
| Reference | [4] | [2] | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis using Sodium Acetate [4][9]
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.2 g (10 mmol) of acetophenone in 20 mL of ethanol. In a separate container, dissolve 1.18 g (17 mmol) of hydroxylamine hydrochloride and 0.82 g (10 mmol) of sodium acetate trihydrate in 15 mL of warm water.
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of acetophenone.
-
Heating: Heat the mixture under reflux on a water bath for 20 minutes.
-
Isolation: Quickly filter the hot solution. Cool the filtrate in an ice bath to induce crystallization of the this compound.
-
Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small volume of cold 50% ethanol and dry them on the filter with suction.
Protocol 2: Synthesis using Potassium Hydroxide [2]
-
Reagent Preparation: In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water. Add a solution of 3 g of potassium hydroxide dissolved in 5 ml of water.
-
Reaction: To this mixture, add 8 g of acetophenone.
-
Heating: Heat the mixture under reflux on a boiling water bath. Add small quantities of alcohol down the reflux condenser until the boiling solution becomes clear. Continue heating for one hour.
-
Neutralization and Completion Check: After cooling, check the acidity with litmus paper. If acidic, carefully add potassium hydroxide solution until neutral. Continue boiling for another 30 minutes, re-checking for acidity and neutralizing as needed. The reaction is complete when a few drops of the solution mixed with ice-water solidify quickly.
-
Isolation: Pour the reaction mixture into 100 ml of water containing ice, with vigorous stirring.
-
Purification: Filter the product, wash with water, press on a porous plate to dry, and recrystallize from petroleum ether.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Reaction Pathway for this compound Synthesis
Caption: Reaction mechanism for the formation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 6. Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. [allen.in]
- 7. arpgweb.com [arpgweb.com]
- 8. africacommons.net [africacommons.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Acetophenone Oxime
Welcome to the technical support center for the purification of crude acetophenone oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound, typically synthesized from acetophenone and hydroxylamine, include:
-
Unreacted Acetophenone: The starting ketone may not have fully reacted.
-
Geometric Isomers (E/Z): this compound exists as E and Z isomers, which can have different physical properties and may require separation depending on the application. The E-isomer is generally the major product.[1][2][3]
-
Side-Reaction Products: Depending on the reaction conditions, side-products can form. For instance, under acidic conditions, the oxime can undergo a Beckmann rearrangement to form acetanilide.
-
Solvent Residues: Residual solvents from the reaction or work-up may be present.
-
Degradation Products: Oximes can be susceptible to hydrolysis back to the ketone and hydroxylamine, particularly under acidic conditions.[4]
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A typical mobile phase is a mixture of hexane and ethyl acetate. The spots can be visualized under a UV lamp (254 nm) where the aromatic ring will quench the fluorescence, appearing as a dark spot.[5] Stains such as potassium permanganate or p-anisaldehyde can also be used for visualization.[6][7]
Troubleshooting Guide
Recrystallization Issues
Q4: My this compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the this compound-impurity mixture, or if the solution is supersaturated and cools too quickly.[8][9][10]
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, try a different solvent or a mixed solvent system with a lower boiling point.[11] For example, a mixture of ethanol and water, or ethyl acetate and hexane can be effective.[12]
-
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling for too short a time: Ensure the flask is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.
-
Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using an excessive amount of cold solvent will dissolve some of the purified product. Use a minimal amount of ice-cold solvent for washing.
Column Chromatography Issues
Q6: I am having trouble separating the E and Z isomers of this compound by column chromatography. What can I do?
A6: The E and Z isomers of this compound can sometimes be challenging to separate due to their similar polarities.
-
Troubleshooting Steps:
-
Optimize the eluent system: A less polar eluent system will generally provide better separation. Start with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation.
-
Q7: My compound is not eluting from the column. What is the problem?
A7: If your this compound is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing to 10% or 20% ethyl acetate.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol/water, Petroleum ether, Ethyl acetate/hexane[12][13] | Hexane/Ethyl acetate mixtures[14] |
| Typical Yield | 85-95% (can be lower depending on purity of crude)[15] | 90-95%[14] |
| Purity Achieved | Good to Excellent (>98% often achievable) | Excellent (>99% often achievable)[16] |
| Throughput | High (can process large quantities at once) | Low to Medium |
| Key Advantages | Simple, fast for large quantities, cost-effective. | High resolution, can separate closely related impurities. |
| Key Disadvantages | May not remove all impurities, risk of "oiling out". | More time-consuming, requires more solvent, lower throughput. |
Note: The data presented are typical values and may vary depending on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it with glass wool or a beaker of hot water.
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Column Chromatography of Crude this compound
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity eluent.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds using TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate in hexane, then 15%, etc.).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflows for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 2. africacommons.net [africacommons.net]
- 3. arpgweb.com [arpgweb.com]
- 4. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. app.studyraid.com [app.studyraid.com]
- 6. rsc.org [rsc.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. CN111233719B - Process for preparing alpha-oxime acetophenone derivatives - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Acetophenone Oxime
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on selecting an appropriate recrystallization solvent for acetophenone oxime, along with troubleshooting common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on literature, several solvents and solvent systems have been successfully used, including diethyl ether, ethyl acetate, ethanol/water mixtures, and hexane/ethyl acetate mixtures.[1][2][3] The choice depends on the nature of the impurities you are trying to remove. A systematic approach to solvent screening is recommended to determine the optimal solvent for your specific crude product.
Q2: What are the key physical properties of this compound to consider during recrystallization?
A2: Key properties include its melting point, which is in the range of 55-60°C, and its appearance as a white to light yellow crystalline powder.[4] A sharp melting point close to the literature value after recrystallization is a good indicator of purity. Its low melting point is a critical factor to consider, as it can lead to "oiling out" if the solvent's boiling point is too high or if the solution cools in a way that it becomes supersaturated above the compound's melting point.
Q3: How do I know if my this compound is pure after recrystallization?
A3: Purity can be assessed by several methods. A primary indicator is the melting point; a pure compound will have a sharp melting point range (typically 1-2°C) that matches the literature value (58-60°C). Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities. Thin Layer Chromatography (TLC) is a quick method to qualitatively assess purity by comparing the crude and recrystallized samples.
Q4: Can I use a solvent mixture for the recrystallization of this compound?
A4: Yes, a mixed solvent system is often very effective. This typically involves a "good" solvent in which this compound is very soluble and a "poor" or "anti-solvent" in which it is much less soluble. For example, a hexane/ethyl acetate system has been reported.[3] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity (cloudiness) appears. The solution is then reheated until clear and allowed to cool slowly.
Troubleshooting Guide
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[5] This often happens when the boiling point of the solvent is higher than the melting point of the compound (55-60°C for this compound) or if the solution is highly impure.[5]
-
Solution 1: Reheat the solution to dissolve the oil and add more of the same solvent to lower the saturation point. Allow it to cool more slowly.[5]
-
Solution 2: Try a lower-boiling point solvent.
-
Solution 3: If using a solvent mixture, add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution before cooling.[5]
-
Solution 4: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[5]
Q2: I have a very low recovery of this compound after recrystallization. What went wrong?
A2: Low recovery can be due to several factors:
-
Cause 1: Too much solvent was used. This keeps a significant amount of the product dissolved in the mother liquor even at low temperatures.[5]
-
Solution: Before filtering, you can try to boil off some of the solvent to increase the concentration and cool the solution again.
-
-
Cause 2: The crystals were filtered while the solution was still warm.
-
Solution: Ensure the flask is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation before filtration.
-
-
Cause 3: The chosen solvent is too effective. The compound might be too soluble even at low temperatures.
-
Solution: Select a different solvent or use a mixed solvent system to reduce the solubility at cold temperatures.
-
Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A3: A supersaturated solution may need help to initiate crystallization.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Solution 2: Seed Crystals. Add a tiny crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.[5]
-
Solution 3: Reduce the volume of the solvent. Boil away some of the solvent to increase the solute concentration and then try cooling again.[5]
-
Solution 4: Cool to a lower temperature. Use an ice-salt bath or a freezer to reach temperatures below 0°C, provided your solvent does not freeze.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₉NO | [6] |
| Molecular Weight | 135.17 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 55 - 60 °C | [4] |
| Water Solubility | Slightly soluble | [6][7] |
| Organic Solvent Solubility | Soluble in ethyl alcohol and ether. | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Selecting a Recrystallization Solvent
-
Solvent Screening: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor room-temperature solubility in a water or sand bath. A suitable solvent will dissolve the this compound completely at an elevated temperature.
-
Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will result in the formation of a large quantity of crystals.
-
Observe the quality and quantity of the crystals to select the best solvent.
Protocol 2: General Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to just dissolve the solid completely. This can be done by adding the solvent in small portions while heating the flask.
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.
Example Solvent System from Literature: Ethyl Acetate
A reported procedure for a related compound involves dissolving the crude material in a minimal amount of hot ethyl acetate.[2][8] The solution is then allowed to cool to room temperature, followed by further cooling in an ice bath to promote the growth of white crystals.[2][8] The crystals are then collected by filtration and washed with a small amount of ice-cold hexane.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for selecting a recrystallization solvent.
References
- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy this compound | 10341-75-0 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. orgsyn.org [orgsyn.org]
identifying and minimizing side reactions in oximation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions in your oximation experiments.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Oxime
You are running an oximation reaction, but upon analysis (e.g., TLC, GC-MS, NMR), you observe a low yield of the expected oxime or none at all.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Quality: Hydroxylamine and its salts can degrade. Use a fresh batch. Ensure the purity of your aldehyde or ketone starting material, as impurities can inhibit the reaction. Optimize Reaction pH: The optimal pH for oximation is typically between 4 and 5. At this pH, there is a balance between the protonation of the carbonyl group, which makes it more electrophilic, and the availability of the free hydroxylamine nucleophile.[1] Adjust Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote side reactions.[2] A modest increase in temperature (e.g., 40-60 °C) or a longer reaction time may be necessary for less reactive carbonyl compounds. Monitor the reaction's progress by TLC. |
| Reagent Stoichiometry | Use Excess Hydroxylamine: A slight to moderate excess of hydroxylamine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. |
| Poor Solubility | Select an Appropriate Solvent: Ensure that both the carbonyl compound and the hydroxylamine salt are soluble in the chosen solvent. Alcohols like ethanol or methanol are common choices. For water-insoluble substrates, a co-solvent system may be necessary. |
| Product Hydrolysis | Control Water Content and pH: The formation of oximes is a reversible reaction, and the presence of excess water, especially under acidic conditions, can lead to the hydrolysis of the oxime back to the starting carbonyl compound and hydroxylamine.[3] During workup, neutralize any acidic solutions and minimize contact with water if the oxime is particularly labile. |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low oxime yield.
Issue 2: Presence of an Amide or Lactam Side Product (Beckmann Rearrangement)
Your product mixture contains a significant amount of an amide (from an acyclic ketone) or a lactam (from a cyclic oxime), indicating that a Beckmann rearrangement has occurred.
Understanding the Beckmann Rearrangement
The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[4] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.
Minimizing the Beckmann Rearrangement
| Factor | Strategy to Minimize Beckmann Rearrangement |
| Acidity | Avoid strong acids. The rearrangement is often catalyzed by acids like sulfuric acid, hydrochloric acid, and Lewis acids. If a buffer is needed for the oximation, choose one that maintains a pH between 4 and 6. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote the rearrangement.[2] |
| Catalyst Choice | For substrates prone to rearrangement, consider using milder or non-acidic catalysts. Several solid acid catalysts have been studied to provide higher selectivity for the amide product in a controlled manner, which can be useful if the amide is the desired product, but for oximation, avoiding these conditions is key.[5][6] |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the subsequent rearrangement of the oxime product. |
Logical Relationship of Beckmann Rearrangement
Caption: The Beckmann rearrangement pathway.
Issue 3: Formation of Amine Side Products
Your analysis shows the presence of primary or secondary amines, which are reduction products of the oxime.
Minimizing Oxime Reduction
| Possible Cause | Troubleshooting Steps |
| Presence of a Reducing Agent | Ensure that no unintended reducing agents are present in your reaction mixture. Some starting materials or reagents may contain impurities that can act as reducing agents. |
| Reaction Conditions | Certain reaction conditions, especially at elevated temperatures and in the presence of certain metals, can lead to the reduction of the oxime. If you are using a catalyst, ensure it does not have reductive properties under your reaction conditions. |
| Intentional Reduction | If you are intentionally trying to synthesize the amine from the oxime via reduction, but are getting low yields or a mixture of products, the choice of reducing agent and reaction conditions is critical. For a selective reduction of an oxime to a primary amine, reagents like sodium borohydride in the presence of a catalyst can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in oximation?
A1: The most common side reactions include:
-
Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to an amide or lactam.[4]
-
Hydrolysis: Reversion of the oxime to the starting carbonyl compound and hydroxylamine, especially in the presence of water and acid.[3]
-
Reduction: Reduction of the oxime to a primary or secondary amine.
-
E/Z Isomerization: Oximes can exist as geometric isomers (E and Z), which may have different reactivities and can complicate purification.[7]
Q2: How do I choose the optimal pH for my oximation reaction?
A2: The rate of oximation is pH-dependent. A pH range of 4-5 is generally optimal.[1] Below this range, the concentration of the free hydroxylamine nucleophile decreases due to protonation. Above this range, the rate of acid-catalyzed dehydration of the intermediate carbinolamine slows down.
Q3: How can I monitor the progress of my oximation reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method.[8] The oxime product is typically more polar than the starting carbonyl compound and will have a lower Rf value. The disappearance of the starting material spot indicates the reaction is complete. For more quantitative analysis, HPLC or GC-MS can be used.
Q4: What are some common TLC visualization stains for oximes and carbonyls?
A4:
-
Potassium Permanganate: A general stain for oxidizable groups. Oximes and aldehydes/ketones will show up as yellow/brown spots on a purple background.[1]
-
2,4-Dinitrophenylhydrazine (DNPH): Specific for aldehydes and ketones, which will appear as yellow to orange spots.[9] This can be useful to check for unreacted starting material.
-
Iodine: A general, non-destructive method where compounds that absorb iodine appear as brown spots.[9]
Q5: How can I distinguish between E and Z isomers of my oxime?
A5: NMR spectroscopy is the most powerful tool for this.[10]
-
¹H NMR: Protons syn to the hydroxyl group are generally shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the other isomer.[10]
-
¹³C NMR: The chemical shift of the carbon atom in the C=N bond and the carbons of the substituents are sensitive to the stereochemistry. Steric compression in the more hindered isomer can cause an upfield shift of nearby carbon signals.[10] Separation of E/Z isomers can often be achieved by column chromatography or HPLC.[11][12]
Q6: What are the characteristic mass spectrometry fragmentation patterns for oximes and their amide side products?
A6:
-
Oximes (EI-MS): Can undergo McLafferty rearrangement if a gamma-hydrogen is available. Fragmentation patterns can be complex, but often involve cleavage of the N-O bond and bonds alpha to the C=N group.[13]
-
Amides (EI-MS): Often show a prominent molecular ion peak. A common fragmentation is the cleavage of the amide bond (N-CO), leading to the formation of an acylium ion.[14]
Quantitative Data on Side Reactions
Table 1: Influence of Catalyst on Beckmann Rearrangement of Deoxybenzoin Oxime [6]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Amide (%) |
| Polyphosphoric Acid (PPA) | - | 120 | 0.5 | 100 | 68.69 |
| Sulfuric Acid (H₂SO₄) | Acetic Acid | 110-120 | 1 | High | ~85 |
| Montmorillonite K-10 | Toluene | Reflux | 4 | Moderate-High | Not specified |
| Anhydrous Zinc Chloride (ZnCl₂) | Microwave | Not specified | Minutes | High | 92 (for benzaldehyde oxime) |
| Amberlyst-15 | Toluene | Reflux | 6 | Moderate | Not specified |
Note: "High" and "Moderate" are qualitative descriptors based on general literature observations. Data for some catalysts with deoxybenzoin oxime is limited; therefore, data for analogous substrates is included for a broader comparative perspective.
Experimental Protocols
Protocol 1: General Procedure for the Oximation of an Aldehyde
Objective: To synthesize an aldoxime from an aldehyde with minimal side reactions.
Materials:
-
Aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
-
Add a solution of the aldehyde in ethanol to the flask.
-
Add a solution of sodium acetate in water to the reaction mixture. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC until the aldehyde spot disappears.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Reaction Monitoring and Work-up Workflow
Caption: General experimental workflow for oximation.
Protocol 2: Selective Reduction of an Oxime to a Primary Amine
Objective: To reduce an oxime to the corresponding primary amine while minimizing over-reduction or other side reactions.
Materials:
-
Oxime (1.0 eq)
-
Sodium borohydride (NaBH₄) (5.0 eq)
-
Zirconium(IV) chloride (ZrCl₄) (1.0 eq)
-
Alumina (Al₂O₃)
Procedure:
-
In a mortar, grind ZrCl₄ and Al₂O₃ together.
-
Add the oxime to the mortar and continue grinding briefly.
-
Add NaBH₄ portion-wise to the mixture while grinding. The reaction is typically rapid (a few minutes) and can be monitored for the disappearance of the oxime.
-
After the reaction is complete, wash the mixture with an appropriate solvent (e.g., dichloromethane or ethyl acetate) and filter.
-
Evaporate the solvent from the filtrate to obtain the crude amine, which can be further purified if necessary.
This solvent-free method is reported to be rapid and high-yielding for a variety of oximes.
References
- 1. silicycle.com [silicycle.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. benchchem.com [benchchem.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Acetophenone Oxime Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of acetophenone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the synthesis of this compound?
The critical parameters for the synthesis of this compound include reaction temperature, pH, and the molar ratio of reactants. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, and maintaining a neutral to slightly basic pH is crucial for optimal conversion.[1]
Q2: How can I monitor the progress of the oximation reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). You will observe the diminishing spot of the starting material, acetophenone, and the appearance of a new spot corresponding to the this compound product. For final product confirmation, spectroscopic analysis is definitive. The IR spectrum should confirm the disappearance of the acetophenone carbonyl (C=O) peak and the appearance of new peaks for the oxime's hydroxyl (-OH) group (around 3212 cm⁻¹) and the imine (C=N) group (around 1497-1665 cm⁻¹).[2][3]
Q3: Why does my NMR spectrum for the this compound product show duplicate peaks?
This compound exists as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond.[2][4] It is common to obtain a mixture of these isomers, which results in two sets of peaks in the ¹H NMR spectrum. The major isomer is typically the more stable E-isomer, with reported E:Z ratios of approximately 8:1.[2][3][5][6] Unless a single pure isomer is required for subsequent steps, this mixture is generally suitable for use without separation.
Q4: What are the most common side reactions to be aware of during oxime formation?
While the formation of this compound is generally straightforward, potential side reactions can occur, particularly under non-optimal conditions. One common side reaction is the Beckmann rearrangement, which can be promoted by acidic conditions or elevated temperatures, leading to the formation of acetanilide.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Product Yield | Inadequate neutralization of HCl from hydroxylamine hydrochloride. | Ensure a sufficient molar excess of base (e.g., sodium acetate, potassium hydroxide) is used. | [2] |
| Poor quality or decomposed reagents. | Use fresh, high-purity acetophenone and hydroxylamine hydrochloride. | [2][7] | |
| Sub-optimal reaction temperature or time. | Optimize temperature and reaction time. Heating to reflux (e.g., 80°C) for a few hours is often effective. | [8][9] | |
| Inefficient workup or product isolation. | During workup, ensure proper quenching with cold water to induce crystallization. If the product remains in solution, perform extraction with a suitable organic solvent like ethyl acetate. | [2][9] | |
| Formation of Multiple Products (Observed by TLC/HPLC) | Competing side reactions (e.g., Beckmann rearrangement). | Maintain careful control over reaction temperature; avoid excessive heat. Ensure the pH does not become strongly acidic. | [1][7] |
| Impurities in starting materials. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC). | [1] | |
| Difficulty in Product Crystallization | Product is oily or remains in solution. | Cool the reaction mixture in an ice bath after quenching to induce crystallization. If an oil forms, try triturating with a non-polar solvent (e.g., hexane) to induce solidification. | [1][7] |
| Emulsion formation during extraction. | To break emulsions, add brine (saturated NaCl solution) to the separatory funnel or filter the mixture through a pad of celite. | [1] | |
| Product Decomposition | High reaction temperature or harsh workup conditions. | Conduct the reaction at the lowest effective temperature. Neutralize the reaction mixture carefully during workup, avoiding strong acids or bases. | [1] |
| Improper storage. | Store the purified product in a cool, dry, and dark place to prevent degradation. | [1] |
Experimental Protocols
Protocol 1: Oximation using Sodium Acetate in Methanol
This protocol is adapted from a procedure reported in Organic Syntheses.[9]
Materials:
-
Acetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
Anhydrous sodium acetate (2.3 equiv)
-
Anhydrous methanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and condenser, add hydroxylamine hydrochloride and anhydrous sodium acetate.
-
Add acetophenone followed by anhydrous methanol.
-
Reaction: Heat the slurry mixture in a pre-heated oil bath at 80°C and stir for 3 hours.
-
Workup: Cool the reaction vessel to room temperature. Add water to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure to afford the crude this compound as a white solid.[9]
Protocol 2: Oximation using Sodium Hydroxide in Ethanol/Water
This protocol is adapted from a procedure reported by Kelly, B. D., et al.[8]
Materials:
-
Acetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (3.0 equiv)
-
Sodium hydroxide (9.0 equiv)
-
Ethanol
-
Water
-
Dichloromethane
-
Aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask fitted with a condenser, dissolve acetophenone in a mixture of ethanol and water.
-
Add crushed sodium hydroxide and hydroxylamine hydrochloride to the solution.
-
Reaction: Heat the reaction mixture to 80°C for 3 hours.
-
Workup: Cool the reaction to room temperature. Add aqueous NH₄Cl.
-
Extraction: Extract the mixture with dichloromethane.
-
Drying and Concentration: Dry the organic layer with Na₂SO₄, filter, and concentrate to yield the product. Purify further by flash chromatography if necessary.[8]
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 | Method 3 |
| Base | Sodium Acetate | Sodium Hydroxide | Oxalic Acid |
| Solvent | Methanol | Ethanol/Water | Acetonitrile |
| Reactant Ratio (Acetophenone:NH₂OH·HCl:Base) | 1 : 1.5 : 2.3 | 1 : 3 : 9 | 1 : 2 : 2 (Oxalic Acid) |
| Temperature | 80 °C | 80 °C | Reflux |
| Time | 3 hours | 3 hours | 90 minutes |
| Reported Yield | 90% (over two steps) | 94% | 95% |
| Reference | [9] | [8] | [10] |
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Observed Value / Range | Reference |
| Infrared (IR) Spectroscopy | -OH stretch | ~3212 cm⁻¹ | [2][3] |
| C=N stretch | 1497 - 1665 cm⁻¹ | [2][3] | |
| ¹H NMR (E-isomer) | -OH proton | ~11.24 ppm (s) | [3] |
| Aromatic protons | 7.32 - 7.65 ppm (m) | [3] | |
| -CH₃ protons | ~2.28 - 2.56 ppm (s) | [3][8] | |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | 135 m/z | [3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 4. Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. [allen.in]
- 5. africacommons.net [africacommons.net]
- 6. arpgweb.com [arpgweb.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
effect of pH and base selection on acetophenone oxime yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetophenone oxime. Below you will find detailed information on the effects of pH and base selection on reaction yield, comprehensive experimental protocols, and troubleshooting advice for common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The reaction to form this compound is typically performed under conditions that are neutral to slightly acidic. The synthesis often uses hydroxylamine hydrochloride, which releases HCl during the reaction. A base is added to neutralize this acid.[1] For instance, one procedure involves adjusting the pH of the reaction mixture to 6.5 using concentrated sulfuric acid after the initial reaction phase.[2] In other protocols, a base like potassium hydroxide is added until the solution is no longer acidic.[3] The primary goal is to have free hydroxylamine available to react with the acetophenone, which is favored in a pH range of approximately 4 to 7.
Q2: How does the choice of base affect the yield of this compound?
A2: The selection of the base is crucial for neutralizing the hydrochloric acid liberated from hydroxylamine hydrochloride, which in turn impacts the reaction equilibrium and yield.[1] Commonly used bases include sodium acetate, potassium hydroxide, and sodium hydroxide.[1][2][3][4] Different bases can lead to varying yields, as summarized in the table below. Stronger bases like potassium hydroxide and sodium hydroxide can lead to high yields when used appropriately.[2][3] Weaker bases like sodium acetate are also effective and are used in common procedures.[4][5]
Q3: My yield of this compound is lower than expected. What are the common causes?
A3: Low yields in this compound synthesis can often be attributed to several factors:
-
Inadequate Neutralization: An insufficient amount of base will result in an acidic reaction mixture, which can inhibit the reaction.[1]
-
Reagent Quality: Ensure that the acetophenone is pure and the hydroxylamine hydrochloride has not degraded.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Reaction times can vary from 20 minutes to several hours, and temperatures often range from room temperature to reflux.[3][4][5]
-
Work-up Procedure: Improper work-up, such as insufficient cooling during crystallization or losses during extraction and filtration, can significantly reduce the isolated yield.[3][4]
Q4: I see two sets of peaks in the NMR spectrum of my product. Is my product impure?
A4: Not necessarily. This compound can exist as two geometric isomers, (E) and (Z). It is common to obtain a mixture of these isomers, which will result in two sets of peaks in the ¹H NMR spectrum. The major isomer is typically the more stable E-isomer.[6] One study reported an 8:1 ratio of E to Z isomers.[6][7] Unless a single pure isomer is required for subsequent steps, this mixture is often used without separation.[1]
Data Presentation: Effect of Base on this compound Yield
| Base | Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Reference |
| Potassium Hydroxide | Acetophenone, Hydroxylamine Hydrochloride | Water, Ethanol | Reflux | 89% | [3] |
| Sodium Hydroxide | Acetophenone, Hydroxylamine Sulfate | Methanol | <5°C, then 40°C | 90.8% | [2] |
| Sodium Acetate | Acetophenone, Hydroxylamine Hydrochloride | Methanol | 80°C, 3h | Not specified, but used for a 90% two-step yield | [5] |
| Sodium Acetate Trihydrate | Acetophenone, Hydroxylamine Hydrochloride | Ethanol, Water | Reflux, 20 min | Not specified | [4] |
| Potassium Hydroxide | Acetophenone, Hydroxylamine Hydrochloride | Water, Ethanol | Reflux | 31% | [7][8] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Hydroxide
This protocol is adapted from a procedure yielding 89% this compound.[3]
Materials:
-
Hydroxylamine hydrochloride (5 g)
-
Potassium hydroxide (3 g)
-
Acetophenone (8 g)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water.
-
Add a solution of 3 g of potassium hydroxide dissolved in 5 ml of water to the flask.
-
Add 8 g of acetophenone to the mixture.
-
Heat the mixture to reflux on a boiling water bath. Add small quantities of ethanol down the reflux condenser until the boiling solution becomes clear.
-
After one hour of heating, stop the heating, cool the solution, and test a drop with litmus paper. It should be acidic.
-
Carefully add potassium hydroxide solution until the solution is no longer acidic.
-
Continue boiling for approximately 30 minutes, periodically testing for acidity and neutralizing with potassium hydroxide if necessary.
-
The reaction is complete when a test sample solidifies quickly when mixed with ice-water.
-
Pour the reaction mixture into 100 ml of water containing ice, stirring vigorously.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from petroleum ether to obtain colorless needles of this compound.[3]
Protocol 2: Synthesis using Sodium Acetate
This protocol is a common method for preparing this compound.[4][5]
Materials:
-
Acetophenone (1.2 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.18 g, 17 mmol)
-
Sodium acetate trihydrate (0.82 g, 10 mmol)
-
Ethanol (20 mL)
-
Water (15 mL)
Procedure:
-
Dissolve 1.2 g of acetophenone in 20 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate container, dissolve 1.18 g of hydroxylamine hydrochloride and 0.82 g of sodium acetate trihydrate in 15 mL of warm water.
-
Add the aqueous solution to the ethanolic solution of acetophenone in the flask.
-
Heat the mixture under reflux on a water bath for 20 minutes.[4]
-
Quickly filter the hot solution.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Filter the white crystalline solid under vacuum, wash with a small volume of cold 50% ethanol, and dry on the filter with suction.[4]
-
Record the yield and melting point of the product.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the formation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. africacommons.net [africacommons.net]
- 8. arpgweb.com [arpgweb.com]
troubleshooting low yields in O-alkylation of acetophenone oxime
This guide provides troubleshooting advice and answers to frequently asked questions regarding the O-alkylation of acetophenone oxime. It is intended for researchers, scientists, and professionals in drug development who may be encountering challenges, particularly low reaction yields.
Troubleshooting Guide
This section addresses specific problems encountered during the O-alkylation of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the O-Alkylated Product
Q: My O-alkylation reaction is giving a very low yield or failing completely. What are the most common causes?
A: Low yields in this reaction, a type of Williamson ether synthesis, typically stem from issues in one of four areas: inefficient deprotonation of the oxime, the reactivity of the starting materials, competing side reactions, or the reaction conditions.[1]
-
Inefficient Deprotonation: The reaction requires the formation of a nucleophilic oximate anion by deprotonating the oxime's hydroxyl group.[1][2] If this step is incomplete, the reaction will not proceed efficiently.
-
Solution: Use a sufficiently strong base. While bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (K-tBuO) are often more effective at ensuring complete deprotonation.[1][2] Always use fresh, high-quality base under anhydrous conditions, as moisture can consume the base.[1][3]
-
-
Poor Reagent Quality: The purity of the starting this compound and the alkylating agent is crucial.
-
Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent plays a significant role.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding alkyl bromide or iodide to improve the reaction rate.[1]
-
-
Inappropriate Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or THF, as these solvents effectively dissolve the reactants and favor O-alkylation.[2] Temperature control is essential; while gentle heating (40-60°C) can increase the reaction rate, excessive heat can promote side reactions and decomposition.[2][5] Conduct the reaction at the lowest effective temperature.[2]
-
Issue 2: Multiple Products Observed on TLC/HPLC
Q: My reaction mixture shows multiple spots on a TLC plate. What are the likely side products and how can I minimize them?
A: The formation of multiple products indicates that side reactions are occurring. The most common side reactions in the O-alkylation of oximes are N-alkylation and hydrolysis of the alkylating agent.[2]
-
N-Alkylation vs. O-Alkylation: Oximes are ambidentate nucleophiles, meaning they can be alkylated at either the oxygen or the nitrogen atom.[6] While O-alkylation is generally preferred, N-alkylation can occur, leading to the formation of a nitrone byproduct.[7]
-
Hydrolysis of Alkylating Agent: If your alkylating agent is an ester (e.g., ethyl chloroacetate) or is moisture-sensitive, it can be hydrolyzed by water present in the reaction, consuming the reagent.
-
Beckmann Rearrangement: Under acidic conditions or at high temperatures, the this compound can undergo a Beckmann rearrangement to form benzanilide.[4][8]
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating my final product. It either remains an oil or I experience significant loss during workup.
A: Isolation issues are common and can often be resolved by adjusting the workup procedure.
-
Product is an Oil: The product may not crystallize easily.
-
Product is Water-Soluble: If your product has a carboxylic acid group (e.g., from using chloroacetic acid), it will be soluble in the aqueous phase as its carboxylate salt under basic conditions.
-
Emulsion Formation: Emulsions can form during aqueous extraction, making layer separation difficult.
-
Solution: To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the O-alkylation of this compound? A1: The optimal base depends on the reactivity of your alkylating agent and the desired reaction conditions. For less reactive alkylating agents (like alkyl chlorides), a strong base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF is recommended to ensure complete formation of the nucleophilic oximate.[1] For more reactive alkyl halides, a weaker base like potassium carbonate or sodium hydroxide may suffice.[1][10]
Q2: Which solvent should I use? A2: Polar aprotic solvents are generally preferred as they can dissolve the reactants and favor the desired O-alkylation pathway.[2] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[2]
Q3: Does the E/Z isomerism of the starting this compound affect the O-alkylation reaction? A3: this compound exists as a mixture of E and Z geometric isomers, with the E-isomer typically being the major product.[1] For most O-alkylation reactions, both isomers will react, and the resulting mixture of O-alkylated E/Z isomers can often be used without separation in subsequent steps.[1] However, the different physical properties of the isomers might affect crystallization and purification.[5]
Q4: How can I monitor the reaction's progress? A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A spot corresponding to the starting this compound will diminish over time, while a new spot for the O-alkylated product will appear.[1] Using an appropriate solvent system (e.g., hexane/ethyl acetate), you can track the consumption of the starting material.[11]
Data Presentation
Table 1: Common Reaction Conditions for O-Alkylation of this compound
| Parameter | Common Choices | Rationale / Notes |
| Base | NaH, K-tBuO (Strong) | Ensures complete deprotonation; requires anhydrous conditions.[1][2] |
| NaOH, K₂CO₃ (Moderate) | Can be effective, especially with more reactive alkylating agents.[1][10] | |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents are preferred to favor O-alkylation.[2] |
| Alkylating Agent | R-I, R-Br, R-Cl | Reactivity: I > Br > Cl. Bromo- or iodo- compounds may improve yields.[1] |
| Temperature | 0°C to 60°C | Start at 0°C for base addition, then allow to warm or gently heat.[2] High temperatures can cause side reactions.[4] |
| Reaction Time | 1 to 24 hours | Varies significantly based on reactants and temperature. Monitor by TLC.[1][10] |
Visualizations
A logical workflow for troubleshooting low yields can help systematically identify and solve the underlying issue.
Caption: Troubleshooting decision tree for low O-alkylation yields.
The key to a successful reaction is forming the oximate anion, which then attacks the alkylating agent. However, it must compete with potential N-alkylation.
Caption: Competing O- vs. N-alkylation pathways for the oximate anion.
Experimental Protocols
Protocol 1: Synthesis of this compound [1][5]
This protocol describes the formation of the this compound precursor from acetophenone.
-
Reagent Setup: In a round-bottom flask, combine acetophenone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), ethanol, and water.
-
Base Addition: While stirring or shaking, add a base such as sodium hydroxide (2.0 eq.) or sodium acetate in portions. If the reaction becomes too vigorous, cool the flask.
-
Reaction: Heat the mixture to reflux (around 80°C) for 1-2 hours. Monitor the reaction's completion by TLC, observing the disappearance of the acetophenone spot.[5][11]
-
Workup and Isolation: Cool the reaction mixture to room temperature, then pour it into cold water. Further cool the solution in an ice bath to induce crystallization of the product.
-
Purification: Filter the solid precipitate, wash it with a small amount of cold water, and dry it to obtain this compound. The product can be used in the next step, often without further purification, or can be recrystallized from a solvent like ethanol.[1][4]
Protocol 2: O-Alkylation of this compound (using NaH) [1][2]
This protocol details the O-alkylation step using a strong base.
-
Inert Atmosphere: Oven-dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF in a round-bottom flask. Cool the suspension in an ice bath (0°C).
-
Oxime Addition: Dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Anion Formation: Remove the ice bath and stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the sodium oximate.
-
Alkylation: Cool the reaction mixture back to 0°C. Add the alkylating agent (e.g., ethyl chloroacetate, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or gently heat to 50-60°C for several hours. Monitor the progress by TLC.[2]
-
Quenching and Workup: Once the reaction is complete, carefully quench it by pouring it into ice-cold water. If a carboxylic acid product is expected, acidify the aqueous solution to pH 2-3 with dilute HCl.[2][5]
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
strategies to prevent N-alkylation side products in oxime reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of N-alkylation side products (nitrones) during oxime reactions, primarily focusing on achieving selective O-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in oxime alkylation reactions?
A1: The most common side product in the alkylation of oximes is the corresponding N-alkylated product, also known as a nitrone. This occurs because the oxime anion is an ambident nucleophile, with reactive sites at both the oxygen and nitrogen atoms. While O-alkylation leads to the desired oxime ether, N-alkylation results in the nitrone side product.
Q2: What is the general mechanism leading to N-alkylation?
A2: N-alkylation occurs when the nitrogen atom of the oxime or its conjugate base (oximate) acts as the nucleophile and attacks the alkylating agent. This process is in direct competition with O-alkylation, where the oxygen atom is the nucleophile. The formation of the N-alkylated product (nitrone) is often reversible and can be influenced by thermodynamic and kinetic factors.
Q3: Which factors influence the ratio of O-alkylation to N-alkylation?
A3: Several factors can influence the regioselectivity of oxime alkylation:
-
Nature of the Alkylating Agent: The hardness of the electrophile plays a crucial role. "Harder" electrophiles, such as alkyl bromides and chlorides, tend to favor reaction at the harder oxygen atom, leading to more O-alkylation. "Softer" electrophiles, like alkyl iodides, are more likely to react at the softer nitrogen atom, increasing the yield of the N-alkylated nitrone.
-
Steric Hindrance: Increased steric bulk on either the oxime or the alkylating agent generally favors O-alkylation. The sterically less demanding transition state for O-alkylation becomes more favorable as steric congestion increases.
-
Base and Solvent System: The choice of base and solvent significantly impacts the reaction outcome. Weak inorganic bases in polar aprotic solvents are often employed to promote O-alkylation. Phase-transfer catalysis conditions can also be highly effective in achieving selective O-alkylation.[1][2]
-
Temperature: Higher temperatures can sometimes favor O-alkylation, in part because nitrones can be thermally unstable and may revert to the starting materials or decompose.[1]
Q4: Are there any protecting groups that can prevent N-alkylation?
A4: While not a common strategy for simple alkylations, in more complex syntheses, protecting the oxime functionality can be considered. For instance, in the context of erythromycin A derivatives, bulky protecting groups on the oxime, such as a 2-chlorobenzyl group, have been shown to be highly effective in directing regioselectivity in subsequent reactions on the main molecule, which can be seen as an indirect method of preventing undesired side reactions at the nitrogen.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during oxime alkylation experiments, with a focus on minimizing the formation of N-alkylated side products.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High yield of N-alkylated product (nitrone) | Use of a "soft" alkylating agent (e.g., alkyl iodide). | Switch to a "harder" alkylating agent, such as the corresponding alkyl bromide or chloride. |
| A strong, highly soluble organic base may favor N-alkylation. | Use a weaker, heterogeneous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] | |
| The solvent system may be promoting N-alkylation. | Try a different solvent system. Polar aprotic solvents like DMF or DMSO can be effective, but also consider a two-phase system with a phase-transfer catalyst (PTC).[2] | |
| Low overall yield and a mixture of products | Reaction temperature may be too high or too low. | Optimize the reaction temperature. Start at room temperature and adjust as needed. For some systems, higher temperatures may favor O-alkylation. |
| The chosen base is not suitable for the substrate. | Screen different bases. For PTC conditions, aqueous sodium hydroxide is often used.[2] | |
| Reaction is slow or does not go to completion | Insufficient activation of the oxime. | Ensure an adequate amount of a suitable base is used to deprotonate the oxime. |
| Poor solubility of reagents. | Consider using a solvent system that better solubilizes all components. The addition of ultrasound irradiation in conjunction with PTC can also enhance reaction rates.[2] |
Data on N- vs. O-Alkylation Selectivity
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the selectivity of oxime alkylation.
Table 1: Influence of Alkyl Halide on the Alkylation of Isatin Oximes
| Oxime Substrate | Alkylating Agent | Product Ratio (O-alkylation : N-alkylation) | Reference |
| Isatin Oxime | Isopropyl Iodide | Predominantly N-alkylation | [5] |
| Isatin Oxime | Isopropyl Bromide | Mostly O-alkylation | [5] |
| Isatin Oxime | Isopropyl Chloride | Mostly O-alkylation | [5] |
| 4-Bromo-isatin Oxime | Isopropyl Iodide | Exclusively O-alkylation | [5] |
| 4-Bromo-isatin Oxime | Isopropyl Bromide | Exclusively O-alkylation | [5] |
This data highlights that "harder" alkylating agents (Br, Cl) favor O-alkylation, and steric hindrance on the oxime substrate can further enhance this selectivity.
Table 2: Effect of Oxime Protecting Group and Solvent on Regioselective Methylation of Erythromycin A-9-oxime Derivatives
| 9-Oxime Protecting Group | Solvent System | 6-O-methyl Derivative (%) | Other Methylated Products (%) | Reference |
| Methyl | - | 55 | 35 | [3] |
| Allyl | - | 60 | 28 | [3] |
| Trityl | - | 75 | 2 | [3] |
| 2-Chlorobenzyl | - | 97 | 2 | [3] |
| 2-Chlorobenzyl | DMSO:THF (1:1) | 84 | 8 | [3] |
| 2-Chlorobenzyl | DMSO+DMF:Toluene (0.5+0.5:1.0) | 97.5 | 2 | [3] |
This table demonstrates the significant impact of a sterically bulky and electron-withdrawing protecting group on directing reactivity away from the oxime nitrogen and the importance of optimizing the solvent system.
Key Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Tryptanthrin Oximes
This protocol describes a general method for the base-mediated O-alkylation of oximes.
-
Preparation: Suspend 1.0 mmol of the tryptanthrin oxime and 1.2 mmol of sodium carbonate (Na₂CO₃) in 5 mL of dimethyl sulfoxide (DMSO).
-
Addition of Alkylating Agent: To the suspension, add a solution of 1.5 mmol of the appropriate alkyl bromide in 5 mL of DMSO dropwise.
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Pour the reaction mixture into 200 mL of water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Selective O-Benzylation using Phase-Transfer Catalysis and Ultrasound
This method provides a highly efficient and selective route to O-benzyl oxime ethers.[2][6]
-
Reaction Setup: In a 50 mL round-bottom flask, combine the oxime (1 mmol), sodium hydroxide (1 mmol), water (3 mL), benzyl bromide (1.5 mmol), and benzyldimethyltetradecylammonium chloride (0.1 mmol) as the phase-transfer catalyst.
-
Ultrasonication: Place the flask in the water bath of an ultrasonic cleaner (e.g., 25 kHz, 250 W) and irradiate the mixture at room temperature for the required time (typically 30-60 minutes, monitored by TLC).
-
Extraction: After the reaction is complete, extract the mixture with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. Purify the product by chromatography on alumina.
Visual Guides
Caption: Competitive pathways for O- and N-alkylation of an oxime.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation [journal.hep.com.cn]
Technical Support Center: Acetophenone Oxime Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of acetophenone oxime.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected formation of acetophenone. | Hydrolysis of the oxime. This is accelerated in acidic conditions.[1][2] | Maintain a neutral or slightly basic pH if hydrolysis is undesirable. For analyses, ensure samples are appropriately buffered. Oximes are generally more resistant to hydrolysis than hydrazones.[3] |
| Low recovery of this compound from solution. | Photodegradation, especially in the presence of photosensitizers and light.[4] | Protect solutions from light by using amber vials or working under low-light conditions. Avoid known photosensitizers in the formulation if possible. |
| Appearance of unknown peaks in chromatogram after storage at elevated temperatures. | Thermal degradation of the oxime. | Store this compound at recommended refrigerated temperatures (below 4°C/39°F) to minimize thermal decomposition.[5] |
| Inconsistent analytical results. | Instability during sample preparation or analysis. Silylation may be required for GC analysis to improve stability and chromatographic properties.[6] | For GC-based methods, consider derivatization (e.g., silylation with N,O-bis(trimethylsilyl)-acetamide) to enhance the stability of this compound and its potential metabolites.[6] |
| Formation of an amide (acetanilide) as a major product. | Beckmann rearrangement, which can be catalyzed by acids like trifluoroacetic acid.[7] | Avoid strongly acidic conditions, particularly with certain catalysts, if the Beckmann rearrangement is not the intended reaction pathway. |
| Reaction with oxidizing agents leads to ketone formation. | Oxidative cleavage of the oxime C=N bond. This can be initiated by various oxidizing agents.[8][9] | If oxidative degradation is a concern, avoid contact with strong oxidizing agents.[5] Consider the use of antioxidants in formulations where appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound include:
-
Hydrolysis: Especially under acidic conditions, this compound can hydrolyze back to acetophenone and hydroxylamine.[1][2]
-
Photodegradation: Exposure to light, particularly in the presence of a photosensitizer, can lead to the formation of acetophenone as the major product.[4]
-
Oxidative Degradation: Strong oxidizing agents can cleave the oxime bond to yield the parent ketone, acetophenone.[8][9]
-
Thermal Degradation: Elevated temperatures can cause decomposition of this compound.[10]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the pH, solvent, and exposure to light and heat. It is relatively stable in neutral and basic aqueous solutions but is susceptible to hydrolysis in acidic conditions.[1][2] For long-term storage, it is recommended to keep solutions refrigerated and protected from light.[5]
Q3: What are the expected degradation products of this compound?
A3: The main degradation product under hydrolytic, photolytic, and oxidative conditions is acetophenone .[1][4][8] In some photosensitized reactions, chlorinated side products have also been identified.[4] Under certain acidic conditions, it can undergo a Beckmann rearrangement to form acetanilide .[7]
Q4: Are there any specific analytical methods recommended for stability studies of this compound?
A4: Gas chromatography (GC) is a commonly used method for the analysis of this compound and its metabolites.[6] To improve stability and chromatographic performance, derivatization, such as silylation, is often employed.[6] High-performance liquid chromatography (HPLC) can also be used.
Q5: What conditions are typically used in forced degradation studies for this compound?
A5: Forced degradation studies for oximes typically involve stressing the compound under various conditions to predict its long-term stability and identify potential degradation products.[11][12] These conditions generally include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.
-
Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the sample to UV or fluorescent light.[11]
Quantitative Stability Data
Specific quantitative data on the degradation kinetics of this compound is dispersed throughout the literature. The following table provides a summary of observed stability and degradation behaviors under different conditions.
| Condition | Observation | Primary Degradation Product | Reference |
| Acidic Solution | Hydrolysis occurs, with the rate being dependent on the acid concentration. | Acetophenone | [1][2] |
| Photosensitized Photolysis (in Acetonitrile) | Degrades to form the corresponding ketone as the major product. | Acetophenone | [4] |
| Oxidation with Bi(V) (in HClO4-HF) | Oxidative hydrolysis leads to the formation of the corresponding ketone. | Acetophenone | [8] |
| Thermal Decomposition | Decomposes at elevated temperatures. The decomposition temperature increases with the heating rate. | Not specified | [10] |
| Trifluoroacetic Acid | Undergoes Beckmann rearrangement. | Acetanilide | [7] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on common industry practices.[11][12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points and dilute with the mobile phase.
-
-
Thermal Degradation (in solution):
-
Heat an aliquot of the stock solution at a controlled high temperature (e.g., 70°C) in a sealed vial, protected from light.
-
Withdraw samples at specified time points, cool to room temperature, and dilute with the mobile phase.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at specified time points and analyze.
-
-
Analysis: Analyze all samples using a validated stability-indicating method (e.g., HPLC-UV) to quantify the remaining this compound and detect any degradation products.
Protocol 2: Gas Chromatography (GC) Analysis with Silylation
This protocol is adapted from a method for the analysis of this compound and its metabolites.[6]
-
Sample Preparation: To 1 mL of the sample solution, add an internal standard.
-
Extraction (if necessary): Extract the analytes from the aqueous matrix using a suitable organic solvent.
-
Derivatization:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)-acetamide (BSA) to the residue.
-
Seal the vial and heat at 60°C for 15 minutes to form the trimethylsilyl derivatives.
-
-
GC Analysis:
-
Inject an aliquot of the derivatized sample into the gas chromatograph.
-
Column: A suitable column for separating the silylated compounds (e.g., SP-2401-DB-coated column).
-
Temperature Program: Use a temperature program to achieve separation of this compound, acetophenone, and other related compounds.
-
Detection: Use a flame ionization detector (FID) for quantification.
-
Visualizations
Caption: Major degradation and reaction pathways of this compound.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. bioone.org [bioone.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Gas chromatographic analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unive.it [iris.unive.it]
- 8. asianpubs.org [asianpubs.org]
- 9. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pamukkale University Journal of Engineering Sciences » Submission » Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism [dergipark.org.tr]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
Technical Support Center: Monitoring Acetophenone Oxime Reaction Progress Using TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of acetophenone oxime from acetophenone and hydroxylamine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC work to monitor the this compound reaction?
A1: Thin-Layer Chromatography (TLC) separates compounds based on their polarity. In this reaction, the starting material, acetophenone, is less polar than the product, this compound. As the reaction progresses, a sample of the reaction mixture is spotted on a TLC plate. When the plate is developed in a suitable solvent system (mobile phase), the less polar acetophenone will travel further up the plate than the more polar this compound. By observing the disappearance of the acetophenone spot and the appearance and intensification of the this compound spot, one can monitor the reaction's progress towards completion.[1][2][3]
Q2: What is a typical mobile phase for TLC analysis of this reaction?
A2: A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] The ratio can be adjusted to achieve optimal separation. A starting point could be a 9:1 or 10:1 mixture of hexane to ethyl acetate.[4][5][6]
Q3: How can I visualize the spots on the TLC plate?
A3: Both acetophenone and this compound are UV-active due to their aromatic rings. Therefore, the most common non-destructive method is to use a UV lamp at 254 nm.[2][3][5][7][8][9] The compounds will appear as dark spots on a fluorescent background. Destructive methods using chemical stains can also be employed. Stains like p-anisaldehyde or vanillin can react with the compounds to produce colored spots, often requiring gentle heating to develop.[7] Iodine vapor is another common method that can visualize a wide range of organic compounds.[5][8][9][10]
Q4: My NMR spectrum of the final product shows two sets of peaks. Is my product impure?
A4: Not necessarily. This compound can exist as two geometric isomers (E and Z). It is common to obtain a mixture of these isomers, which results in two sets of peaks in the ¹H NMR spectrum.[1][11] The major isomer is typically the E-isomer.[1][11] For many subsequent reactions, this mixture can be used without separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | The sample concentration is too low. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[12] |
| The compounds are not UV-active or the stain used is not suitable. | If using a UV lamp, try a chemical stain like p-anisaldehyde, vanillin, or an iodine chamber.[5][7][12] | |
| The compounds are too volatile and have evaporated from the plate. | This is less likely for acetophenone and its oxime but can be a factor. Ensure the plate is developed promptly after spotting. | |
| The spots are streaking or elongated. | The sample is overloaded (too concentrated). | Dilute the sample before spotting it on the TLC plate.[12] |
| The compound is interacting strongly with the silica gel (e.g., very polar compounds). | Add a small amount of a polar solvent like methanol to the mobile phase, or if the compound is acidic or basic, add a small amount of acetic acid or triethylamine, respectively.[12] | |
| The reaction is being run in a high-boiling solvent (e.g., DMF, DMSO). | After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[13] | |
| The spots are all at the bottom of the plate (low Rf). | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, try changing from a 10:1 hexane:ethyl acetate mixture to a 5:1 or 4:1 mixture.[4][12] |
| The spots are all at the top of the plate (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. For example, change from a 5:1 to a 10:1 hexane:ethyl acetate mixture.[12] |
| The reactant and product spots are very close together. | The mobile phase is not providing adequate separation. | Try a different solvent system. You can experiment with different ratios of hexane and ethyl acetate or try other solvents like dichloromethane or toluene in combination with a polar modifier. A co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to distinguish between two close spots.[13] |
Quantitative Data Summary
The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Below are typical Rf values for acetophenone and this compound in different solvent systems.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Reference |
| Acetophenone | 10:1 | 0.39 | [4] |
| This compound | 10:1 | 0.30 | [4] |
| Acetophenone | 9:1 | 0.31 | [6] |
| This compound | 9:1 | 0.20 | [6][14] |
| Acetophenone | 5:1 | - | [4] |
| This compound | 5:1 | 0.40 | [4] |
Note: Rf values can vary depending on the specific conditions (e.g., temperature, saturation of the TLC chamber, specific batch of TLC plates).
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established laboratory procedures.[4][15][16]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate or Potassium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and a base (such as sodium acetate or potassium hydroxide) in a mixture of ethanol and warm water.[11][15][16]
-
Add acetophenone to the flask.[15]
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction is typically heated for 20 minutes to an hour.[15][16]
-
Monitor the reaction progress by TLC (see protocol below).
-
Once the reaction is complete (indicated by the disappearance of the acetophenone spot on the TLC), cool the reaction mixture.
-
Pour the cooled mixture into cold water to precipitate the crude product.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.[15]
-
The crude product can be purified by recrystallization, for example, from an ethanol/water mixture or petroleum ether.[16]
TLC Monitoring of the Reaction
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
Mobile phase (e.g., 9:1 hexane:ethyl acetate)
-
UV lamp (254 nm)
-
Optional: Iodine chamber or a chemical stain (e.g., p-anisaldehyde)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.
-
On the starting line of a TLC plate, spot a small amount of the initial acetophenone starting material (as a reference).
-
In an adjacent lane, carefully spot a small amount of the reaction mixture using a capillary tube. It is also good practice to have a "co-spot" lane where both the starting material and reaction mixture are spotted on top of each other.[2][3]
-
Place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The acetophenone spot will have a higher Rf value than the this compound spot.
-
The reaction is considered complete when the acetophenone spot is no longer visible in the reaction mixture lane.
Visualizations
Caption: Workflow for Synthesis and TLC Monitoring of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. arpgweb.com [arpgweb.com]
- 12. silicycle.com [silicycle.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Buy this compound | 10341-75-0 [smolecule.com]
- 15. chemistry-online.com [chemistry-online.com]
- 16. prepchem.com [prepchem.com]
challenges in the isolation and purification of acetophenone oxime derivatives
Welcome to the technical support center for the isolation and purification of acetophenone oxime derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Product loss during extraction. | Ensure the pH is correctly adjusted during acid-base extractions to minimize the solubility of the product in the undesired phase.[1] Use multiple extractions with smaller solvent volumes for better recovery.[1] | |
| Poor recovery from recrystallization. | The chosen solvent may be too effective, even at low temperatures. Try a different solvent or a solvent system (a mixture of a good and a poor solvent).[1] Avoid using an excessive amount of solvent for dissolution.[1] | |
| Product decomposition. | Oximes can be susceptible to hydrolysis, especially under acidic conditions.[1][2] Perform purification steps quickly and at lower temperatures if possible.[1] | |
| Presence of Impurities in Final Product | Unreacted starting materials (acetophenone, hydroxylamine).[1] | Optimize reaction stoichiometry and time. Purify the crude product using column chromatography or recrystallization. |
| Side-products from the reaction. | Adjust reaction conditions (e.g., temperature, catalyst) to minimize side reactions. Utilize column chromatography for separation. | |
| Residual solvents from reaction or work-up. | Dry the final product under a high vacuum for a sufficient period. | |
| Formation of E/Z isomers. | Acetophenone oximes can exist as a mixture of E and Z geometric isomers, which may be difficult to separate.[3][4][5] Separation may be possible via careful column chromatography or fractional crystallization. Characterize the isomer ratio using ¹H NMR.[3][4] | |
| Difficulty with Crystallization | Product is an oil or does not precipitate. | Try different crystallization solvents or solvent mixtures. Scratch the inside of the flask with a glass rod to induce nucleation. Use a seed crystal from a previous successful crystallization. |
| Oily precipitate forms. | The solution may be supersaturated or cooling too quickly. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. | |
| Issues with Column Chromatography | Product is not eluting from the column. | The mobile phase may not be polar enough. Gradually increase the polarity of the eluent.[1] For acidic derivatives, adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase can help.[1] |
| Poor separation of product and impurities. | Optimize the solvent system for TLC before running the column. Use a longer column or a stationary phase with a different polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities often include unreacted starting materials like the corresponding acetophenone and hydroxylamine.[1] Side-products from the synthesis, residual solvents used in the reaction or purification steps, and degradation products are also frequently observed.[1]
Q2: My this compound derivative appears to be a mixture of two compounds by NMR, even after purification. What could be the reason?
A2: Acetophenone oximes can exist as a mixture of geometric isomers (E and Z isomers).[3][4][5] These isomers often have very similar physical properties, making them difficult to separate by standard purification techniques. The presence of two sets of signals in the NMR spectrum is a strong indication of an isomeric mixture.[3] The ratio of these isomers can sometimes be influenced by the reaction conditions.[6]
Q3: How can I avoid the hydrolysis of my this compound derivative during purification?
A3: Oximes are susceptible to hydrolysis, particularly under acidic conditions, which will revert them back to the corresponding ketone (acetophenone derivative) and hydroxylamine.[1][2][7] To minimize hydrolysis, avoid prolonged exposure to strong acids and high temperatures during work-up and purification.[1] If acidic conditions are necessary, it is advisable to perform these steps at a lower temperature and as quickly as possible.
Q4: What are the best general techniques for purifying this compound derivatives?
A4: The most suitable purification techniques depend on the specific derivative and the impurities present.
-
Recrystallization is often effective for obtaining highly pure crystalline solids.[8][9][10] A variety of solvents such as ethanol, ethyl acetate, or mixtures including hexane can be used.[8][9][10]
-
Column chromatography on silica gel is a versatile method for separating the desired product from unreacted starting materials and side-products.[1] A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is commonly employed.[1]
Q5: How can I monitor the purity of my this compound derivative during the purification process?
A5: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC) is a rapid and convenient method to monitor the progress of a reaction and the separation during column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure of purity.[1]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the structure of the desired product and identifying any remaining impurities.[1]
-
Gas Chromatography (GC) can also be employed for the analysis of this compound and its related compounds.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or a mixture with a co-solvent like hexane).[8][10]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the precipitation of the product.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]
Protocol 2: General Procedure for Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[1]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[1]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes key physical data for this compound, which can serve as a reference. Data for specific derivatives will vary.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 135.16[9] | 53-60[9][10] | White crystalline solid[9][10] | 2.30 (s, 3H), 7.37-7.39 (m, 3H), 7.62-7.64 (m, 2H)[10] | 12.4, 126.0, 128.5, 129.3, 136.4, 156.0[10] |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting logic for an impure this compound derivative sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 4. africacommons.net [africacommons.net]
- 5. arpgweb.com [arpgweb.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Gas chromatographic analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of Acetophenone Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid synthesis of acetophenone oxime using microwave irradiation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of this compound compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over conventional methods:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][2]
-
Increased Reaction Rates: The efficient and rapid heating of the reaction mixture often leads to a significant increase in the rate of oxime formation.
-
Improved Yields: In many cases, microwave synthesis can result in higher product yields compared to traditional heating methods.[1][3]
-
Energy Efficiency: Microwaves heat the reactants and solvent directly, leading to a more efficient use of energy compared to heating a large oil bath.[4]
-
Uniform Heating: Microwave irradiation provides uniform heating throughout the reaction mixture, which can minimize the formation of side products.
Q2: What is the expected geometry of the this compound product?
A2: this compound can exist as two geometric isomers: E and Z. It is common to obtain a mixture of these isomers. Spectroscopic analysis, such as ¹H NMR, can be used to determine the ratio of the isomers formed. In many reported syntheses, the E-isomer is the major product.[5][6]
Q3: Can I use a domestic microwave oven for this synthesis?
A3: While some simple microwave-assisted reactions can be performed in modified domestic ovens, it is strongly recommended to use a dedicated scientific microwave reactor.[7] These reactors are designed with safety features to handle pressurized and sealed reaction vessels and allow for precise control of temperature, pressure, and power, which is crucial for reproducibility and safety.[4]
Q4: What solvents are suitable for the microwave-assisted synthesis of this compound?
A4: The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave energy. Polar solvents are generally good microwave absorbers. For the synthesis of this compound, solvents such as ethanol, methanol, or mixtures including pyridine have been used.[8] The selection of the solvent can influence the reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Microwave Power or Temperature: The reaction may not have reached the necessary activation energy. 2. Inappropriate Solvent: The chosen solvent may not be efficiently absorbing microwave energy. 3. Decomposition of Reactants or Product: Excessive power or prolonged irradiation time can lead to degradation. 4. Presence of Water: Moisture can interfere with the reaction. | 1. Optimize Microwave Parameters: Gradually increase the microwave power and/or target temperature. Monitor the reaction progress using TLC. A typical starting point could be 100-150W at 80-120°C.[8][9] 2. Solvent Screening: Test different polar solvents like ethanol, methanol, or DMF. A co-solvent like pyridine can also be beneficial. 3. Reduce Reaction Time: Microwave reactions are often complete within minutes. Run a time-course experiment (e.g., 2, 5, 10, 15 minutes) to find the optimal duration. 4. Use Anhydrous Solvents: Ensure that the solvents used are dry. |
| Formation of Side Products/Impurities | 1. Overheating: Excessive temperature can promote side reactions. 2. Beckmann Rearrangement: Under certain conditions (e.g., acidic), the oxime can rearrange to form acetanilide.[10] | 1. Precise Temperature Control: Use a dedicated microwave reactor with a fiber-optic temperature probe for accurate temperature monitoring and control.[4] 2. Control pH: Ensure the reaction is not overly acidic, especially during workup. |
| Reaction Does Not Go to Completion | 1. Stoichiometry of Reactants: An incorrect ratio of acetophenone to hydroxylamine hydrochloride can leave starting material unreacted. 2. Insufficient Base: If using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine. | 1. Use a Slight Excess of Hydroxylamine: A molar ratio of 1:1.1 to 1:1.5 of acetophenone to hydroxylamine hydrochloride is often recommended.[11] 2. Add a Suitable Base: Include a base such as sodium acetate or pyridine in the reaction mixture to neutralize the HCl.[11] |
| Difficulty in Product Isolation | 1. Product is an Oil: this compound can sometimes separate as an oil instead of a solid. 2. Incomplete Precipitation: The product may be partially soluble in the workup solvent. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Optimize Workup: After the reaction, pouring the mixture into cold water is a common procedure. Ensure the water is sufficiently cold to maximize precipitation. Extraction with a suitable organic solvent like ethyl acetate followed by evaporation can be an alternative.[11] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound, comparing conventional and microwave-assisted methods.
| Method | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Acetophenone:Hydroxylamine HCl:NaOH (1:1.1:1.2) | 95% Ethanol | Reflux | 5 min | - | [10] |
| Conventional | Acetophenone:Hydroxylamine HCl:Sodium Acetate (1:1.5:2.3) | Methanol | 80 | 3 h | >95 (crude) | [11] |
| Conventional | Acetophenone:Hydroxylamine HCl (1:1) | Pyridine:Ethanol (1:1) | 80 | 60 min | ~70 | [8] |
| Microwave | Acetophenone:Hydroxylamine HCl (1:1) | Pyridine:Ethanol (1:1) | - | 15 min | ~80 | [8] |
| Microwave | Acetophenone:Hydroxylamine HCl (1:1) | Pyridine:1-Octanol (1:3) | - | 15 min | ~60 | [8] |
Note: Specific microwave power and temperature were not always reported in the literature; the acceleration is a key observation.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for microwave-assisted oxime synthesis and the comparative study by Okada and Maeda (2021).
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Microwave reactor with sealed vessel capabilities
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine acetophenone (e.g., 1 mmol, 120.15 mg), hydroxylamine hydrochloride (1.1 mmol, 76.44 mg), ethanol (3 mL), and pyridine (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with a power of 100-150 W, setting a target temperature of 100°C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of cold water with stirring.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the final product.
-
(Optional) The product can be further purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate.
Protocol 2: Conventional Synthesis of this compound
This protocol is based on a standard procedure reported in Organic Syntheses.[11]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Anhydrous sodium acetate
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (29.9 mmol, 2.08 g) and anhydrous sodium acetate (48.0 mmol, 3.94 g).
-
Add acetophenone (20.6 mmol, 2.40 mL) and anhydrous methanol (40 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to 80°C in an oil bath with stirring for 3 hours.
-
After cooling to room temperature, add 60 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles | Bentham Science [benthamscience.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 6. arpgweb.com [arpgweb.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
exploring solvent-free or green chemistry approaches for oxime synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals exploring solvent-free and green chemistry approaches for oxime synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to help you navigate common challenges and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your solvent-free oximation experiments.
Q1: My solvent-free reaction shows low or no conversion of the starting material. What are the common causes?
Low or no yield is a frequent issue that can stem from several factors:
-
Suboptimal pH: The free base of hydroxylamine is the active nucleophile.[1] When using hydroxylamine hydrochloride (NH₂OH·HCl), the reaction liberates HCl, which can inhibit the reaction. The addition of a base is often necessary to neutralize the acid and drive the reaction forward.[1][2]
-
Poor Reagent Quality: Hydroxylamine and its salts can degrade over time, especially if not stored in a cool, dry place. Always use high-quality, dry reagents.[1]
-
Insufficient Mixing (Mechanochemistry): In solid-state grinding reactions, intimate contact between reactants is critical. Ensure the mixture is ground thoroughly and homogeneously in the mortar.[2]
-
Steric Hindrance: Sterically hindered ketones or aldehydes react more slowly and may require more energy (longer grinding times, higher microwave power) or a more active catalyst.[1] Ketones are generally less reactive than aldehydes and may require longer reaction times.[3][4]
-
Inadequate Energy Input:
-
Microwave: The power setting or reaction time may be too low. A modest increase in power or time can improve conversion, but excessive power can lead to degradation.[5]
-
Grinding: The mechanical energy from grinding may be insufficient. Consistent, vigorous grinding is required to initiate and sustain the reaction.
-
Q2: I'm observing unexpected byproducts like amides, lactams, or nitriles. What is happening and how can I prevent it?
The formation of these byproducts is a known issue, often related to reaction conditions.
-
Nitrile Formation: Aldoximes can dehydrate to form nitriles. This is often promoted by acidic conditions or high temperatures.[5][6] Using a base (e.g., Na₂CO₃, NaOH) neutralizes the liberated HCl, making the conditions unfavorable for dehydration and yielding the oxime exclusively.[5][6]
-
Beckmann Rearrangement: The presence of an amide (from an acyclic ketone) or a lactam (from a cyclic ketone) indicates a Beckmann rearrangement.[1][3] This side reaction is typically catalyzed by strong acids and higher temperatures.[1][3]
Q3: How do I effectively isolate and purify my oxime product from a solvent-free reaction?
Workup for solvent-free reactions differs from traditional solution-phase chemistry.
-
Extraction: After the reaction is complete (monitored by TLC), add a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) to the solid mixture.[3][5]
-
Filtration: Stir the suspension to dissolve the organic product, then filter the mixture to remove the catalyst and any inorganic salts (e.g., NaCl formed during the reaction).[3][5]
-
Precipitation/Crystallization: Concentrate the filtrate under reduced pressure. Adding water or a non-polar solvent (like hexanes) can often precipitate the pure oxime product, which can then be filtered and dried.[3][7]
Q4: My mechanochemical (grinding) reaction is sluggish. How can I improve the rate and yield?
-
Add a Catalyst/Base: As mentioned in Q1, adding a base like anhydrous sodium carbonate (Na₂CO₃) is often essential. In one study, the yield for 3-chlorobenzaldehyde oximation jumped from 12% (without base) to 95% (with Na₂CO₃) after just 2 minutes of grinding.[2] Catalysts like Bi₂O₃ have also been shown to be highly effective.[3][4]
-
Optimize Molar Ratios: Systematically vary the molar ratios of your carbonyl compound, hydroxylamine hydrochloride, and base/catalyst to find the optimal conditions for your specific substrate.[2][3]
-
Ensure Anhydrous Conditions: Moisture can sometimes hinder solid-state reactions. Use anhydrous reagents and perform the reaction in a low-humidity environment if possible.
Data Presentation: Comparison of Green Oximation Methods
The following table summarizes reaction conditions and outcomes for different solvent-free oximation methods, allowing for easy comparison of their efficiency.
| Carbonyl Substrate | Method | Catalyst/Base | Time | Yield (%) | Reference |
| 3-Chlorobenzaldehyde | Grinding | Na₂CO₃ | 2 min | 95 | [2] |
| 4-Chlorobenzaldehyde | Grinding | Bi₂O₃ | 1.5 min | 98 | [3][4] |
| 4-Nitrobenzaldehyde | Grinding | Bi₂O₃ | 2 min | 96 | [3][4] |
| Benzaldehyde | Grinding | Na₂CO₃ | 2 min | 94 | [2] |
| Cinnamaldehyde | Grinding | Bi₂O₃ | 2 min | 95 | [3][4] |
| Cyclohexanone | Grinding | Bi₂O₃ | 15 min | 90 | [3][4] |
| Acetophenone | Grinding | Bi₂O₃ | 20 min | 85 | [3][4] |
| Vanillin | Microwave | Na₂CO₃ | 5 min | 100 (Conversion) | [5][6] |
| 4-Nitrobenzaldehyde | Microwave | Na₂CO₃ | 5 min | 100 (Conversion) | [5][6] |
Experimental Protocols
Here are detailed methodologies for two common solvent-free oximation techniques.
Protocol 1: Mechanochemical Synthesis via Grinding
This protocol is adapted from procedures using basic carbonates or bismuth oxide as a catalyst.[2][3]
-
Reagent Preparation: In a clean, dry agate or porcelain mortar, add the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the catalyst/base (e.g., Bi₂O₃, 0.6 mmol or Na₂CO₃, 1.5 mmol).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in the physical state of the mixture (e.g., becoming pasty or solidifying).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) by periodically taking a small sample, dissolving it in a drop of ethyl acetate, and spotting it on a TLC plate.
-
Workup and Isolation: Once the starting material is consumed (typically 2-20 minutes), add ethyl acetate (2 x 10 mL) to the mortar and stir the slurry.
-
Filtration: Filter the mixture to remove the insoluble catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. If the product does not crystallize directly, add water to precipitate the oxime. Filter the pure product, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is based on a microwave-assisted method for the synthesis of aldoximes.[5][6]
-
Reagent Preparation: In a 25 mL microwave reactor vessel, place the aldehyde (1 mmol), hydroxylamine hydrochloride (5 mmol), and sodium carbonate (5 mmol).
-
Mixing: Thoroughly mix the solids with a spatula. Add a small magnetic stir bar to the vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor (e.g., CEM Discovery). Irradiate the mixture at 100 W for 5 minutes with air cooling and magnetic stirring.
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Workup and Isolation: Resuspend the resulting solid mixture in dichloromethane (CH₂Cl₂, 10 mL).
-
Filtration: Filter the suspension to remove the inorganic solids.
-
Analysis/Purification: The resulting filtrate contains the oxime product. The purity can be checked by GC/MS or other analytical techniques. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by crystallization if necessary.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: General experimental workflow for solvent-free oxime synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the 1H and 13C NMR Spectra of Acetophenone Oxime
A deep dive into the nuclear magnetic resonance spectral data of acetophenone oxime, offering a comparative analysis with related aromatic oximes. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and a clear visualization of the compound's structural features as determined by NMR spectroscopy.
This compound, a key intermediate in organic synthesis and a structural motif in various biologically active compounds, exists as a mixture of (E)- and (Z)- geometric isomers. The differentiation and characterization of these isomers are crucial for understanding their reactivity and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each nucleus within the molecule. This guide presents a comprehensive analysis of the 1H and 13C NMR spectra of this compound and compares it with the spectra of analogous aromatic oximes, namely benzaldehyde oxime and 4-methoxythis compound.
Comparative NMR Data Analysis
The 1H and 13C NMR spectral data for this compound and its analogues are summarized in the tables below. The data, compiled from various spectroscopic databases and literature sources, are presented for spectra recorded in deuterated chloroform (CDCl3), a common solvent for NMR analysis.
This compound:
This compound typically exists as a mixture of E and Z isomers, with the E isomer being the major component. This isomeric mixture is clearly distinguishable in the NMR spectra.
Table 1: 1H NMR Spectral Data of this compound (E/Z Isomers) in CDCl3
| Assignment | (E)-Acetophenone Oxime | (Z)-Acetophenone Oxime |
| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm |
| -OH | ~8.30 | br s |
| Aromatic-H (ortho) | 7.64-7.66 | m |
| Aromatic-H (meta, para) | 7.38-7.41 | m |
| -CH3 | 2.33 | s |
Table 2: 13C NMR Spectral Data of this compound (E/Z Isomers) in CDCl3
| Assignment | (E)-Acetophenone Oxime | (Z)-Acetophenone Oxime |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| C=N | 156.2 | 153.7 |
| Aromatic-C (quaternary) | 136.7 | 134.6 |
| Aromatic-C (para) | 129.4 | 129.3 |
| Aromatic-C (meta) | 128.7 | 128.7 |
| Aromatic-C (ortho) | 126.2 | 126.4 |
| -CH3 | 12.5 | 21.3 |
Comparative Aromatic Oximes:
For a broader understanding, the NMR data of benzaldehyde oxime and 4-methoxythis compound are presented as alternatives.
Table 3: 1H and 13C NMR Spectral Data of Benzaldehyde Oxime and 4-Methoxythis compound in CDCl3
| Compound | Assignment | 1H NMR (δ ppm, Multiplicity) | 13C NMR (δ ppm) |
| (E)-Benzaldehyde Oxime | -OH | ~8.13 (s) | - |
| Aromatic-H | 7.30-7.55 (m) | 150.5 (C=N), 130.2, 128.9, 127.2 | |
| -CH | 8.15 (s) | - | |
| (E)-4-Methoxythis compound | -OH | ~8.00 (br s) | - |
| Aromatic-H (ortho to C=N) | 7.58 (d, J=8.8 Hz) | 155.8 (C=N), 160.5 (C-OCH3), 129.1, 127.2, 114.0 | |
| Aromatic-H (ortho to -OCH3) | 6.90 (d, J=8.8 Hz) | - | |
| -OCH3 | 3.83 (s) | 55.3 | |
| -CH3 | 2.27 (s) | 12.2 |
Experimental Protocol
The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
For 1H NMR:
-
Tune and match the probe for the 1H frequency.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For 13C NMR:
-
Tune and match the probe for the 13C frequency.
-
Acquire the spectrum at a constant temperature (298 K).
-
Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.
-
Integrate the signals in the 1H spectrum to determine the relative ratios of the protons.
-
Peak pick the signals in both spectra to determine their precise chemical shifts.
Visualization of this compound Structure and Key NMR Correlations
The following diagrams illustrate the chemical structure of the (E)- and (Z)-isomers of this compound and a logical workflow for their NMR analysis.
A Comparative Guide to the Analytical Characterization of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of acetophenone oxime, a molecule of interest in synthetic chemistry and with potential applications in drug development and as an antifungal agent.[1] We present a detailed interpretation of its mass spectrum, alongside comparative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the mass spectrum, ¹H NMR, and IR spectrum of this compound.
| Analytical Technique | Parameter | Value | Reference |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 135 | [2][3][4] |
| Base Peak | m/z 77 | [5] | |
| Major Fragments (m/z) | 120, 105, 104, 94, 51 | [5] | |
| ¹H NMR (in CDCl₃) | Methyl Protons (-CH₃) | ~2.30 ppm (singlet) | [5] |
| Aromatic Protons (-C₆H₅) | ~7.27-8.03 ppm (multiplet) | [5] | |
| Oxime Proton (-OH) | Variable, may appear as a broad singlet | [2] | |
| IR Spectroscopy (solid state) | O-H Stretch (hydrogen-bonded) | ~3212-3250 cm⁻¹ | [2][6] |
| C=N Stretch | ~1680 cm⁻¹ | [6] | |
| N-O Stretch | ~921 cm⁻¹ | [6] | |
| C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ | [7] | |
| C-H Bending (monosubstituted benzene) | ~757 and 691 cm⁻¹ | [6] |
Interpretation of the Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides significant structural information. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 135, consistent with its molecular formula C₈H₉NO.[2][3][4]
The fragmentation of this compound is primarily driven by the stability of the resulting fragments, particularly the phenyl cation and related aromatic structures. The base peak, the most intense signal in the spectrum, is observed at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺.
A proposed fragmentation pathway is as follows:
-
Formation of the Molecular Ion (m/z 135): this compound loses an electron upon electron impact to form the molecular ion [C₈H₉NO]⁺.
-
Loss of a Methyl Radical (m/z 120): The molecular ion can undergo cleavage of the C-C bond between the methyl group and the imine carbon, expelling a methyl radical (•CH₃) to form an ion at m/z 120.
-
Formation of the Phenyl Cation (m/z 77): A major fragmentation pathway involves the cleavage of the bond between the phenyl ring and the imine carbon, leading to the highly stable phenyl cation [C₆H₅]⁺ at m/z 77. This is often the base peak in the spectrum.
-
Formation of the Benzoyl Cation (m/z 105): Rearrangement and cleavage can lead to the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105. This is a common fragment in compounds containing a phenyl ketone moiety.[8]
-
Other Significant Fragments: Other notable fragments include the ion at m/z 104, likely resulting from the loss of a hydrogen atom from the m/z 105 fragment, and the fragment at m/z 51, which is a characteristic fragment of the phenyl group.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from general procedures for the analysis of oximes and aromatic compounds.[9][10][11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on standard NMR analytical procedures.[2][5]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
This protocol follows standard procedures for solid-state IR analysis.[2][6]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of finely ground this compound (approx. 1 mg) with about 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, other spectroscopic techniques provide complementary structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, it can confirm the presence of the methyl group, the aromatic ring, and the oxime hydroxyl proton. ¹³C NMR can be used to identify all the unique carbon atoms in the structure.[12] The presence of E/Z isomers can also be detected and quantified using NMR.[2][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule. In the case of this compound, the characteristic absorptions for the O-H, C=N, and N-O bonds, as well as the aromatic C-H bonds, provide strong evidence for the compound's structure.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for the separation, quantification, and purification of this compound.[14] A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.[15] HPLC can be coupled with a UV detector for quantification or with a mass spectrometer (LC-MS) for enhanced identification and sensitivity.[9]
Visualizations
Caption: Proposed electron ionization fragmentation pathway of this compound.
Caption: A general experimental workflow for the comprehensive characterization of this compound.
References
- 1. (PDF) Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters (2019) | Ramadan Ali Bawa | 2 Citations [scispace.com]
- 2. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 3. This compound | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(613-91-2) MS [m.chemicalbook.com]
- 5. This compound(613-91-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. asdlib.org [asdlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatographic analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. arpgweb.com [arpgweb.com]
- 14. app.studyraid.com [app.studyraid.com]
- 15. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Researcher's Guide to FTIR Spectroscopy for Identifying the C=N Bond in Acetophenone Oxime
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the confirmation of specific bond formations is a critical step in reaction monitoring and product characterization. The conversion of a ketone, such as acetophenone, to an oxime introduces the C=N (imine) functionality. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for unequivocally identifying this transformation. This guide provides a comparative analysis of the FTIR spectra of acetophenone and acetophenone oxime, supported by experimental data, to facilitate the clear identification of the C=N bond.
Distinguishing this compound from its Precursor
The key to confirming the synthesis of this compound from acetophenone lies in the distinct changes observed in the FTIR spectrum. The most telling evidence is the disappearance of the strong carbonyl (C=O) stretching vibration of the starting ketone and the appearance of new bands corresponding to the C=N and O-H stretching vibrations of the oxime product.
The C=O bond in acetophenone, being a conjugated ketone, exhibits a strong absorption band typically in the range of 1685-1691 cm⁻¹[1][2]. In contrast, the C=N stretching vibration in this compound is generally observed at a lower frequency, typically in the range of 1625-1640 cm⁻¹[3]. Some studies have reported this peak at a lower frequency of around 1497 cm⁻¹. This shift is a reliable indicator of the successful conversion of the carbonyl group to an imine.
Furthermore, the formation of the oxime introduces a hydroxyl (-OH) group, which gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching. The presence of this band, along with the C=N stretch, provides compelling evidence for the formation of this compound.
It is also important to consider potential spectral overlaps. The aromatic C=C stretching vibrations from the phenyl ring in both acetophenone and this compound appear in the 1400-1600 cm⁻¹ region[4][5]. While one of the C=C bands is close to the C=N absorption, the C=N peak can often be distinguished, and its presence is corroborated by the other spectral changes.
Comparative FTIR Data
The following table summarizes the key FTIR absorption bands for acetophenone and this compound, providing a clear comparison for the identification of the C=N bond.
| Functional Group | Vibrational Mode | Acetophenone (cm⁻¹) | This compound (cm⁻¹) | Intensity |
| Carbonyl | C=O Stretch | 1686 - 1691[1][2] | Absent | Strong |
| Imine | C=N Stretch | Absent | ~1640[6] | Medium |
| Hydroxyl | O-H Stretch | Absent | 3212 (broad) | Medium to Strong |
| Aromatic | C=C Stretch | ~1600, 1580, 1450 | ~1600, 1580, 1440 | Medium to Weak |
| Aromatic | =C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| Alkyl | -C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium to Weak |
Experimental Protocol: FTIR Analysis of this compound (KBr Pellet Method)
This protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound using a transmission FTIR spectrometer.
Materials and Equipment:
-
This compound (solid sample)
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Sample and KBr Preparation:
-
Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum. Allow it to cool in a desiccator.
-
Weigh approximately 1-2 mg of the solid this compound sample and 200-250 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100 to 1:200.
-
-
Grinding and Mixing:
-
Place the weighed this compound and KBr in the agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Assemble the pellet press die.
-
Carefully transfer a portion of the powdered mixture into the die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes. Applying a vacuum to the die during pressing can help to remove trapped air and create a more transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the die from the press and extract the translucent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the this compound sample, typically over a range of 4000 to 400 cm⁻¹.
-
Logical Workflow for C=N Bond Identification
The following diagram illustrates the logical workflow for the identification of the C=N bond in this compound using FTIR spectroscopy.
References
comparative analysis of different synthetic routes to acetophenone oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to acetophenone oxime, a key intermediate in organic synthesis. The following sections detail experimental protocols, present quantitative data for easy comparison, and visualize the reaction workflows.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, reaction time, and environmental impact. This guide focuses on three primary approaches: a high-yield conventional method, a rapid microwave-assisted synthesis, and a solvent-free green chemistry approach.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method | Green (Solvent-Free) Method |
| Reactants | Acetophenone, Hydroxylamine Hydrochloride, Base (e.g., KOH, NaOH, NaOAc) | Acetophenone, Hydroxylamine Hydrochloride, Catalyst (e.g., Phase Transfer Catalyst) | Acetophenone, Hydroxylamine Hydrochloride, Bi₂O₃ |
| Solvent | Ethanol/Water or Methanol | Toluene or Solvent-free | None (Grindstone Chemistry) |
| Temperature | Reflux (approx. 80-100 °C) | 60-70 °C | Room Temperature |
| Reaction Time | 1.5 - 3 hours | 4 hours (for a substituted analog) | Minutes |
| Reported Yield | 89-94%[1][2] | 90-95% (for a substituted analog)[3] | High (not quantified in snippets) |
| Key Advantages | High yield, well-established, reliable. | Rapid reaction, potential for higher throughput. | Environmentally friendly, minimal waste, simple work-up. |
| Key Disadvantages | Longer reaction times, use of organic solvents. | Requires specialized microwave equipment, optimization may be needed. | May not be suitable for all scales of reaction. |
Experimental Protocols
Protocol 1: Conventional High-Yield Synthesis
This protocol is a widely used and effective method for the synthesis of this compound.[1]
Materials:
-
Acetophenone (8 g)
-
Hydroxylamine hydrochloride (5 g)
-
Potassium hydroxide (3 g)
-
Ethanol
-
Water
-
Petroleum ether (for recrystallization)
Procedure:
-
Dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water in a round-bottom flask.
-
Add a solution of 3 g of potassium hydroxide in 5 ml of water to the flask.
-
Add 8 g of acetophenone to the mixture.
-
Heat the mixture to reflux on a boiling water bath.
-
Slowly add ethanol down the reflux condenser until the boiling solution becomes clear.
-
Continue heating under reflux for one hour.
-
Stop heating, cool the solution, and test with litmus paper. If not acidic, the reaction is proceeding.
-
Carefully add potassium hydroxide solution until the solution is no longer acidic.
-
Continue boiling for approximately 30 minutes, neutralizing with potassium hydroxide solution if the mixture becomes acidic again.
-
To check for completion, take a few drops of the reaction mixture and mix with ice-water. If the sample solidifies quickly, the reaction is complete.
-
Pour the reaction mixture into 100 ml of ice-water with vigorous stirring.
-
Filter the precipitated this compound, wash with water, and press dry.
-
Recrystallize the crude product from petroleum ether to obtain colorless needles.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from the synthesis of a substituted this compound and illustrates the principles of microwave-assisted synthesis for this reaction.[3]
Materials:
-
2-hydroxy-5-nonylacetophenone (29.1 g, as an example substrate)
-
Hydroxylamine hydrochloride (10 g)
-
Sodium carbonate (8.2 g)
-
Toluene (20 g)
-
Isooctanoic acid (2 g, as a phase transfer catalyst)
-
Water (20 g)
Procedure:
-
In a microwave-safe reaction vessel, combine 29.1 g of the acetophenone derivative, 20 g of toluene, and 2 g of isooctanoic acid.
-
Add 10 g of hydroxylamine hydrochloride, 8.2 g of sodium carbonate, and 20 g of water to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature of 60 °C for 4 hours.
-
After the reaction is complete, cool the mixture and separate the toluene layer.
-
Wash the organic layer with water.
-
Remove the toluene by distillation under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Green Solvent-Free Synthesis
This method utilizes grindstone chemistry, a solvent-free approach that is environmentally benign.
Materials:
-
Acetophenone (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine 1 mmol of acetophenone, 1.2 mmol of hydroxylamine hydrochloride, and 0.6 mmol of Bi₂O₃.
-
Grind the mixture with a pestle at room temperature for the required amount of time (monitor by TLC).
-
Upon completion of the reaction, add 10 ml of ethyl acetate to the mixture and filter to remove the Bi₂O₃ catalyst.
-
Wash the solid catalyst with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrated solution to precipitate the this compound.
-
Filter the product, wash with cold water, and dry under vacuum.
Visualization of Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the conventional synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the green, solvent-free synthesis of this compound.
References
A Comparative Guide to the Reactivity of Acetophenone Oxime and Other Aromatic Oximes
For Researchers, Scientists, and Drug Development Professionals
Aromatic oximes are a versatile class of organic compounds, serving as crucial intermediates in synthetic chemistry. Their reactivity, largely dictated by the substituents on the carbonyl carbon, allows for a diverse range of chemical transformations. This guide provides an objective comparison of the chemical reactivity of acetophenone oxime against two other common aromatic oximes: benzaldehyde oxime (an aldoxime) and benzophenone oxime (a symmetrical diaryl ketoxime). We will explore their performance in key chemical reactions, supported by experimental data and detailed protocols.
Comparative Analysis of Key Reactions
The structural differences between these oximes—this compound being an unsymmetrical aryl-alkyl ketoxime, benzaldehyde oxime an aldoxime, and benzophenone oxime a symmetrical diaryl ketoxime—profoundly influence their behavior in chemical reactions.
The Beckmann Rearrangement: Ketoximes to Amides
The Beckmann rearrangement is a hallmark reaction of ketoximes, converting them into N-substituted amides under acidic conditions.[1][2] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. For unsymmetrical ketoximes like this compound, this can lead to different products depending on the E/Z isomer, though the phenyl group migration is often favored.
| Oxime | Reagent / Catalyst | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |
| This compound | p-Ts-Im / Imidazole | Mechanochemical | 1 | RT | Acetanilide | 91 | [3] |
| Benzophenone Oxime | Thionyl Chloride | Anhydrous Ether | - | RT | Benzanilide | 64.5 | [4] |
| Benzophenone Oxime | Cyanuric Chloride | Nitromethane | 2 | Reflux | Benzanilide | 89 | [5] |
| Benzophenone Oxime | PPA / Ultrasonic | - | 2 | 60 | Benzanilide | 56.7 | [6] |
Discussion: Both this compound and benzophenone oxime undergo the Beckmann rearrangement to yield the corresponding amides.[7] this compound rearranges to form acetanilide, a precursor in pharmaceuticals, while benzophenone oxime yields benzanilide.[4] The choice of catalyst and conditions significantly impacts the yield, with modern mechanochemical methods showing high efficiency for this compound.[3] Benzaldehyde oxime, as an aldoxime, does not typically undergo this rearrangement and instead favors dehydration to a nitrile under similar conditions.[8]
Dehydration: Aldoximes to Nitriles
The dehydration of aldoximes is a fundamental route to synthesizing nitriles, which are valuable precursors for amines, carboxylic acids, and esters.[9] This reaction highlights a key reactivity difference between aldoximes and ketoximes.
| Oxime | Reagent / Catalyst | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |
| Benzaldehyde Oxime | Anhydrous FeSO₄ | DMF | 2.5 | Reflux | Benzonitrile | 90-95 | [9] |
| 4-Chlorobenzaldehyde Oxime | TsIm / DBU | DMF | 0.25 | Reflux | 4-Chlorobenzonitrile | 96 | [10] |
| p-Anisaldoxime | Conc. H₂SO₄ | Toluene | 2 | Reflux | p-Anisonitrile | 95 | [11] |
| This compound | Reduced Copper | H₂ atmosphere | - | 200 | Benzonitrile, etc. | - | [12] |
Discussion: Benzaldehyde oxime and its derivatives are readily dehydrated to the corresponding benzonitriles in high yields using various reagents.[10][11] This transformation is highly efficient for aldoximes. In contrast, ketoximes like this compound and benzophenone oxime typically undergo the Beckmann rearrangement under acidic/heating conditions. While some conditions, such as high-temperature catalytic reactions, can lead to nitrile formation from ketoximes, it is often accompanied by other decomposition or rearrangement products.[12]
Synthesis of Heterocycles: A Modern Application
Aromatic oximes have emerged as powerful synthons in modern organic synthesis for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. Acetophenone oximes, in particular, have been utilized in annulation reactions to create fused heterocyclic systems.
| Oxime | Co-reactant | Catalyst / Base | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |
| This compound Acetate | Phenylacetic Acid | Li₂CO₃ | DMSO | 6 | 120 | 2-Phenylbenzothieno[3,2-d]thiazole | 78 | [13] |
| This compound Acetate | 4-(Trifluoromethyl)phenylacetic Acid | Li₂CO₃ | DMSO | 6 | 120 | 2-(4-Trifluoromethylphenyl)benzo[14][15]thieno[3,2-d]thiazole | 73 | [13] |
| This compound | Acetophenone / S₈ | NaOAc / TBD | DMSO | 26 | 120 | 2-Benzoyl-5-phenylthieno[3,2-d]thiazole | 81 | [16] |
Discussion: this compound (often as its acetate derivative) is an effective substrate for synthesizing fused thienothiazoles via coupling with arylacetic acids or other acetophenones and elemental sulfur.[13][16] The reaction demonstrates good functional group tolerance and provides a direct route to polyheterocyclic structures from simple starting materials. This specific application highlights the utility of the C-H bonds of the methyl group in this compound for cyclization reactions.
Experimental Protocols
Protocol 1: Synthesis of Benzophenone Oxime
This protocol is adapted from a standard organic synthesis procedure.[17]
Materials:
-
Benzophenone (100 g, 0.55 mol)
-
Hydroxylamine hydrochloride (60 g, 0.86 mol)
-
95% Ethyl alcohol (200 mL)
-
Water (40 mL)
-
Sodium hydroxide, powdered (110 g, 2.75 mol)
-
Concentrated hydrochloric acid
Procedure:
-
In a 2-L round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.
-
Add powdered sodium hydroxide in portions with shaking. If the reaction becomes too vigorous, cool the flask with tap water.
-
After all the sodium hydroxide has been added, attach a reflux condenser, heat the mixture to boiling, and reflux for five minutes.
-
After cooling, pour the contents into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.
-
Filter the precipitate with suction, wash it thoroughly with water, and dry.
-
The typical yield is 106–107 g (98–99%). The crude product can be purified by recrystallization from methyl alcohol.
Protocol 2: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide
This protocol describes the rearrangement using thionyl chloride.[4]
Materials:
-
Benzophenone oxime (2 g)
-
Anhydrous ether (20 mL)
-
Thionyl chloride (3 mL)
-
Methanol for recrystallization
Procedure:
-
Dissolve 2 g of benzophenone oxime in 20 mL of anhydrous ether in a 150 mL Erlenmeyer flask.
-
In a fume hood, add approximately 3 mL of pure thionyl chloride to the flask.
-
Distill off the solvent and other volatile products on a water bath.
-
Add 25 mL of water to the residue and boil for several minutes, breaking up any lumps that form.
-
Decant the supernatant liquid and recrystallize the crude product from methanol.
-
The expected yield of benzanilide is approximately 65%.
Visualizations
Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.
Caption: Experimental workflow for the synthesis of aromatic oximes.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thinkswap.com [thinkswap.com]
- 5. rsc.org [rsc.org]
- 6. cayleynielson.com [cayleynielson.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Comparative Cytotoxicity of Acetophenone Oxime Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various acetophenone oxime derivatives, supported by experimental data from recent studies. The information is intended to serve as a valuable resource for identifying promising candidates for further investigation in cancer therapy.
Acetophenone oximes represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The structural scaffold of acetophenone oximes allows for diverse chemical modifications, leading to a broad spectrum of cytotoxic potencies and selectivities against various cancer cell lines. This guide summarizes key findings from comparative studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design and development of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for a selection of this compound derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| (E)-acetophenone O-2-morpholinoethyl oxime | HeLa | ~30 | [2] |
| (E)-acetophenone O-2-morpholinoethyl oxime | A-549 | ~30 | [2] |
| (E)-acetophenone O-2-morpholinoethyl oxime | Caco-2 | ~30 | [2] |
| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | HeLa | ~28 | [2] |
| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | Caco-2 | ~116 | [2] |
| Δ⁹,¹¹-estrone oxime | LNCaP | 3.59 | [3] |
| 2-nitroestrone oxime | MCF-7 | >50% inhibition at 30 µM | [3] |
| Halogenated estrone oximes | HepaRG | Selective cytotoxicity | [3] |
| Orthopalladated this compound with N,N'-diphenylthiourea | 4T1 (murine breast cancer) | Generally more active than cisplatin | [4] |
| Orthopalladated this compound with N,N'-diphenylthiourea | B16F10-Nex2 (murine melanoma) | Generally more active than cisplatin | [4] |
| Orthopalladated this compound with N,N'-diphenylthiourea | A2058 (human melanoma) | Generally more active than cisplatin | [4] |
| Chromanone-ciprofloxacin oxime analog | CT26 (murine colon carcinoma) | 20 µg/ml | |
| Chromanone-norfloxacin oxime analog | HepG2 (liver carcinoma) | Potent activity | |
| Chromanone-norfloxacin oxime analog | CT26 (murine colon carcinoma) | Potent activity | |
| Benzo[a]phenazine derivative 5d-2 | Various cancer cell lines | 1.04-2.27 | [5] |
| 2-thiopyrimidine/chalcone hybrid 9d, 9f, 9n, 9p | K-562 | 0.77–1.74 | [6] |
| 2-thiopyrimidine/chalcone hybrid 9a, 9r | MCF-7 | 1.37–3.56 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxic evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of acetophenone oximes involves the reaction of a substituted acetophenone with hydroxylamine.[7][8]
Materials:
-
Substituted acetophenone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide or other base
-
Solvent (e.g., ethanol, water)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A solution of hydroxylamine hydrochloride and a base is prepared in a suitable solvent.
-
The substituted acetophenone is added to this solution.
-
The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography.[7]
-
Upon completion, the mixture is cooled, and the product is precipitated, often by pouring it into ice-water.
-
The resulting this compound derivative is collected by filtration, washed with cold water, and dried.[7]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.[9][10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).[9]
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and a potential signaling pathway affected by this compound derivatives.
Caption: Experimental workflow for the synthesis, cytotoxicity screening, and mechanism of action studies of this compound derivatives.
References
- 1. arpgweb.com [arpgweb.com]
- 2. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies [mdpi.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Acetophenone Oxime Purity: Melting Point vs. Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis and quality control of any chemical compound. For acetophenone oxime, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions. This guide provides a comparative analysis of classical and modern analytical techniques—melting point determination and spectroscopic methods (NMR, IR, and UV-Vis)—for the validation of this compound purity.
Comparison of Analytical Methods
A pure substance will have a sharp and defined melting point, whereas the presence of impurities will typically cause a depression and broadening of the melting point range[1][2][3][4]. Spectroscopic techniques, on the other hand, provide detailed structural information and can detect specific impurities, often at lower levels than melting point analysis can reveal[5][6].
| Analytical Method | Principle | Advantages | Limitations |
| Melting Point | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | - Simple, rapid, and inexpensive.- Good initial indicator of purity. | - Not specific; different impurities can cause similar melting point depressions.- Insensitive to small amounts of impurities.- Requires a solid sample. |
| ¹H & ¹³C NMR Spectroscopy | Nuclei of atoms absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about the molecular structure. | - Highly specific for structure confirmation.- Can identify and quantify impurities, including isomers.- Provides information on the ratio of E/Z isomers. | - Higher equipment cost.- Requires deuterated solvents.- Can be complex to interpret for mixtures. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule's vibrations, identifying functional groups. | - Rapid and non-destructive.- Excellent for identifying the presence or absence of key functional groups (e.g., C=O from unreacted acetophenone). | - Often not quantitative.- Can be difficult to distinguish between similar compounds. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible radiation, corresponding to electronic transitions within the molecule. | - Good for quantitative analysis of known impurities with distinct chromophores.- Relatively simple and inexpensive. | - Not very specific; many compounds absorb in the same region.- Less structural information compared to NMR or IR. |
Experimental Data for this compound Purity Validation
Melting Point
| Compound | Expected Melting Point (°C) | Comment |
| This compound (≥98.0% purity) | 60[7] | A lower and broader melting range indicates the presence of impurities. |
| Acetophenone (impurity) | 19-20 | The starting material for the synthesis of this compound. |
Spectroscopic Data
¹H NMR Spectroscopy (DMSO-d₆, 500 MHz) [5]
This compound is known to exist as a mixture of E and Z isomers[5][6]. The ratio of these isomers can be determined by ¹H NMR.
| Isomer | OH (s, 1H) | Ar-CH (m, 5H) | CH₃ (s, 3H) |
| Major (E) | 11.24 ppm | 7.65 (d, J = 7.7 Hz, 2H), 7.38–7.32 (m, 3H) | 2.15 ppm |
| Minor (Z) | 11.23 ppm | 7.94 (d, J = 7.9 Hz, 2H), 7.52–7.49 (m, 3H) | 2.56 ppm |
¹³C NMR Spectroscopy (CDCl₃, 100 MHz) [8]
| Assignment | Chemical Shift (ppm) |
| C=N | 156.0 |
| Aromatic C | 136.4, 129.3, 128.5, 126.0 |
| CH₃ | 12.4 |
Infrared (IR) Spectroscopy [5]
| Functional Group | Characteristic Absorption (cm⁻¹) | Comment |
| O-H (oxime) | ~3212 | Broad peak, indicates the presence of the oxime hydroxyl group. |
| C=N (imine) | ~1497 | Indicates the formation of the oxime. |
| C=O (ketone) | ~1715 | Presence of this peak indicates unreacted acetophenone impurity[9]. |
UV-Vis Spectroscopy
| Compound | λmax (nm) | Solvent |
| Acetophenone (impurity) | 241[9] | Ethanol |
Experimental Protocols
Melting Point Determination
-
A small amount of the dry crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
NMR Spectroscopy
-
Approximately 10-20 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard procedures.
-
The spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed for chemical shifts, integration, and coupling patterns.
Infrared (IR) Spectroscopy
-
A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands are identified and compared to reference spectra.
UV-Vis Spectroscopy
-
A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., ethanol).
-
The UV-Vis spectrum is recorded over a range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined.
Visualization of Experimental Workflow
References
- 1. This compound [chembk.com]
- 2. 613-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 苯乙酮肟 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Application: Pharmaceutical at Best Price in Mumbai | P C Chem [tradeindia.com]
- 5. arpgweb.com [arpgweb.com]
- 6. africacommons.net [africacommons.net]
- 7. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. PhotochemCAD | Acetophenone [photochemcad.com]
comparison of catalysts for the Beckmann rearrangement of acetophenone oxime
An Objective Comparison of Catalysts for the Beckmann Rearrangement of Acetophenone Oxime
The Beckmann rearrangement, a fundamental reaction in organic chemistry that converts an oxime to an amide, is of significant industrial interest, particularly in the synthesis of polyamide precursors.[1] While traditionally reliant on stoichiometric amounts of strong acids like concentrated sulfuric acid, which pose environmental and corrosion challenges, extensive research has focused on developing more sustainable heterogeneous and homogeneous catalytic systems.[1][2] This guide presents a comparative overview of various catalysts for the Beckmann rearrangement of this compound to N-phenylacetamide (acetanilide), a key intermediate in the production of pharmaceuticals and other fine chemicals.[3]
Performance Comparison of Catalysts
The efficacy of different catalytic systems is primarily assessed by the conversion of this compound and the selectivity towards the desired acetanilide product. A variety of catalysts, including zeolites, organocatalysts, and metal complexes, have been investigated for this transformation under diverse reaction conditions. The following table summarizes the performance of several representative catalysts.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time | Conversion/Yield (%) | Selectivity to Acetanilide (%) | Reference |
| Zeolite H-beta | - | - (Vapor Phase) | ≥ 150 | - | - | Forms both acetanilide and N-methyl benzamide | [4][5] |
| Silicalite-N | - | - (Vapor Phase) | ≥ 150 | - | - | Selective to acetanilide | [4][5] |
| Trifluoroacetic Acid (TFA) | TFA/Substrate > 3 (molar ratio) | Nitroethane or neat | 80 | - | Quantitative Yield | High | [3][6] |
| Hg(II) Complex¹ | 5 mol% | Acetonitrile | 80 | - | 96% Yield | - | [7] |
| 'silferc' (FeCl₃ on SiO₂) | Catalytic Amount | - | - | - | Low Yields | - | [2] |
¹Perimidine-2-thione supported Hg(II) complex
Experimental Workflow and Methodologies
A typical experimental procedure for the catalytic Beckmann rearrangement involves the synthesis of the oxime precursor followed by the catalyzed rearrangement reaction. The specific conditions, including catalyst choice, solvent, and temperature, are crucial for achieving high conversion and selectivity.
Caption: General experimental workflow for the synthesis of acetanilide via Beckmann rearrangement.
Experimental Protocols
1. Synthesis of this compound
This protocol is a general procedure for the synthesis of the starting material, this compound, from acetophenone.[3][8]
-
Materials: Acetophenone, hydroxylamine hydrochloride, sodium hydroxide (or sodium acetate), ethanol, water.
-
Procedure:
-
Dissolve acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution containing hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium hydroxide or sodium acetate (1.2-1.5 equivalents).[8][9]
-
Reflux the resulting mixture for 2-3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[8]
-
Collect the solid by filtration, wash with cold water, and dry under a vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[8]
-
2. Beckmann Rearrangement Catalyzed by Trifluoroacetic Acid (TFA)
This organocatalytic method provides high yields of acetanilide under relatively mild conditions.[3]
-
Materials: this compound, trifluoroacetic acid (TFA), nitroethane (optional, as solvent).
-
Procedure:
-
In a reaction vessel, charge this compound.
-
Add trifluoroacetic acid (TFA) to achieve a molar ratio of TFA to substrate greater than 3. The reaction can be performed neat or in a solvent like nitroethane.
-
Heat the reaction mixture to the target temperature (e.g., 80 °C).
-
Monitor the reaction until completion.
-
After the reaction, both the TFA and the solvent (if used) can be recovered by distillation for reuse.[3][6]
-
Isolate the product, acetanilide, through appropriate work-up procedures.
-
3. Beckmann Rearrangement over Zeolite Catalysts (Vapor Phase)
Solid acid zeolites are effective for the vapor-phase rearrangement, offering advantages in catalyst separation and recycling.[4][5]
-
Materials: this compound, Zeolite H-beta or Silicalite-N catalyst.
-
Procedure:
-
The reaction is typically carried out in a fixed-bed reactor system.
-
The zeolite catalyst is packed into the reactor and activated by heating under an inert gas flow.
-
This compound is vaporized and passed through the catalyst bed with a carrier gas.
-
The reaction is conducted at elevated temperatures (e.g., starting from 150 °C / 423 K).[4][5][10]
-
The product stream exiting the reactor is condensed and collected.
-
The products (acetanilide and potentially N-methyl benzamide with H-beta) are then isolated and analyzed.[4][5] The presence of water can influence the reaction, potentially leading to hydrolysis of the amide products.[4][5][10]
-
4. Beckmann Rearrangement Using a Homogeneous Metal Complex
This protocol is based on the use of a perimidine-2-thione supported Hg(II) complex.[7]
-
Materials: this compound, Hg(II) complex catalyst, acetonitrile.
-
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile (3 mL), add the Hg(II) complex (5 mol%).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction mixture.
-
The product, N-phenylacetamide, is isolated and purified, typically using column chromatography.[7]
-
Concluding Remarks
The choice of catalyst for the Beckmann rearrangement of this compound is dictated by the desired reaction conditions (liquid vs. vapor phase), selectivity, and environmental considerations. While traditional strong acids are effective, modern catalysis offers a range of alternatives.[2] Zeolites provide a robust, reusable option for vapor-phase synthesis, with selectivity depending on the specific zeolite structure.[4][5] Organocatalysts like trifluoroacetic acid offer a metal-free, high-yield route in the liquid phase.[3] Homogeneous metal complexes can also exhibit high activity under mild conditions, though they may require more complex separation and purification steps.[7] For researchers and drug development professionals, the selection of an appropriate catalytic system will depend on a balance of factors including catalyst cost, reusability, reaction conditions, and desired product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. iris.unive.it [iris.unive.it]
- 4. Study of the Beckmann rearrangement of this compound over porous solids by means of solid state NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Study of the Beckmann rearrangement of this compound over porous solids by means of solid state NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Study of the Beckmann rearrangement of this compound over porous solids by means of solid state NMR spectroscopy - Polytechnic University of Valencia [panorama.upv.es]
Advanced NMR Studies on (E)-Acetophenone Oxime: A Comparative Guide to Chemical Shielding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of advanced Nuclear Magnetic Resonance (NMR) methodologies for the characterization of (E)-acetophenone oxime, with a focus on chemical shielding. Experimental data from ¹H and ¹³C NMR are presented alongside a discussion of complementary computational approaches.
I. Experimental Data: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for (E)-acetophenone oxime dissolved in deuterated chloroform (CDCl₃). This data is crucial for structural elucidation and serves as a benchmark for computational models.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=N-OH | ~8.0 (broad s, 1H) | Not Applicable |
| CH ₃ | 2.30[1] | 12.0 |
| C =N | Not Applicable | 157.3 |
| C -Ar (ipso) | Not Applicable | 136.1 |
| C -H (ortho) | 7.65 (m, 2H) | 126.0 |
| C -H (meta) | 7.40 (m, 2H) | 128.6 |
| C -H (para) | 7.40 (m, 1H) | 129.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
II. Comparison with Alternative Methodologies: Computational NMR Prediction
While experimental NMR provides definitive data, computational methods offer a powerful predictive tool for chemical shielding analysis. Density Functional Theory (DFT) is a common approach for predicting NMR chemical shifts.[2]
Advantages of Computational Prediction:
-
A Priori Analysis: Predicts spectra for hypothetical or yet-to-be-synthesized molecules.
-
Isomer Differentiation: Can help distinguish between isomers, such as the (E) and (Z) forms of oximes.
-
Signal Assignment: Aids in the unambiguous assignment of complex NMR spectra.
Comparison:
| Feature | Experimental NMR | Computational NMR Prediction (DFT) |
| Nature of Data | Empirical, measured directly from a sample. | Theoretical, calculated from molecular structure. |
| Accuracy | High, represents the true chemical environment. | Varies depending on the level of theory and basis set used. Can achieve high accuracy.[2] |
| Requirements | Synthesized and purified compound, NMR spectrometer. | Computational resources and software. |
| Cost & Time | Can be expensive and time-consuming. | Can be computationally intensive but may be faster than synthesis and experimentation. |
III. Experimental Protocols
A. Sample Preparation for NMR Spectroscopy
-
Dissolution: A small amount of (E)-acetophenone oxime (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: The solution is transferred to a 5 mm NMR tube.
B. NMR Data Acquisition
-
Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for each unique carbon atom. This often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
C. Solid-State NMR for Chemical Shielding Anisotropy
For more advanced studies on chemical shielding, solid-state NMR can be employed. This technique provides information about the chemical shielding anisotropy (CSA), which is averaged out in solution-state NMR.[3][4]
-
Sample Preparation: A powdered crystalline sample of (E)-acetophenone oxime is packed into a solid-state NMR rotor.
-
Data Acquisition: Magic-angle spinning (MAS) is used to narrow the lines in the spectrum. Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N.[3]
IV. Visualized Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of (E)-acetophenone oxime, from sample preparation to spectral analysis.
Caption: Experimental workflow for solution-state NMR analysis.
The logical progression from computational prediction to experimental verification is a common strategy in modern chemical analysis.
Caption: Integrated computational and experimental NMR workflow.
References
A Comparative Analysis of the Biological Activities of Acetophenone Oxime and Its Analogues for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of acetophenone oxime and its derivatives. This guide provides a summary of quantitative experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways.
This compound and its analogues are a class of chemical compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from antifungal and antibacterial to anti-inflammatory and anticancer properties. The versatility of the this compound scaffold allows for a wide range of structural modifications, leading to analogues with varied and potent biological effects. This guide aims to provide a comparative overview of these activities, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.
Comparative Biological Activity Data
The biological activities of this compound and its analogues have been evaluated through various in vitro and in vivo studies. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different analogues across several biological domains.
Antifungal Activity
A notable biological activity of this compound derivatives is their efficacy against fungal pathogens. The following table presents the percentage of inhibition of various acetophenone oximes and their terphthaloyl oxime esters against the fungus Aspergillus niger.
| Compound | Derivative | Concentration (ppm) | Inhibition (%) | Reference |
| This compound | - | 30 | 100 | [1] |
| Terphthaloyl Oxime Ester | 30 | 38 | [1] | |
| 4-Methylthis compound | - | 30 | 64 | [1] |
| Terphthaloyl Oxime Ester | 30 | 100 | [1] | |
| 4-Hydroxythis compound | - | 30 | 88 | [1] |
| Terphthaloyl Oxime Ester | 30 | 54 | [1] | |
| 4-Aminothis compound | - | 30 | 75 | [1] |
| Terphthaloyl Oxime Ester | 30 | 92 | [1] | |
| 4-Nitrothis compound | - | 30 | 63 | [1] |
| Terphthaloyl Oxime Ester | 30 | 81 | [1] | |
| Clotrimazole (Reference) | - | 30 | ~63 | [1] |
| Daktarin (Reference) | - | 30 | ~68 | [1] |
Anticancer Activity
Several this compound analogues have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented below.
| Compound | Cell Line | IC50 (µM) | EC50 (µg/mL) | Reference |
| (E)-acetophenone O-2-morpholinoethyl oxime | A-549 (Lung) | - | ~7 (30 µM) | [2] |
| Caco-2 (Colon) | - | ~7 (30 µM) | [2] | |
| HeLa (Cervical) | - | ~7 (30 µM) | [2] | |
| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | Caco-2 (Colon) | - | 116 | [2] |
| HeLa (Cervical) | - | 28 | [2] | |
| Chalcone-Oxime Hybrid 11g | A-375 (Melanoma) | 0.87 | - | |
| MCF-7 (Breast) | 0.28 | - | ||
| HT-29 (Colon) | 2.43 | - | ||
| H-460 (Lung) | 1.04 | - | ||
| Chalcone-Oxime Hybrid 11d | A-375 (Melanoma) | 1.47 | - | |
| MCF-7 (Breast) | 0.79 | - | ||
| HT-29 (Colon) | 3.8 | - | ||
| H-460 (Lung) | 1.63 | - | ||
| Foretinib (Reference) | A-375 (Melanoma) | 1.9 | - | |
| MCF-7 (Breast) | 1.15 | - | ||
| HT-29 (Colon) | 3.97 | - | ||
| H-460 (Lung) | 2.86 | - |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound analogues is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for COX-1 and COX-2 inhibition are key indicators of their efficacy and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Cyclic imide this compound 11 | >100 | 1.8 | >55.6 | [3] |
| Cyclic imide this compound 12 | >100 | 0.9 | >111.1 | [3] |
| Cyclic imide this compound 13 | >100 | 0.3 | >333.3 | [3] |
| Cyclic imide this compound 14 | >100 | 1.1 | >90.9 | [3] |
| Cyclic imide this compound 18 | >100 | 0.6 | >166.7 | [3] |
| Cyclic imide this compound 19 | >100 | 0.8 | >125 | [3] |
| Celecoxib (Reference) | 50 | 0.129 | >387.6 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis and biological evaluation of this compound and its analogues.
Synthesis of Acetophenone Oximes
A general procedure for the synthesis of acetophenone oximes is as follows:
-
A mixture of the respective acetophenone derivative and a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide is prepared.
-
The mixture is refluxed for a period of 30 to 45 minutes.
-
Upon completion of the reaction, the corresponding this compound is obtained as a solid material.
-
The product is then purified through appropriate methods such as recrystallization.[4]
Synthesis of Terphthaloyl Oxime Esters
The synthesis of terphthaloyl oxime esters from acetophenone oximes is typically carried out as follows:
-
The this compound derivative (0.022 mmol) is dissolved in chloroform (40 cm³) in the presence of triethylamine (1.30 mmol) in a round-bottomed flask and stirred at 0–5 °C.
-
A solution of terphthaloyl chloride (0.01 mmol) in chloroform (50 cm³) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Distilled water (30 cm³) is added to the mixture and stirred for an additional 10 minutes.
-
The organic layer is extracted, dried over anhydrous Na2SO4, and filtered.
-
The solvent is evaporated under reduced pressure to yield the desired terphthaloyl oxime ester.[1]
Antifungal Screening Assay (Agar Plate Method)
The antifungal activity against Aspergillus niger can be determined using the following protocol:
-
A culture of Aspergillus niger is grown on a suitable nutrient medium.
-
The synthesized this compound and its ester derivatives are dissolved in a suitable solvent to prepare test solutions.
-
The fungal culture is uniformly spread over the surface of the nutrient agar plates.
-
Small, sterile filter paper discs are impregnated with the test solutions and placed on the agar surface.
-
The plates are incubated at an appropriate temperature for a specified period.
-
The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity. The percentage of inhibition is calculated based on the growth in the control plates.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for rational drug design. Benzylideneacetophenone derivatives, a closely related class of compounds, have been shown to modulate key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Certain benzylideneacetophenone derivatives have been found to inhibit this pathway. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB pathway inhibition by acetophenone analogues.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. Benzylideneacetophenone derivatives have been shown to modulate this pathway by affecting the phosphorylation status of key kinases like ERK, JNK, and p38. The differential modulation of these kinases can lead to either pro-apoptotic or anti-inflammatory effects depending on the specific analogue and cellular context.
Caption: General overview of MAPK pathway modulation by acetophenone analogues.
Conclusion
This compound and its analogues represent a promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlights their potential as antifungal, anticancer, and anti-inflammatory agents. The provided experimental protocols offer a foundation for further research and development in this area. Furthermore, the elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as NF-κB and MAPK, opens up new avenues for the design of more potent and selective therapeutic agents. Continued investigation into the structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.
References
A Comparative Guide to Oxime Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of oximes is a critical step in various chemical processes, including the development of new therapeutic agents. The choice of heating method can significantly impact reaction times, yields, and overall efficiency. This guide provides an objective comparison of conventional heating and microwave irradiation for oxime synthesis, supported by experimental data and detailed protocols.
The formation of an oxime from an aldehyde or ketone with hydroxylamine is a fundamental reaction in organic chemistry. Traditionally, this reaction is carried out using conventional heating methods, such as an oil bath or heating mantle, which often require long reaction times and may lead to the formation of byproducts. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of speed, efficiency, and sustainability.
Performance Comparison: A Quantitative Look
Microwave irradiation has consistently demonstrated its superiority over conventional heating methods in the synthesis of oximes, primarily through a dramatic reduction in reaction times and an improvement in product yields. This is largely attributed to the efficient and uniform heating of the reaction mixture by microwave energy, which directly interacts with polar molecules, leading to rapid temperature increases and accelerated reaction rates.
Below is a summary of experimental data comparing the two methods for the synthesis of various oximes.
| Carbonyl Compound | Heating Method | Solvent | Reaction Time | Yield (%) | Reference |
| 1-Phenyl-2-(phenylsulfonyl)ethanone | Conventional | Ethanol | 2 hours | 65 | [1] |
| Microwave | Ethanol | 2 minutes | 88 | [1] | |
| 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone | Conventional | Ethanol | 2 hours | 70 | [1] |
| Microwave | Ethanol | 2 minutes | 85 | [1] | |
| 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone | Conventional | Ethanol | 2 hours | 68 | [1] |
| Microwave | Ethanol | 2 minutes | 86 | [1] | |
| 1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethanone | Conventional | Ethanol | 2 hours | 62 | [1] |
| Microwave | Ethanol | 2 minutes | 80 | [1] | |
| 1-(Thiophen-2-yl)-2-(phenylsulfonyl)ethanone | Conventional | Ethanol | 2 hours | 75 | [1] |
| Microwave | Ethanol | 2 minutes | 82 | [1] | |
| Benzaldehyde | Conventional | Ethanol/Pyridine | 1-2 hours | ~85 | |
| Microwave (Solvent-free) | Na2CO3 | 5 minutes | 100 (conversion) | [2] | |
| 4-Nitrobenzaldehyde | Conventional | Ethanol/Pyridine | 1-2 hours | ~90 | |
| Microwave (Solvent-free) | Na2CO3 | 5 minutes | 100 (conversion) | [2] | |
| 4-Chlorobenzaldehyde | Conventional | Ethanol/Pyridine | 1-2 hours | ~88 | |
| Microwave (Solvent-free) | Na2CO3 | 5 minutes | 100 (conversion) | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the synthesis of an oxime using both conventional and microwave-assisted methods.
Conventional Synthesis of 1-Phenyl-2-(phenylsulfonyl)ethanone Oxime[1]
Materials:
-
1-Phenyl-2-(phenylsulfonyl)ethanone (1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Sodium acetate (2 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-phenyl-2-(phenylsulfonyl)ethanone (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (2 mmol) in ethanol (20 mL).
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle or oil bath and maintain the reflux for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired oxime.
Microwave-Assisted Synthesis of 1-Phenyl-2-(phenylsulfonyl)ethanone Oxime[1]
Materials:
-
1-Phenyl-2-(phenylsulfonyl)ethanone (1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Sodium acetate (2 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial (10-20 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10-20 mL microwave reactor vial equipped with a magnetic stir bar, add 1-phenyl-2-(phenylsulfonyl)ethanone (1 mmol), hydroxylamine hydrochloride (1.5 mmol), sodium acetate (2 mmol), and ethanol (10 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 100 W and 90°C for 2 minutes.
-
After the irradiation is complete, cool the vial to room temperature.
-
Pour the mixture into ice-cold water (30 mL) and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure oxime.
Logical Workflow Comparison
The following diagram illustrates the general workflow for oxime synthesis, highlighting the key differences and advantages of microwave irradiation over conventional heating.
References
A Comparative Guide to the Structural Validation of Ortho-Palladated Acetophenone Oxime Complexes
For Researchers, Scientists, and Drug Development Professionals
Ortho-palladated acetophenone oxime complexes have emerged as a versatile class of organometallic compounds with significant applications in catalysis and materials science. Their stability, ease of synthesis, and tunable electronic and steric properties make them attractive candidates for a range of chemical transformations. The precise structural characterization of these complexes is paramount to understanding their reactivity and designing new catalysts with enhanced performance. This guide provides a comparative overview of the structural validation of ortho-palladated this compound complexes, supported by experimental data and detailed protocols.
General Structure and Synthesis
The fundamental structure of an ortho-palladated this compound complex involves the coordination of a palladium atom to the nitrogen of the oxime and the ortho-carbon of the acetophenone ring, forming a stable five-membered palladacycle. These complexes are typically synthesized through a direct C-H bond activation reaction between a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, and the corresponding this compound. The resulting chloro-bridged dimer can then be cleaved with various ligands (L) to yield mononuclear complexes of the type [Pd(C,N-aphox)(L)Cl], where aphox represents the this compound ligand.
dot
Caption: General structure of a mononuclear ortho-palladated this compound complex.
Comparative Structural Data
The structural parameters of ortho-palladated this compound complexes, such as bond lengths and angles, are crucial for understanding the nature of the metal-ligand interactions and the overall geometry of the complex. These parameters can be precisely determined using single-crystal X-ray diffraction. Below is a comparison of key bond lengths and angles for a series of mononuclear cyclopalladated this compound complexes bearing different thioamide ligands.
| Complex | Pd-C(ortho) (Å) | Pd-N(oxime) (Å) | Pd-S(thioamide) (Å) | Pd-Cl (Å) | C-Pd-N Angle (°) |
| 1 ([Pd(aphox)(thiourea)Cl]) | 1.989(3) | 2.043(2) | 2.3252(8) | 2.3783(8) | 81.2(1) |
| 3 ([Pd(aphox)(N,N'-dmtu)Cl]) | 1.993(4) | 2.041(3) | 2.325(1) | 2.373(1) | 81.3(2) |
| 6 ([Pd(aphox)(thioacetamide)Cl]) | 1.996(3) | 2.036(2) | 2.3153(8) | 2.3713(8) | 81.5(1) |
dmtu = N,N'-dimethylthiourea
The data reveals that the Pd-C(ortho) and Pd-N(oxime) bond lengths are relatively consistent across the different complexes, indicating a stable palladacycle core. The C-Pd-N bond angle, characteristic of the five-membered ring, is also highly conserved. Variations in the Pd-S and Pd-Cl bond lengths can be attributed to the different electronic properties of the ancillary thioamide ligands.
Experimental Protocols
Synthesis of Ortho-Palladated this compound Dimer [Pd(μ-Cl)(C,N-aphox)]₂
A mixture of this compound (1 mmol) and palladium(II) chloride (1 mmol) in methanol (20 mL) is refluxed for 4 hours. The resulting yellow precipitate is filtered, washed with methanol, and dried under vacuum to yield the chloro-bridged dimer.
Synthesis of Mononuclear Complexes [Pd(C,N-aphox)(L)Cl][1]
The chloro-bridged dimer [Pd(μ-Cl)(C,N-aphox)]₂ (0.5 mmol) is suspended in dichloromethane (15 mL). A solution of the corresponding ligand (L) (1 mmol) in dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, during which the suspension becomes a clear solution. The solvent is then removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried to yield the mononuclear complex.[1]
Structural Validation Workflow
The structural validation of these complexes follows a systematic workflow involving several key analytical techniques.
dot
Caption: Experimental workflow for the synthesis and structural validation of ortho-palladated this compound complexes.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the formation of the palladacycle. The disappearance of the ortho-proton signal in the ¹H NMR spectrum and the upfield shift of the corresponding carbon signal in the ¹³C NMR spectrum are indicative of ortho-metallation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the oxime and other ligands to the palladium center. A shift in the C=N stretching frequency of the oxime upon palladation is typically observed.
-
Mass Spectrometry (MS): Mass spectrometry, particularly electrospray ionization (ESI-MS), is employed to determine the molecular weight of the complex and confirm its composition. The isotopic pattern of palladium is a key signature in the mass spectrum.
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation, providing precise information on bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state.
Catalytic Application: A Representative Catalytic Cycle
Ortho-palladated this compound complexes are effective pre-catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The active catalytic species, typically a Pd(0) complex, is generated in situ.
dot
Caption: A representative catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by an in situ generated Pd(0) species from an ortho-palladated this compound pre-catalyst.
Conclusion
The structural validation of ortho-palladated this compound complexes is a multi-faceted process that relies on a combination of spectroscopic and crystallographic techniques. This guide has provided a comparative framework for understanding the key structural features of these important organometallic compounds. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field, facilitating the rational design and development of new and efficient palladium catalysts.
References
Safety Operating Guide
Proper Disposal Procedures for Acetophenone Oxime
The following guide provides essential safety and logistical information for the proper disposal of acetophenone oxime, tailored for researchers, scientists, and drug development professionals. This procedure emphasizes safety, regulatory compliance, and environmental responsibility.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. It is harmful if swallowed and can cause serious eye damage.[1][2] It may also lead to irritation of the skin and respiratory tract.[3][4] Upon heating or decomposition, it can emit toxic fumes, including nitrogen oxides.[3][5][6] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[3][7] It is incompatible with strong oxidizing agents, moisture, acids, metals, and alkalis.[3][5][6]
Hazard and Exposure Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1][2] |
| Acute Oral Toxicity (LD50) | 2 g/kg (Mouse) | [1][3][8] |
| Melting Point | 55 - 60 °C (131 - 140 °F) | [9] |
| Boiling Point | 118 - 120 °C (244 - 248 °F) at 27 hPa | [9] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for ensuring laboratory safety and compliance with environmental regulations. Chemical waste generators are responsible for correctly classifying their waste according to federal, state, and local regulations.[3][7] this compound should be managed as a hazardous waste.[10][11]
Step 1: Waste Identification and Segregation
-
Characterize as Hazardous: Treat all waste containing this compound (including unused product, contaminated labware, and spill cleanup materials) as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[11] Keep it separate from incompatible materials such as strong acids, bases, oxidizing agents, and metals to prevent hazardous reactions.[3][5][6]
Step 2: Required Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA or EN166 standards.[2][3]
-
Hand Protection: Use appropriate chemical-resistant gloves.[2][3] Inspect gloves before use.
-
Body Protection: Wear a laboratory coat and other protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3][9]
Step 3: Containment and Labeling
-
Select a Container: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid for collecting the waste.[10][11][12]
-
Label Correctly: As soon as waste is added, label the container clearly.[11] The label must include:
Step 4: On-Site Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[11]
-
Ensure the storage area has secondary containment to manage potential leaks.[11]
-
Keep the container tightly closed when not in use.[2][3][5] Do not fill containers beyond 90% capacity to allow for expansion.[12]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[7][13] This is the primary and required method for disposal.
-
Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[1][7][9][12] This is to prevent environmental contamination, as some related compounds are toxic to aquatic life.[13]
-
Empty Containers: Unless properly decontaminated by triple-rinsing with a suitable solvent, empty containers must also be managed as hazardous waste.[13][14] The rinsate from decontamination must be collected and disposed of as hazardous waste.[13]
Step 6: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.[10]
-
Wearing the appropriate PPE, clean up spills immediately.[3]
-
Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal as hazardous waste.[2][3]
-
After the material has been collected, clean the affected area.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 613-91-2 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ethz.ch [ethz.ch]
- 13. benchchem.com [benchchem.com]
- 14. cws.auburn.edu [cws.auburn.edu]
Personal protective equipment for handling Acetophenone oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Acetophenone oxime, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on current safety data sheets and are intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure that the appropriate protective measures are in place. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Compliance Standards |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate for certain procedures.[1] | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Appropriate chemical-resistant gloves. The specific material and thickness should be determined by a risk assessment of the procedure and any solvents used.[1][3] | Consult glove manufacturer's compatibility data. |
| Skin and Body Protection | Laboratory coat.[3] Additional protective clothing may be necessary based on the scale of work.[2] | Standard laboratory practice. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when engineering controls are insufficient or when dust may be generated.[2][3] A dust mask is advised for large quantities.[4] | OSHA 29 CFR 1910.134 or European Standard EN 149.[2] Filter type P1 is recommended.[5] |
Operational Plan for Safe Handling
A systematic approach is critical for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6] Some sources recommend refrigeration at approximately 4°C or -20°C for long-term storage.[2][6][7]
-
This compound may be air-sensitive; handling under an inert gas should be considered.[5][7]
2. Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is preferable, especially when handling powders or preparing solutions.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][3]
3. Handling and Experimental Procedures:
4. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[3]
-
Wear the appropriate PPE, including respiratory protection.[3]
-
For spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][6] Avoid generating dust.[5][7]
-
Ventilate the area and wash the spill site after the material has been collected.[3]
Disposal Plan
All waste materials containing this compound should be treated as hazardous waste.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated and labeled hazardous waste container.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
-
Empty Containers: Do not reuse empty containers. They should be disposed of as hazardous waste.[3]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[3][8]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. This compound(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
